Ethyl 2-methyl-1-piperazinecarboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)10-5-4-9-6-7(10)2/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPSTZCYESJGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCNCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-methyl-1-piperazinecarboxylate: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of Ethyl 2-methyl-1-piperazinecarboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, molecular structure, synthesis, and key applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a ubiquitous and versatile scaffold in modern medicinal chemistry.[1][2][3][4] Its unique six-membered structure containing two nitrogen atoms at the 1 and 4 positions imparts a range of desirable physicochemical properties to molecules.[1][2][3][4] These properties, including structural rigidity, the ability to form hydrogen bonds, and modulated basicity, often lead to enhanced aqueous solubility, oral bioavailability, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of drug candidates.[2][4] Consequently, the piperazine motif is a core component in numerous blockbuster drugs across various therapeutic areas, such as anticancer, antipsychotic, and antibacterial agents.[1][3][4]
This compound is a functionalized derivative of this important heterocyclic system. The presence of a methyl group at the 2-position introduces a chiral center and steric bulk, which can be strategically utilized to fine-tune the binding affinity and selectivity of a molecule for its biological target. The ethyl carbamate at the 1-position serves as a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex pharmaceutical agents.
Molecular Structure and Chemical Properties
The molecular structure of this compound consists of a piperazine ring substituted with a methyl group at the 2-position and an ethoxycarbonyl group at the 1-position.
Key Structural Features:
-
Piperazine Core: A six-membered saturated heterocycle with two nitrogen atoms.
-
2-Methyl Group: Introduces chirality and steric influence.
-
1-Ethoxycarbonyl Group: A carbamate functional group that modulates the reactivity of the N1 nitrogen and provides a site for further synthetic elaboration.
Below is a diagram illustrating the general workflow for the synthesis and functionalization of piperazine derivatives.
Caption: General workflow for piperazine synthesis and application.
Physicochemical Properties:
| Property | Value (for Ethyl 1-piperazinecarboxylate) | Expected Influence of 2-Methyl Group |
| Molecular Formula | C7H14N2O2 | C8H16N2O2 |
| Molecular Weight | 158.20 g/mol | 172.23 g/mol |
| Appearance | Colorless to light yellow liquid | Likely a liquid |
| Boiling Point | 273 °C | Expected to be slightly higher |
| Density | 1.08 g/mL at 25 °C | Similar |
| Refractive Index | n20/D 1.477 | Similar |
| Solubility | Soluble in water and organic solvents like ethanol and acetone.[5] | Similar solubility profile expected |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of this compound. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group, and the piperazine ring. Based on the spectrum of Ethyl N-piperazinecarboxylate, the following assignments can be predicted.[6]
-
Ethyl Group: A triplet around 1.2 ppm (CH3) and a quartet around 4.1 ppm (CH2).
-
Methyl Group: A doublet in the aliphatic region, coupled to the proton at the 2-position.
-
Piperazine Ring Protons: A complex series of multiplets in the range of 2.5-3.6 ppm. The presence of the methyl group will lead to a more complex splitting pattern compared to the unsubstituted analog.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:
-
Carbonyl Carbon: A signal in the downfield region, typically around 155 ppm for a carbamate.
-
Ethyl Group Carbons: Signals for the CH3 and CH2 carbons.
-
Piperazine Ring Carbons: Multiple signals in the aliphatic region, with the carbon bearing the methyl group (C2) being distinct.
-
Methyl Carbon: A signal in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹, characteristic of the carbamate carbonyl group.[7]
-
C-N Stretch: Absorptions in the fingerprint region.
-
C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.[7]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the piperazine ring and the ethyl carbamate group. Common fragmentation pathways for piperazine derivatives involve cleavage of the ring.
Synthesis and Purification
A common method for the synthesis of N-substituted piperazines involves the reaction of a piperazine derivative with an appropriate electrophile. For this compound, a plausible synthetic route starts from 2-methylpiperazine.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2-Methylpiperazine
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpiperazine in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine to the solution.
-
Addition of Electrophile: Slowly add a solution of ethyl chloroformate in dichloromethane dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The piperazine scaffold is a cornerstone in the development of new therapeutic agents.[1][2][3][4] this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The N-H group at the 4-position provides a convenient point for diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Anticancer Agents: Piperazine derivatives have shown significant potential in cancer therapy by targeting various signaling pathways.[3][8]
-
Neuroprotective Agents: The piperazine moiety is present in many centrally acting drugs, and its derivatives are being investigated for neurodegenerative diseases.[8]
-
Antiviral and Antibacterial Agents: The structural features of piperazine make it a suitable scaffold for the design of novel anti-infective agents.[1][3]
The introduction of the 2-methyl group can confer conformational rigidity and chirality, which can be exploited to achieve selective interactions with biological targets, potentially leading to improved potency and a better side-effect profile.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds like 2-methylpiperazine, the following precautions are recommended:[9][10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11][12]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.[10][12]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[10][11][12]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[9][10][12]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][12]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[9][12]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10]
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combining the privileged piperazine scaffold with a chiral methyl group and a reactive carbamate handle, make it an attractive starting material for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
- TCI Chemicals. (2025, May 5).
- Fisher Scientific. (2023, September 25).
- Merck Millipore. (2024, August 23).
- Fisher Scientific. (2025, December 18).
- Santa Cruz Biotechnology. 2-Methylpiperazine.
- Guidechem.
- PubChem. (R)-1-Ethyl-2-methyl-piperazine | C7H16N2 | CID 30634317.
- ChemicalBook.
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- MilliporeSigma.
- ChemicalBook. 1-ETHYL-2-METHYL-PIPERAZINE CAS#: 3366-27-6.
- PubChem. (S)-2-Ethylpiperazine, N1-BOC protected | C11H22N2O2 | CID 17750462.
- NIST WebBook. 1-Piperazinecarboxylic acid, ethyl ester.
- ChemBK. (2024, April 9).
- ACG Publications. (2025, March 27).
- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
- YouTube. (2023, August 31).
- PubChem. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431.
- MolCore. 1033717-23-5 | (S)-1-ethyl-2-methylpiperazine.
- BLDpharm. 1033717-23-5|(S)-1-Ethyl-2-methyl-piperazine.
- PubChemLite. 1-ethyl-2-methylpiperazine (C7H16N2).
- ChemicalBook.
- PubMed. (2024, June 15). The medicinal chemistry of piperazines: A review.
- NIST WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester.
- Benchchem. Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
- BOC Sciences. Piperidines - Building Block.
- Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.
- MDPI. (2021, October 8).
- ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- MDPI. (2021, October 22).
- Michigan St
- Sigma-Aldrich.
- SpectraBase. 1-Methylpipecolinic acid ethyl ester - Optional[MS (GC)] - Spectrum.
- ChemicalBook. 2-Methylpyrazine(109-08-0) 1 H NMR.
- NIST WebBook. Piperidine, 1-ethyl-2-methyl-.
- NIST WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester.
- Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds.
- ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- MDPI. (2025, January 22).
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR spectrum [chemicalbook.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.fi [fishersci.fi]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Ethyl 2-methyl-1-piperazinecarboxylate CAS 120737-59-9 literature review
Technical Whitepaper: Profiling CAS 120737-59-9 in Advanced API Synthesis
Executive Summary & Nomenclature Clarification
In the landscape of modern medicinal chemistry, the piperazine scaffold is a ubiquitous pharmacophore, prized for its ability to modulate physicochemical properties and precisely orient functional groups in 3D space. When sourcing building blocks, researchers frequently encounter nomenclature ambiguities. While occasionally misattributed in proprietary databases as "ethyl 2-methyl-1-piperazinecarboxylate"[1], rigorous structural databases confirm that CAS 120737-59-9 definitively corresponds to the tert-butyl ester: tert-butyl 3-methylpiperazine-1-carboxylate (commonly referred to as 1-Boc-3-methylpiperazine or 4-Boc-2-methylpiperazine)[2].
This whitepaper focuses on the definitive CAS 120737-59-9 structure. As a Senior Application Scientist, I will outline the kinetic principles of its synthesis, its physicochemical profile, and its critical role as a chiral linker in the development of targeted therapeutics, including KRAS G12C inhibitors and neurological agents[3],[4].
Physicochemical Profiling
The utility of 1-Boc-3-methylpiperazine stems from its differential nitrogen protection and the presence of a methyl stereocenter at the C3 position. The Boc group provides lipophilicity and stability under basic and nucleophilic conditions, while the free secondary amine remains available for targeted functionalization[5].
Table 1: Quantitative Physicochemical Data for CAS 120737-59-9
| Property | Value | Source / Method |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ | Computed[2] |
| Molecular Weight | 200.28 g/mol | Computed[2] |
| Boiling Point | 268.7 ± 15.0 °C | Predicted[6] |
| Density | 0.997 ± 0.06 g/cm³ | Predicted[6] |
| pKa (Strongest Basic) | 8.52 ± 0.40 | Predicted[6] |
| LogP (XLogP3) | 0.9 | Computed[7] |
| Topological Polar Surface Area | 41.6 Ų | Computed[7] |
| Physical State | Clear colorless oil to off-white powder | Empirical[6],[5] |
Synthetic Methodologies: The Logic of Kinetic Control
The synthesis of 1-Boc-3-methylpiperazine relies on the inherent steric bias of the starting material, 2-methylpiperazine. The methyl group at the C2 position sterically shields the adjacent secondary amine[6]. When reacted with Di-tert-butyl dicarbonate (Boc₂O) under strict kinetic control (0 °C), the less hindered N1 amine acts as the primary nucleophile. This causality eliminates the need for complex orthogonal protection/deprotection schemes, resulting in a highly efficient, regioselective synthesis[8].
Fig 1. Regioselective Boc-protection workflow driven by steric hindrance.
Protocol 1: Self-Validating Regioselective Synthesis of CAS 120737-59-9
This protocol incorporates built-in analytical checkpoints to validate reaction progression.
-
Initiation: Dissolve 10.0 g of 2-methylpiperazine in 200 mL anhydrous methanol in a round-bottom flask. Chill the solution to 0 °C using an ice bath under an inert nitrogen atmosphere[6].
-
Reagent Addition: Slowly add 21.7 g (1.0 eq) of Di-tert-butyl dicarbonate (Boc₂O) dropwise over 1 hour.
-
Validation Check: Monitor the reaction for CO₂ gas evolution. The cessation of bubbling indicates the complete consumption of the anhydride.
-
-
Propagation: Allow the mixture to warm to room temperature and stir continuously for 24 hours[6].
-
Validation Check: Perform Thin-Layer Chromatography (TLC) using a Chloroform:Methanol (9:1) mobile phase. The reaction is complete when the diamine baseline spot disappears, replaced by a single new spot (Rf ~0.4).
-
-
Isolation: Distill the methanol solvent under reduced pressure.
-
Purification & Verification: Purify the crude oil via silica gel column chromatography.
-
Validation Check: Analyze via ¹H-NMR (300 MHz, CDCl₃). Success is confirmed by the presence of a distinct 9H singlet at δ 1.46 ppm (Boc group) and a 3H doublet at δ 1.04 ppm (methyl group)[6].
-
Applications in Drug Development
CAS 120737-59-9 is not a final active pharmaceutical ingredient (API); rather, it is a sophisticated molecular scaffold used to construct highly targeted therapeutics[9].
Oncology: KRAS G12C Inhibitors
Historically considered "undruggable," the KRAS G12C mutation is now targeted by covalent inhibitors (e.g., Sotorasib). The chiral enantiomers of 1-Boc-3-methylpiperazine ((S)-CAS 147081-29-6 and (R)-CAS 163765-44-4) are pivotal in synthesizing these inhibitors[4]. The piperazine ring acts as a rigid, tunable linker. Once the Boc group is removed, the exposed amine is functionalized with an acryloyl group. The methyl stereocenter precisely vectors this acrylamide warhead into the Switch II pocket of the KRAS protein, allowing it to covalently bind to the mutated Cysteine-12 residue[10].
Fig 2. Mechanism of KRAS G12C inhibition utilizing the methylpiperazine linker.
Neurology and Metabolic Disorders
Beyond oncology, the compound is heavily utilized in neuropharmacology. It serves as a precursor for synthesizing pyrimidine-piperazine derivatives, which act as potent 5-HT₂C receptor ligands. These ligands are currently being evaluated as PET radiotracers for in vivo brain imaging and as therapeutics for psychiatric disorders[11]. Additionally, chiral pyrimidinyl-piperazine carboxamides synthesized from this scaffold have demonstrated potent competitive inhibition of yeast α-glucosidase, highlighting its potential in antidiabetic drug development[8].
Protocol 2: SₙAr Functionalization for API Synthesis
To attach the piperazine scaffold to an aromatic API core (e.g., a pyrimidine ring):
-
Reaction Setup: Combine 1-Boc-3-methylpiperazine (1.0 eq) and a halogenated heteroaryl electrophile (e.g., 2,4-dichloropyrimidine, 1.0 eq) in isopropanol[8].
-
Catalysis/Scavenging: Add triethylamine (3.0 eq) to act as a proton scavenger, preventing the generated HCl from protonating the nucleophilic amine.
-
Execution: Reflux the mixture for 12 hours[8].
-
Validation Check: LC-MS analysis of a reaction aliquot must confirm the mass of the desired mono-substituted adduct [M+H]⁺ and the complete absence of the starting piperazine.
-
-
Workup: Perform an aqueous wash and extract the organic layer with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure[11].
References
- ChemicalBook - 4-N-Boc-2-Methyl-piperazine | 120737-59-9 Synthesis and Properties.
- PubChem (National Institutes of Health) - tert-Butyl 3-methylpiperazine-1-carboxylate | CID 2756810.
- Molaid - this compound | 120737-73-7.
- J&K Scientific - (S)-1-Boc-3-methylpiperazine | 147081-29-6 Applications.
- PubChem (National Institutes of Health) - (S)-1-Boc-3-methylpiperazine | CID 7023035.
- MedChemExpress - Drug Intermediates Overview.
- Google Patents - US11299491B2: Synthesis of key intermediate of KRAS G12C inhibitor compound.
- Google Patents - US11905281B2: KRAS G12C inhibitors and methods of using the same.
- PMC (National Institutes of Health) - Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.
- ACS Chemical Neuroscience - A Potential PET Radiotracer for the 5-HT2C Receptor: Synthesis and in Vivo Evaluation.
Sources
- 1. 乙基2-甲基-1-哌嗪羧酸酯 - CAS号 120737-73-7 - 摩熵化学 [molaid.com]
- 2. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-N-Boc-2-Methyl-piperazine | 120737-59-9 [chemicalbook.com]
- 7. (S)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 7023035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. US11905281B2 - KRAS G12C inhibitors and methods of using the same - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Architecting Efficacy: The Therapeutic Potential of Ethyl 2-methyl-1-piperazinecarboxylate Derivatives
Executive Summary
In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold, heavily utilized for its ability to improve the metabolic stability, oral bioavailability, and target affinity of drug candidates[1]. Within this structural class, Ethyl 2-methyl-1-piperazinecarboxylate (and its closely related tert-butyl/Boc-protected analogs) has emerged as a highly versatile chiral building block[2]. By combining a conformationally restricting methyl group with a lipophilicity-modulating carboxylate ester, this molecule serves as the foundational architecture for a diverse array of therapeutics—ranging from covalent oncology drugs to neuro-modulatory agents[3].
As an Application Scientist, I have structured this technical guide to move beyond mere structural descriptions. We will dissect the mechanistic causality behind this scaffold's efficacy, explore its core therapeutic domains, and provide self-validating experimental protocols for its functionalization.
Chemical Architecture & Mechanistic Rationale
The therapeutic utility of this compound is not accidental; it is the result of precise stereoelectronic tuning. Each functional domain of the molecule serves a distinct, causal purpose in drug design:
-
The Piperazine Core: The six-membered nitrogenous ring acts as a conformational rigidifier. Unlike linear aliphatic linkers, the piperazine chair conformation limits entropic penalties upon target binding, enhancing overall thermodynamic favorability[1].
-
C2-Methyl Substitution (The Steric Lock): The introduction of a methyl group at the C2 position creates a critical chiral center, typically isolated in either the (S) or (R) enantiomeric configuration[3]. Causality: This methyl group induces steric hindrance that restricts the conformational flipping of the piperazine ring. By locking the molecule into a specific 3D orientation, it forces the attached pharmacophores into an optimal vector for binding deep within specific protein pockets (e.g., kinase active sites), thereby increasing target selectivity and reducing off-target toxicity[2].
-
N1-Carboxylate Ester: The ethyl (or tert-butyl) carboxylate serves a dual synthetic and pharmacological purpose. Synthetically, it acts as an orthogonal protecting group, neutralizing the nucleophilicity of the N1 amine to allow for highly regioselective alkylation or acylation at the N4 position[2]. Pharmacologically, the ester linkage masks the basicity of the N1 nitrogen, significantly increasing the molecule's overall lipophilicity (LogP) and topological polar surface area (TPSA ~41.60 Ų), which is critical for crossing the blood-brain barrier (BBB) and cellular lipid bilayers[4].
Fig 1: Structural logic and functionalization domains of the piperazinecarboxylate scaffold.
Core Therapeutic Domains
The functionalization of the N4-amine transforms this base scaffold into highly specific therapeutic agents across multiple medical disciplines.
Oncology: Covalent Inhibitors and NO Prodrugs
-
Nitric Oxide (NO) Prodrugs: Analogues of the anti-cancer lead compound JS-K utilize the ethyl piperazinecarboxylate scaffold to target renal cancer cell lines[5]. Mechanism: The prodrug remains inert in systemic circulation. Upon entering the tumor microenvironment, it undergoes a nucleophilic aromatic substitution catalyzed specifically by Glutathione S-Transferase (GST)—an enzyme often overexpressed in cancer cells. This cleavage spontaneously releases NO, inducing localized tumor apoptosis while sparing normal renal epithelial cells[6].
-
HER2 Kinase Inhibition: Piperazinecarboxylate derivatives are integral to the synthesis of pyrido[3,2-d]pyrimidine compounds, which act as covalent inhibitors of HER2 mutations[7]. These compounds demonstrate a higher binding affinity for mutated HER2 over wild-type EGFR, providing a crucial therapeutic window for treating breast, lung, and colon carcinomas[8].
Neurology and Pain Management
-
Sleep Disorders: N-arylpiperazine acetamide derivatives, synthesized directly from this compound, act as potent CNS modulators[9]. These compounds specifically augment slow-wave sleep (SWS) and reduce nocturnal wakefulness, offering a targeted approach to chronic sleep disturbances without the heavy sedative hangover associated with traditional benzodiazepines[10].
-
Neuropathic Pain: Derivatives incorporating the piperazinecarboxylate backbone (such as JZL195 analogues) act as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[11]. By preventing the enzymatic degradation of endogenous cannabinoids (like anandamide and 2-AG), these compounds produce localized antinociceptive effects. This localized action bypasses the severe central side effects (e.g., motor impairment, catalepsy) typically triggered by exogenous CB1 receptor agonists[11].
-
Alzheimer's Disease (AD): The scaffold is used as a linker in 3-piperazinecarboxylate sarsasapogenin derivatives. These multifunctional hybrid molecules exhibit potent antioxidant activity, protecting PC12 cells against H2O2-triggered oxidative stress, and directly inhibit the formation of neurotoxic amyloid-β (Aβ) oligomers[1].
Fig 2: Divergent therapeutic pathways mediated by piperazinecarboxylate derivatives.
Quantitative Data & Comparative Analysis
The following table synthesizes the pharmacological metrics of key derivatives built upon the piperazinecarboxylate scaffold, highlighting the versatility of the core structure.
| Compound Class / Derivative | Primary Target / Mechanism | Primary Indication | Key Pharmacological Metric |
| JS-K Analogues | GST-catalyzed NO release | Renal Cancer | Diminished reactivity to GSH/GST; high selective cytotoxicity[6] |
| Pyrido[3,2-d]pyrimidines | Covalent HER2 inhibition | Breast/Lung Cancer | High selectivity for HER2 mutations over wild-type EGFR[8] |
| N-arylpiperazine acetamides | CNS modulation | Sleep Disorders | Significant increase in slow-wave sleep duration in canine models[10] |
| JZL195 Analogues | Dual FAAH/MAGL inhibition | Neuropathic Pain | Attenuation of mechanical allodynia without CB1-mediated side effects[11] |
| Sarsasapogenin conjugates | Aβ oligomer inhibition | Alzheimer's Disease | PC12 cell viability = 43.9% against H2O2 oxidative stress (10 µM)[1] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols detail the methodologies for functionalizing and validating the piperazinecarboxylate scaffold. Every step includes the mechanistic causality behind the experimental choice.
Protocol 1: Regioselective N4-Alkylation of this compound
This protocol is utilized to generate N-arylpiperazine acetamide derivatives for CNS applications[9].
Step-by-Step Methodology:
-
Reagent Assembly: Combine 1.0 equivalent of the electrophile (e.g., 3-[5-chloro-1-(4-fluorophenyl)pentyl]pyridine) with 1.2 equivalents of this compound in anhydrous N,N-dimethylformamide (DMF)[10].
-
Causality: DMF is chosen as a polar aprotic solvent to solvate both the organic reactants and the transition state, accelerating the SN2 nucleophilic substitution[10].
-
-
Base Addition: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) and a catalytic amount (0.1 eq) of Potassium Iodide (KI)[10].
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation of the N4-amine. KI facilitates a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide, significantly lowering the activation energy[10].
-
-
Thermal Activation: Stir the mixture at 70°C for 40 hours[10].
-
Causality: The steric bulk of the C2-methyl group adjacent to the N4-amine significantly reduces nucleophilic attack rates compared to unsubstituted piperazines. Elevated thermal energy and extended reaction times are strictly required to drive the alkylation to completion[2].
-
-
Isolation & Validation: Evaporate the solvent, partition between trichloromethane and aqueous sodium carbonate, and extract the organic layer[10].
-
Self-Validation Check: Analyze the crude extract via LC-MS. The presence of a single major peak corresponding to the N4-alkylated mass confirms that the N1-carboxylate successfully protected the secondary amine from competitive alkylation[2].
-
Protocol 2: In Vitro GST-Catalyzed NO Release Assay (JS-K Analogues)
This protocol validates the prodrug mechanism of piperazinecarboxylate-based NO donors[6].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer (pH 7.4) containing 1 mM Glutathione (GSH).
-
Enzymatic Initiation: Add 10 µM of the JS-K analogue to the buffer. Initiate the reaction by adding 1 U/mL of purified Glutathione S-Transferase (GST)[6].
-
Quantification: At 10-minute intervals, extract 50 µL aliquots and mix with 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2.5% phosphoric acid). Measure absorbance at 540 nm using a microplate reader.
-
Causality: The Griess reagent specifically reacts with nitrite (the stable aqueous oxidation product of NO) to form a deep pink azo dye, allowing for precise spectrophotometric quantification of NO release[6].
-
-
Self-Validation Check (Control Wells): Run a parallel assay omitting the GST enzyme.
-
Validation Logic: If the prodrug is stable, the GST-null well will show near-zero absorbance. This proves that NO release is strictly dependent on enzymatic cleavage within the tumor microenvironment, rather than spontaneous aqueous hydrolysis, confirming the targeted nature of the therapeutic[6].
-
References
- Google Patents (FI97617B).Process for the preparation of novel therapeutically useful N-arylpiperazine acetamide derivatives.
-
Molaid. this compound | 120737-73-7. Retrieved from: [Link]
- Google Patents (US20230041385A1).Her2 mutation inhibitors.
-
National Institutes of Health (PMC). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from: [Link]
-
MDPI. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain. Retrieved from:[Link]
-
MolForge. 1-Piperazinecarboxylic acid, ethyl ester (CID 8431) - Molecular Properties & Analysis. Retrieved from: [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylpiperazine-1,4-dicarboxylic Acid|CAS 857188-26-2 [benchchem.com]
- 3. CAS 1000853-53-1: (R)-tert-butyl 2-methylpiperazine-1-carb… [cymitquimica.com]
- 4. molforge.ai [molforge.ai]
- 5. 乙基2-甲基-1-哌嗪羧酸酯 - CAS号 120737-73-7 - 摩熵化学 [molaid.com]
- 6. 乙基2-甲基-1-哌嗪羧酸酯 - CAS号 120737-73-7 - 摩熵化学 [molaid.com]
- 7. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]
- 8. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]
- 9. FI97617B - Process for the preparation of novel therapeutically useful N-arylpiperazine acetamide derivatives - Google Patents [patents.google.com]
- 10. FI97617B - Process for the preparation of novel therapeutically useful N-arylpiperazine acetamide derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Pharmacophore analysis of Ethyl 2-methyl-1-piperazinecarboxylate in drug design
An In-Depth Technical Guide: Pharmacophore Analysis of Ethyl 2-methyl-1-piperazinecarboxylate in Drug Design
Abstract
The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of biological systems.[1][2] Its unique physicochemical properties, including its ability to engage in multiple noncovalent interactions and modulate aqueous solubility, make it a highly valuable structural motif.[1] This guide provides an in-depth technical exploration of pharmacophore analysis, a cornerstone of computer-aided drug design (CADD), using this compound as a representative scaffold.[3][4] We will dissect the theoretical underpinnings of pharmacophore modeling, present a detailed, field-proven workflow for generating and validating a robust ligand-based pharmacophore model, and illustrate its application in a virtual screening campaign to identify novel lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of next-generation therapeutics based on the versatile piperazine core.
The Strategic Imperative of Pharmacophore Modeling
In the early stages of drug discovery, before a target's 3D structure may be known, medicinal chemists often work with a set of molecules known to possess biological activity.[5] The central challenge is to distill the essential three-dimensional arrangement of chemical features responsible for this activity from the structural noise. This is the core function of a pharmacophore.
The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[6] Pharmacophore modeling translates this abstract concept into a powerful computational tool that serves as a 3D query for discovering novel molecules with the potential for similar biological activity.[5][7] Its applications are extensive and include:
-
Virtual Screening: Rapidly filtering large compound libraries to identify potential hits.[3]
-
Lead Optimization: Guiding the modification of existing molecules to enhance potency and selectivity.[6]
-
Scaffold Hopping: Discovering structurally novel compounds that retain the necessary pharmacophoric features.[8]
-
ADME-Tox Profiling: Building models to predict absorption, distribution, metabolism, excretion, and toxicity properties, thereby reducing late-stage attrition.[3][4]
There are two primary approaches to generating a pharmacophore model:
-
Structure-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is available.[9][10] The model is derived by analyzing the key interaction points within the target's binding site.[9]
-
Ligand-Based Pharmacophore Modeling: When the target structure is unknown, this approach is used.[11] It involves analyzing a set of active ligands to identify the common chemical features responsible for their activity.[6][11]
For this guide, we will focus on the ligand-based approach, a common scenario in early-stage projects where initial hits have been identified, but the target protein has not yet been structurally characterized.
Featured Scaffold: this compound
The piperazine moiety is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structure confers a unique combination of properties, including two basic centers that can be protonated, enhancing aqueous solubility and allowing for strong ionic interactions with biological targets.[1][2] Its conformational flexibility and synthetic tractability have cemented its status as a privileged scaffold, particularly in the development of central nervous system (CNS) agents, kinase inhibitors, and antimicrobial drugs.[2][12]
Our model compound, this compound, incorporates the core piperazine ring functionalized with groups that present distinct pharmacophoric features.
Physicochemical and Pharmacophoric Properties
The potential of a molecule to be a successful drug candidate is governed by its physicochemical properties. The table below summarizes the key computed properties for our target molecule, which inform the types of interactions it can make with a biological target.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₈H₁₆N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 172.22 g/mol | Falls within the "rule of five" guidelines for good oral bioavailability. |
| XLogP3 | 0.6 - 0.8 (est.) | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 (the N-H group) | Can donate a hydrogen bond to an acceptor group on the target protein.[13] |
| Hydrogen Bond Acceptors | 3 (the two N atoms, the carbonyl oxygen) | Can accept hydrogen bonds from donor groups on the target protein.[13] |
| Rotatable Bond Count | 3 | A low number suggests limited conformational flexibility, which can be advantageous for binding affinity. |
Based on this structure, we can hypothesize the following key pharmacophoric features:
-
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen and the tertiary amine nitrogen.
-
Hydrogen Bond Donor (HBD): The secondary amine nitrogen.
-
Hydrophobic (HY) / Aliphatic Feature: The ethyl and methyl groups, as well as the aliphatic portions of the piperazine ring.
-
Positive Ionizable (PI): The secondary amine nitrogen can be protonated at physiological pH, allowing for a potential ionic interaction.
A Self-Validating Workflow for Ligand-Based Pharmacophore Modeling
The following section details a robust, step-by-step protocol for generating and validating a ligand-based pharmacophore model. The causality behind each step is explained to provide a framework for adapting this workflow to other drug design projects. The process is designed to be iterative and self-validating, ensuring the final model is statistically significant and predictive.[14]
Caption: Workflow for generating and validating a ligand-based pharmacophore model.
Protocol 3.1: Model Generation and Validation
Objective: To generate a statistically robust 3D pharmacophore model that captures the essential features for biological activity and can differentiate active from inactive compounds.
Methodology:
-
Training Set Preparation:
-
Action: Curate a dataset of at least 15-20 compounds with known biological activities against the target of interest.[14] This set should include highly active, moderately active, and inactive compounds. The structural diversity of the active compounds is critical for identifying the truly essential common features.
-
Causality: The quality of the training set directly dictates the quality of the resulting pharmacophore model. Including inactives helps the algorithm to define exclusion volumes or identify features that are detrimental to activity, significantly improving the model's specificity.[8]
-
-
Conformational Analysis:
-
Action: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This can be achieved using methods like systematic search or molecular dynamics simulations.[11]
-
Causality: Ligands are flexible and can adopt different shapes (conformations). The biologically active conformation, which is responsible for binding to the target, is often not the global minimum energy state.[15] Exploring the conformational space is therefore essential to ensure the correct 3D arrangement of features is identified.[11]
-
-
Common Feature Alignment and Model Generation:
-
Action: Utilize pharmacophore generation software (e.g., Phase, LigandScout, MOE) to align the conformations of the active molecules and identify common chemical features (HBAs, HBDs, HY, etc.).[16] The software will generate a series of pharmacophore hypotheses, each consisting of a unique combination of features and their spatial arrangement.
-
Causality: This step computationally mimics the process of different keys (ligands) fitting into the same lock (receptor). By superimposing the active molecules, the algorithm identifies the shared pattern of features that is hypothesized to be responsible for their common biological effect.[13]
-
-
Model Scoring and Selection:
-
Action: The generated hypotheses are scored and ranked based on how well they map to the active compounds while ignoring the inactive ones. Various scoring functions are used, which consider factors like alignment, feature mapping, and selectivity.
-
Causality: The scoring function provides a quantitative measure of a model's ability to represent the structure-activity relationship (SAR) of the training set. The highest-scoring models are selected for rigorous validation.[8]
-
-
Rigorous Model Validation:
-
Action: Before a model can be trusted for virtual screening, it must be validated.[17] This is a critical step to ensure the model has predictive power and is not a result of chance.[8]
-
Test Set Validation: A subset of known active compounds, which were not included in the training set, is used to challenge the model. A good model should be able to identify these compounds as active.[18]
-
Decoy Set Screening: The model is used to screen a database containing the known active compounds mixed with a much larger number of "decoy" molecules (compounds with similar physicochemical properties but different topologies, assumed to be inactive).[17] The model's performance is evaluated using metrics like the Receiver Operating Characteristic (ROC) curve or the enrichment factor (EF), which measure its ability to prioritize actives over decoys.[8]
-
Fischer's Randomization Test: This statistical test assesses the probability that the correlation between the pharmacophore model and the biological activity data arose by chance.[8] The training set activity data is scrambled multiple times, and a pharmacophore is built for each scrambled set. If the original model's score is significantly better than any of the scores from the randomized data, it provides high confidence in the model's statistical relevance.
-
-
Causality: Validation is the cornerstone of scientific integrity in computational modeling.[17] A model that has not been rigorously validated is merely a descriptive hypothesis. A validated model becomes a predictive tool, capable of identifying novel active compounds from vast chemical libraries.[8]
-
Application in a Drug Design Campaign: Virtual Screening
Once a validated pharmacophore model is established, its primary application is in virtual screening to identify novel hit compounds from large chemical databases.[3][6]
Caption: Using a validated pharmacophore model to filter large compound databases.
Protocol 4.1: Virtual Screening Campaign
Objective: To identify a set of structurally diverse compounds with a high probability of biological activity from a large chemical library for subsequent in vitro testing.
Methodology:
-
Database Preparation:
-
Action: Select and prepare a large, multi-conformation compound database for screening (e.g., ZINC, ChEMBL, Enamine REAL).[16][19] Ensure the molecules are correctly protonated and have high-quality 3D conformations generated.
-
Causality: The success of a virtual screening campaign depends on the quality and diversity of the library being screened. A database of pre-generated conformers significantly speeds up the screening process.
-
-
Pharmacophore-Based Search:
-
Action: Use the validated pharmacophore model as a 3D query to search the prepared database. The software will identify all molecules in the database that can map their features onto the pharmacophore query within a specified tolerance.
-
Causality: This step is a highly efficient filter that can rapidly reduce a library of millions of compounds to a more manageable number of thousands.[8] It prioritizes molecules that possess the essential features for binding, regardless of their underlying chemical scaffold.
-
-
Hit Filtering and Prioritization:
-
Action: The initial list of hits is further refined using additional computational filters. These often include:
-
Drug-Likeness Filters: Assessing properties like molecular weight, LogP, and the number of hydrogen bond donors/acceptors (e.g., Lipinski's Rule of Five).
-
ADME/Tox Prediction: Using models to flag compounds with potential liabilities.[4]
-
Molecular Docking (Optional): If a structure of the target is available or can be reliably modeled, the filtered hits can be docked into the binding site to predict their binding mode and rank them by a scoring function.[18]
-
-
Causality: This multi-step filtering process enriches the final selection for compounds that not only match the pharmacophore but also possess favorable drug-like properties, increasing the probability of success in subsequent experimental assays.
-
-
Hit Selection and Acquisition:
-
Action: The final, prioritized list of compounds is visually inspected and clustered by chemical similarity. A diverse set of 50-100 top-ranked compounds is selected for purchase or synthesis and subsequent biological testing.
-
Causality: Selecting a structurally diverse set of hits maximizes the chances of discovering multiple novel chemical series, providing more starting points for lead optimization programs.
-
Conclusion
Pharmacophore analysis remains a highly relevant and powerful tool in the drug designer's arsenal.[3] By abstracting molecular interactions into a simple, three-dimensional model, it provides an intuitive and computationally efficient method for understanding structure-activity relationships and discovering novel lead compounds. This guide has outlined a robust, validation-centric workflow for the ligand-based pharmacophore analysis of the this compound scaffold. The principles and protocols described herein are broadly applicable and provide a solid foundation for leveraging pharmacophore modeling to accelerate drug discovery projects, transforming a set of active molecules into a predictive engine for finding the next generation of innovative medicines.
References
-
Meli, R., et al. (2020). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 13(9), 213. [Link]
-
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]
-
Kaser, D. (2020). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]
-
Štěpánková, Š., & Kuchař, M. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 8(19), e3032. [Link]
-
Vlachakis, D., et al. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 2, e621. [Link]
-
Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Protheragen. [Link]
-
Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Protheragen. [Link]
-
Amoako, P. O., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 37049–37060. [Link]
-
Prachayasittikul, V., et al. (2014). List of softwares related to pharmacophore modeling. ResearchGate. [Link]
-
ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Ligand-based Pharmacophore Modeling Service. Creative Biolabs. [Link]
-
Wieder, M., et al. (2023). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling, 63(1), 167–179. [Link]
-
Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. [Link]
-
ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. ResearchGate. [Link]
-
Legehar, A., et al. (2018). Directory of in silico Drug Design tools. Click2Drug. [Link]
-
Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Journal of Pharmacy and Pharmacology, 58(8), 1021-1033. [Link]
-
Wang, Y., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 16(11), 27366-27382. [Link]
-
Verma, J., & Khedkar, V. M. (2025). Pharmacophore modeling in drug design. Methods in Enzymology, 691, 1-21. [Link]
-
Korb, O., et al. (2012). From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling. MedChemComm, 3(2), 113-125. [Link]
-
ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated? ResearchGate. [Link]
-
Dove Medical Press. (2014). Pharmacophore modeling in drug discovery. YouTube. [Link]
-
Schrödinger. (n.d.). Phase. Schrödinger. [Link]
-
Chemiverse. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Chemiverse. [Link]
-
Scribd. (n.d.). Pharmacophore Modeling Steps Guide. Scribd. [Link]
-
Zhang, Y., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(5), 2947-2956. [Link]
-
Bronowska, A., et al. (2001). Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. Acta Poloniae Pharmaceutica, 58(2), 79-86. [Link]
-
Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]
-
Kumar, A., & Singh, P. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504321. [Link]
-
Primal Bioinformatics. (2024). Pharmacophore Analysis. YouTube. [Link]
-
Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. [Link]
-
Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-1-Ethyl-2-methyl-piperazine. PubChem Compound Database. [Link]
-
Siddiqui, H. L., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 12(4), 365-375. [Link]
-
ChemBK. (2024). ethyl 1-methylpiperidine-2-carboxylate. ChemBK. [Link]
-
NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-Ethylpiperazine, N1-BOC protected. PubChem Compound Database. [Link]
-
Ukrinchuk, M., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6296. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 10. From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 14. bio-protocol.org [bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Directory of in silico Drug Design tools [click2drug.org]
Solubility Profile of Ethyl 2-methyl-1-piperazinecarboxylate in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 2-methyl-1-piperazinecarboxylate, a heterocyclic compound of significant interest in pharmaceutical synthesis. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document establishes a robust framework for predicting its solubility based on physicochemical principles. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility in various organic solvents. This guide is designed to empower researchers, chemists, and drug development professionals with the theoretical understanding and practical methodologies required to effectively utilize this compound in formulation, process development, and discovery chemistry.
Introduction: The Imperative of Solubility in Pharmaceutical Development
Piperazine and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The success of these synthetic routes and the subsequent formulation of the final API are critically dependent on a thorough understanding of the solubility of intermediates and the final compound.[2]
Solubility dictates crucial parameters throughout the drug development lifecycle:
-
Process Chemistry: Solvent selection for reactions, work-ups, and crystallizations depends on the solubility of reactants, intermediates, and products.
-
Formulation Science: Developing a stable and bioavailable dosage form requires precise knowledge of the API's solubility in various excipients and solvent systems.[3]
-
Pharmacokinetics: Poor solubility is a primary contributor to low oral bioavailability, a major hurdle in drug discovery.[2]
This guide addresses the solubility of this compound by first building a predictive profile from its molecular structure and then providing the means for its empirical validation.
Physicochemical Characterization and Theoretical Solubility Framework
The molecular structure of a compound is the primary determinant of its solubility. This compound possesses a combination of polar and nonpolar features that govern its interactions with solvents.
Key Structural Features:
-
Piperazine Ring: A cyclic diamine structure that contains two nitrogen atoms capable of acting as hydrogen bond acceptors.
-
Carboxylate Group (Ester): A polar functional group that can participate in dipole-dipole interactions.
-
Ethyl and Methyl Groups: Aliphatic, nonpolar moieties that contribute to the molecule's lipophilicity.
A qualitative prediction of solubility can be derived from the "like dissolves like" principle.[4] The molecule's mixed polarity suggests moderate to high solubility in a range of organic solvents, with limited solubility in highly nonpolar or aqueous systems.[5]
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[6] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
The fundamental principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[7] By determining the HSP for this compound (either experimentally or through predictive software), a "solubility sphere" can be constructed to identify optimal solvents with high affinity.
Predicted Solubility Profile
Based on its structural features, a qualitative solubility profile can be predicted. The presence of the polar ester and amine functionalities suggests good solubility in polar organic solvents. The aliphatic groups suggest compatibility with less polar systems.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | High to Miscible | The molecule's nitrogen atoms can accept hydrogen bonds from the solvent's hydroxyl groups. |
| Polar Aprotic | Acetonitrile, Acetone, DMSO, THF | High | Strong dipole-dipole interactions between the solvent and the molecule's ester group are expected.[5] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The molecule's aliphatic structure is compatible with the nonpolar aromatic rings. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The overall polarity of the molecule is likely too high for significant miscibility with purely aliphatic solvents. |
| Aqueous | Water | Low | The nonpolar ethyl and methyl groups increase lipophilicity, limiting solubility in water.[5] |
Experimental Determination of the Solubility Profile
While predictions are valuable, empirical data is essential for process optimization and regulatory filings. The Shake-Flask Method is the gold-standard technique for determining equilibrium (thermodynamic) solubility and is highly recommended.[4]
The following section provides a detailed, self-validating protocol for its implementation.
Conceptual Framework for Solubility Assessment
The process of defining a compound's solubility profile involves a logical progression from theoretical prediction to empirical validation. This ensures that experimental efforts are guided by sound scientific principles, leading to a comprehensive and applicable dataset.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. merckgroup.com [merckgroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. rsc.org [rsc.org]
Metabolic Stability of Ethyl 2-methyl-1-piperazinecarboxylate Scaffolds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity.[1][2] A key determinant of a drug candidate's in vivo behavior is its metabolic stability, which refers to the compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3][4] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[5][6] Its versatility allows for substitutions that can modulate a molecule's physicochemical properties, including solubility, binding affinity, and metabolic stability.[5][7] This guide focuses on predicting and evaluating the metabolic stability of scaffolds based on Ethyl 2-methyl-1-piperazinecarboxylate, providing a comprehensive overview for researchers in the field.
Understanding a compound's metabolic fate is essential for several reasons. Rapid metabolism can lead to insufficient in vivo exposure and a short duration of action, necessitating more frequent dosing.[4] Conversely, very slow metabolism might result in drug accumulation and potential toxicity.[4] Furthermore, the formation of active or toxic metabolites is a critical safety consideration.[3] Therefore, early assessment of metabolic stability allows for the timely identification and optimization of "metabolic soft spots" in a lead compound, ultimately improving its chances of success in clinical development.[8]
Common Metabolic Pathways of Piperazine-Containing Scaffolds
The piperazine moiety is susceptible to a range of metabolic transformations, primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver and other tissues.[9][10] However, other enzyme systems, such as aldehyde oxidases (AO), can also play a significant role.[11][12][13][14] The primary metabolic routes for piperazine derivatives include:
-
N-dealkylation: This is a very common pathway where alkyl groups attached to the piperazine nitrogens are removed.[15][16] For this compound, the ethyl group of the carbamate could be a target.
-
Hydroxylation: The addition of a hydroxyl group can occur on the piperazine ring itself or on substituents.[15] The methyl group at the 2-position of the piperazine ring is a potential site for hydroxylation.
-
N-oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.[15]
-
Ring Opening: The piperazine ring can undergo cleavage, leading to the formation of ethylenediamine derivatives.[15]
-
Oxidative Deamination: This can occur at the secondary amine of the piperazine ring, if present.
-
Conjugation (Phase II Metabolism): Following initial (Phase I) oxidative metabolism, the resulting metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[16][17]
The specific metabolic profile of a given this compound derivative will be influenced by the nature and position of its substituents. Aided by empirical metabolite identification and computational predictive models, structural modifications can be designed to improve metabolic stability.[18]
Caption: Predicted metabolic pathways for piperazine-containing scaffolds.
In Vitro Experimental Workflows for Assessing Metabolic Stability
A cornerstone of early drug discovery is the use of in vitro assays to predict in vivo pharmacokinetic properties.[9][19][20] For metabolic stability, the two most widely used systems are liver microsomes and hepatocytes.[9][19]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[9][10] This assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[4][9]
Detailed Protocol for Microsomal Stability Assay:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound (e.g., 1 µM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[21]
-
Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the same buffer.[10][21]
-
Prepare a solution of the cofactor NADPH (e.g., 1 mM), which is essential for CYP enzyme activity.[10]
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution to 37°C.[22]
-
Initiate the metabolic reaction by adding the NADPH solution to the mixture of microsomes and the test compound.[21][22]
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture.[10][22]
-
-
Reaction Termination and Sample Preparation:
-
Immediately stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[22][23]
-
Add an internal standard to each sample for accurate quantification.[23]
-
Centrifuge the samples to pellet the precipitated proteins.[22]
-
-
Analytical Quantification:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate of metabolism (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / protein concentration).
-
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[9][24] This assay provides a more comprehensive picture of a compound's metabolic fate.[20][24]
Detailed Protocol for Hepatocyte Stability Assay:
-
Cell Preparation:
-
Thaw cryopreserved primary hepatocytes (from human or other species) and assess their viability.
-
Resuspend the viable hepatocytes in an appropriate incubation medium to a specific cell density (e.g., 1 million viable cells/mL).[25]
-
-
Incubation:
-
Reaction Termination and Sample Preparation:
-
Analytical Quantification:
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound at each time point.[26]
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, allowing for the calculation of half-life and intrinsic clearance.
-
Caption: General workflow for in vitro metabolic stability assays.
Data Presentation and Interpretation
The results from metabolic stability assays are typically presented in a tabular format to allow for easy comparison between different compounds. Key parameters include the half-life (t1/2) and intrinsic clearance (CLint).
Table 1: Example Metabolic Stability Data for this compound Analogs
| Compound ID | Modification | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent | This compound | 15 | 46.2 | 25 | 27.7 |
| Analog A | R = 4-Fluorophenyl | 45 | 15.4 | 60 | 11.6 |
| Analog B | R = 2-Pyridyl | 10 | 69.3 | 18 | 38.5 |
| Analog C | R = Cyclohexyl | 90 | 7.7 | >120 | <5.8 |
Interpretation of Results:
-
Parent Compound: Shows moderate metabolic stability.
-
Analog A: The introduction of a fluorine atom on the phenyl ring improves metabolic stability, likely by blocking a site of metabolism.
-
Analog B: The pyridyl group leads to increased metabolic lability, possibly due to metabolism by both CYPs and aldehyde oxidase.
-
Analog C: The replacement of the aromatic ring with a saturated cyclohexyl group significantly enhances metabolic stability, indicating that the aromatic ring was a primary site of metabolism.
Strategies to Enhance Metabolic Stability
When a lead compound exhibits poor metabolic stability, several strategies can be employed to address this liability:
-
Blocking Sites of Metabolism: Introducing atoms or groups (e.g., fluorine, chlorine, or a methyl group) at metabolically labile positions can sterically hinder or electronically deactivate these sites, thus preventing metabolism.
-
Bioisosteric Replacement: Replacing a metabolically unstable moiety with a bioisostere that is more resistant to metabolism can be an effective strategy.[27] For example, replacing a phenyl ring with a pyridine or a thiophene ring.
-
Conformational Constraint: Locking the molecule into a specific conformation can sometimes orient the metabolic soft spots away from the active site of the metabolizing enzymes.
-
Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the lipophilicity can decrease the rate of metabolism.
Conclusion
The assessment of metabolic stability is a critical component of modern drug discovery.[4] For scaffolds based on this compound, a thorough understanding of the potential metabolic pathways and the application of robust in vitro assays are essential for guiding medicinal chemistry efforts. By systematically evaluating the metabolic liabilities of lead compounds and implementing rational design strategies, researchers can significantly improve the pharmacokinetic properties of their drug candidates, ultimately increasing the likelihood of developing safe and effective medicines.
References
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
-
Yuan, R., Zhu, Y., & Liu, X. (2007). Analytical strategies for identifying drug metabolites. Medicinal research reviews, 27(3), 365–393. [Link]
- In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
-
Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & Moore, D. A. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS chemical neuroscience, 9(10), 2530–2542. [Link]
- The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD.
- Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (2025, November 7). LCGC.
-
Cruciani, G., Pastor, M., Guba, W., & Clementi, S. (2003). Predicting drug pharmacokinetic properties using molecular interaction fields and SIMCA. Journal of medicinal chemistry, 46(2), 176–185. [Link]
-
Stressman, M., & Roberts, A. G. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug metabolism and disposition: the biological fate of chemicals, 42(10), 1673–1680. [Link]
- Metabolic Stability Services - Eurofins Discovery. (n.d.).
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Molecules, 31(2), 123-145. [Link]
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- Predicting Drug Metabolism: Experiment and/or Computation? (n.d.). University of Cambridge.
- Metabolic Stability Assays - Merck Millipore. (n.d.).
- Metabolic Stability - Frontage Laboratories. (n.d.).
- More Accurate Prediction of Human Pharmacokinetic Parameters for Small Molecule Compounds: Methods, Models, and Applications. (2025, August 1). WuXi AppTec.
- Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). ALWSCI.
- Hepatocyte Stability Assay - Domainex. (n.d.).
- Drug Metabolism and Pharmacokinetics (DMPK). (n.d.). Danaher Life Sciences.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
-
Antia, U., & Tingle, M. D. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Forensic science international, 186(1-3), 50–55. [Link]
-
Korfmacher, W. A. (2007). Modern analytical tools and approaches for metabolite identification in early drug discovery. Current drug metabolism, 8(2), 103–113. [Link]
-
Rodrigues, A. D. (2001). Predicting drug pharmacokinetics in humans from in vitro metabolism studies. Biochemical Society transactions, 29(Pt 2), 133–139. [Link]
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
-
Staack, R. F., & Maurer, H. H. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochemical pharmacology, 67(2), 235–244. [Link]
- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
-
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions. [Link]
- Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. (2025, March 31). Hilaris.
- Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray.
- metabolic stability in liver microsomes - Mercell. (n.d.).
-
Staack, R. F., & Maurer, H. H. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochemical pharmacology, 67(2), 235–244. [Link]
- ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. (n.d.). ResearchGate.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.
-
López-Alcaide, J., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(10), 1919-1925. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing. [Link]
- Metabolic Pathways of N-Butyryl-N'-cinnamyl-piperazine: A Technical Guide. (n.d.). Benchchem.
- Piperazine Bioisosteres for Drug Design - Enamine. (n.d.).
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024, October 22). Journal of Agricultural and Food Chemistry.
-
Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical research in toxicology, 18(6), 981-990. [Link]
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (n.d.). ResearchGate.
- Bioisosteres that influence metabolism. (2022, July 20). Hypha Discovery Blogs.
-
Romero, D. L., et al. (1995). Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs. Journal of medicinal chemistry, 38(23), 4580-4588. [Link]
-
Dalvie, D., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & therapeutics, 201, 1-20. [Link]
- The role of aldehyde oxidase in drug metabolism. (2020, June 22). ResearchGate.
- Aldehyde Oxidase | Cambridge MedChem Consulting. (n.d.).
-
Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert opinion on drug metabolism & toxicology, 8(4), 489–503. [Link]
- Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. (2024, September 26). WuXi AppTec.
Sources
- 1. More Accurate Prediction of Human Pharmacokinetic Parameters for Small Molecule Compounds: Methods, Models, and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 18. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 21. mercell.com [mercell.com]
- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 24. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Piperazine Carboxylate Intermediates: A Technical Guide to Scaffold Evolution and Synthetic Methodologies
Executive Summary and Historical Context
The piperazine ring is one of the most ubiquitous and privileged scaffolds in modern medicinal chemistry[1]. Originally introduced in the early 20th century as an anthelmintic agent—functioning by agonizing GABA receptors to induce flaccid paralysis in parasites[2][3]—piperazine has evolved into a fundamental building block for blockbuster drugs, ranging from fluoroquinolone antibiotics to antiretrovirals and kinase inhibitors.
The intrinsic challenge of utilizing the piperazine core lies in its dual-nitrogen architecture. Because both secondary amines possess comparable nucleophilicity, direct functionalization often results in undesired bis-alkylation[4]. The historical breakthrough in piperazine chemistry was the development of piperazine carboxylate intermediates —specifically, the use of carbamate protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). These carboxylate derivatives enabled orthogonal reactivity, allowing researchers to selectively functionalize one nitrogen atom while keeping the other masked[4][5].
Mechanistic and Structural Rationale
As a drug development professional, selecting a piperazine carboxylate intermediate is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) requirements and pharmacokinetic optimization.
-
Conformational Rigidity: The six-membered piperazine ring predominantly adopts a chair conformation, positioning the two N-H groups equatorially[3]. This rigidity reduces the entropic penalty upon target binding, enhancing ligand-receptor affinity[1].
-
ADME Optimization: The two opposing nitrogen atoms offer a large polar surface area and act as excellent hydrogen bond donors/acceptors[6]. This profoundly improves aqueous solubility and oral bioavailability[6].
-
Orthogonal Reactivity via Carboxylates: The electron-withdrawing nature of the carboxylate group (e.g., in N-Boc-piperazine) delocalizes the lone pair of the protected nitrogen, rendering it non-nucleophilic. This allows the free secondary amine to undergo acylation, alkylation, or cross-coupling without interference[5].
Pharmacological and synthetic advantages of the piperazine carboxylate scaffold.
Key Experimental Protocols and Causality
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of critical piperazine carboxylate intermediates, explicitly explaining the mechanistic causality behind each experimental choice.
Protocol A: Selective Mono-Protection to Yield N-Boc-Piperazine
This protocol describes the direct mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).
Step-by-Step Methodology:
-
Reaction Setup: Dissolve piperazine (1.0 equiv) in a polar protic solvent such as methanol.
-
Salt Formation (Critical Step): Add 1.0 equivalent of glacial acetic acid.
-
Causality: Piperazine has two basic nitrogen atoms. By adding exactly one equivalent of acid, a mono-acetate salt is formed. This protonates one nitrogen, drastically reducing its nucleophilicity and forcing the incoming Boc₂O to react exclusively with the remaining free amine, thereby preventing the formation of the di-Boc byproduct[7][8].
-
-
Boc Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add a solution of Boc₂O (0.95 equiv) dropwise.
-
Work-up: Allow the mixture to warm to room temperature and stir for 3 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃ to pH > 10, and extract with ethyl acetate[5]. Dry over anhydrous Na₂SO₄ and concentrate to yield N-Boc-piperazine as a white to off-white solid[5].
Workflow for the orthogonal functionalization of piperazine via Boc-protection.
Protocol B: Synthesis of Piperazine-2-Carboxylic Acid Derivatives
Piperazine-2-carboxylic acids are highly valuable chiral building blocks. Their synthesis requires careful management of cyclization dynamics.
Step-by-Step Methodology:
-
Reagent Preparation: Preheat a solution of 2,3-dibromopropionic acid methyl ester in toluene to 50°C[10].
-
Amine Addition: Dropwise add N,N'-dibenzylethylenediamine (0.5 equiv relative to the ester) in the presence of triethylamine (Et₃N)[10].
-
Causality: Why use the N,N'-dibenzyl derivative instead of raw ethylenediamine? Unprotected ethylenediamine would lead to uncontrolled intermolecular polymerization upon reaction with a di-electrophile. The bulky benzyl groups sterically guide the reaction toward intramolecular cyclization, forming the 6-membered piperazine ring[10].
-
-
Cyclization: Heat the resulting slurry to reflux and stir overnight until a clear solution is formed[10].
-
Work-up: Cool to room temperature, extract with 2N HCl, neutralize with 4N NaOH, and extract the aqueous layer with ethyl acetate. Concentrate to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester[10]. The benzyl groups can later be orthogonally removed via palladium-catalyzed hydrogenolysis to yield the free piperazine-2-carboxylate.
Quantitative Data: Comparative Synthetic Routes
For industrial scale-up, researchers must choose between direct Boc-protection and alternative multi-step routes. The table below summarizes the comparative metrics for N-Boc-piperazine synthesis[7][8][11].
| Synthetic Route | Starting Materials | Key Reagents | Yield | Purity | Scalability / Notes |
| Direct Protection | Piperazine | Boc₂O, Acetic Acid | 75 - 85% | ~95% | Moderate. Prone to di-Boc impurities if temperature and stoichiometry are not strictly controlled. |
| Diethanolamine Route | Diethanolamine | SOCl₂, Boc₂O, NH₃ (aq) | > 90% | > 99% | Excellent. Avoids piperazine as a starting material. Highly cost-effective for multi-ton industrial production. |
| CDI-Mediated | Piperazine | CDI, tert-butanol | ~ 80% | ~ 96% | Good. Utilizes an active Boc-donating intermediate (tert-butyl 1H-imidazole-1-carboxylate) for high selectivity. |
Applications in Modern Drug Development
The versatility of piperazine carboxylates has directly facilitated the discovery of novel therapeutics:
-
Metabolic Disorders (GPR119 Agonists): Researchers have utilized one-pot click chemistry to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine carboxylates. These compounds act as potent agonists for GPR119, a G-protein coupled receptor critical in the regulation of Type-2 diabetes mellitus, demonstrating EC50 values comparable to clinical standards[12][13].
-
Antimicrobial Agents: The incorporation of electron-withdrawing groups onto piperazine scaffolds has shown to drastically enhance antibacterial activity against multidrug-resistant (MDR) pathogens. Molecular docking confirms that these piperazine derivatives form stable interactions with microbial enzymes, validating their mechanism of action[14].
Future Perspectives
The future of piperazine carboxylate chemistry lies in the integration of machine learning and hybrid scaffold engineering. Computational models are now being used to predict the bioactivity of complex piperazine derivatives, guiding the regioselective functionalization of these rings to optimize blood-brain barrier permeability and reduce off-target toxicity[1][2]. As synthetic methodologies shift toward flow chemistry and microwave-assisted organic synthesis (MAOS), the rapid, scalable generation of piperazine carboxylate libraries will continue to accelerate hit-to-lead timelines in drug discovery[2].
References
-
Wiley-VCH / ChemistryOpen. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[Link]
-
Wikipedia. "Piperazine - Synthesis, Structure, and Pharmacology." [Link]
-
Bentham Science. "Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential."[Link]
-
Bioorganic & Medicinal Chemistry Letters (NIH). "One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists."[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scilit.com [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 12. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide on the Toxicity and Safety of Ethyl 2-methyl-1-piperazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-1-piperazinecarboxylate is a substituted piperazine derivative of interest in medicinal chemistry and drug development as a versatile scaffold and intermediate. As with any novel or specialized chemical entity, a thorough understanding of its toxicological profile and safe handling requirements is paramount for ensuring laboratory safety and accurately assessing its potential as a drug candidate. This guide provides a comprehensive overview of the known and inferred toxicity and safety data for this compound, drawing upon information from its structural analogs and the broader class of piperazine derivatives to offer a robust framework for risk assessment and management.
Due to the limited direct toxicological data for this compound, this guide employs a logical, evidence-based approach by examining the safety profiles of its closest structural analogs: Ethyl 1-piperazinecarboxylate (CAS 120-43-4) and 2-Methylpiperazine (CAS 109-07-9). This method of inferring hazards from structurally similar compounds is a standard and scientifically validated practice in chemical safety assessment.
Physicochemical Properties and Inferred Hazard Profile
The physicochemical properties of a compound are critical in determining its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate. While specific data for this compound is scarce, the properties of its parent compound, Ethyl 1-piperazinecarboxylate, provide a useful baseline.
| Property | Value (for Ethyl 1-piperazinecarboxylate) | Reference |
| CAS Number | 120-43-4 | [1] |
| Molecular Formula | C7H14N2O2 | [2] |
| Molecular Weight | 158.20 g/mol | [2] |
| Appearance | Light yellow to clear, oily liquid | [2][3] |
| Boiling Point | 237-273 °C | [1] |
| Density | ~1.08 g/mL at 25 °C | [1][3] |
| Flash Point | >113 °C (>230 °F) | [3] |
| Water Solubility | Soluble | [3][4] |
The solubility in water suggests that this compound may be readily absorbed if ingested and could be mobile in aqueous environments.[2] Its high boiling point and flash point indicate a low risk of flammability under standard laboratory conditions.
Toxicological Profile: A Synthesis of Analog Data
A comprehensive toxicological assessment of this compound is constructed by evaluating data from its structural analogs and the known effects of the piperazine class of compounds.
Safety data sheets for Ethyl 1-piperazinecarboxylate consistently classify it as an irritant.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The presence of the 2-methyl group in the target compound is unlikely to mitigate these irritant effects. Furthermore, the analog 2-Methylpiperazine is classified as a corrosive substance that can cause severe skin burns and eye damage, suggesting that this compound should be handled with significant caution to avoid dermal and ocular contact.[6][7][8]
Piperazine and its derivatives are well-documented skin and respiratory sensitizers.[8][9] Repeated exposure can lead to allergic reactions, including contact dermatitis and occupational asthma.[8][9] Therefore, it is prudent to assume that this compound has the potential to be a sensitizer.
The broader class of piperazine derivatives has been associated with various systemic effects, primarily impacting the central nervous and cardiovascular systems.[10][11] These effects are often related to their action on dopaminergic, noradrenergic, and serotoninergic pathways in the brain.[10] While the specific systemic effects of this compound are unknown, researchers should be aware of the potential for neurotoxic or cardiotoxic effects, especially in the context of in-vivo studies. Some piperazine salts are also suspected of damaging fertility or the unborn child.[9]
There is currently no data to suggest that this compound is carcinogenic.[4][5]
Based on the data from its structural analogs, the following GHS classification should be considered for this compound as a precautionary measure:
| Hazard Class | Hazard Category | Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ethyl 1-piperazinecarboxylate[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Ethyl 1-piperazinecarboxylate[2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Ethyl 1-piperazinecarboxylate[2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Ethyl 1-piperazinecarboxylate[2] |
Safety and Handling
Given the inferred hazard profile, stringent safety protocols must be implemented when handling this compound.
A comprehensive PPE strategy is essential to minimize exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][12]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[5][12] Wear a lab coat and, if there is a risk of splashing, impervious clothing.[5]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][12] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe vapors or mists.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][14]
In the event of exposure, the following first aid measures should be taken immediately:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention.[2]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[2][12]
Experimental Workflows and Diagrams
The hazard assessment for this compound is based on a logical inference from its structural analogs. This relationship can be visualized as follows:
Caption: Inferred Hazard Assessment Workflow.
A clear and rehearsed spill response plan is crucial. The following diagram outlines the key steps for managing a spill of this compound.
Caption: Chemical Spill Response Workflow.
Conclusion
While direct toxicological data for this compound is limited, a robust safety and handling protocol can be established by analyzing data from its close structural analogs and the broader class of piperazine derivatives. The primary hazards are anticipated to be skin, eye, and respiratory irritation, with a potential for sensitization and moderate acute oral toxicity. Researchers and drug development professionals must adhere to stringent safety measures, including the use of appropriate personal protective equipment and handling within a controlled environment such as a chemical fume hood. By adopting these precautionary measures, the risks associated with the handling and use of this compound can be effectively managed.
References
-
Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011, July 11). Retrieved from [Link]
-
Piperazine derivatives as dangerous abused compounds. (2019, December 16). Retrieved from [Link]
-
Piperazine salts: Human health tier II assessment. (2018, October 26). Retrieved from [Link]
-
Piperazine-Derived Designer Drug... : Journal of Analytical Toxicology - Ovid. Retrieved from [Link]
-
Piperazine derivatives as dangerous abused compounds - PubMed. (2020, December 1). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 16). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Retrieved from [Link]
-
Cas 120-43-4,Ethyl N-piperazinecarboxylate - LookChem. Retrieved from [Link]
-
Material Safety Data Sheet - 2-Methylpiperazine, 98% - Cole-Parmer. (2005, October 3). Retrieved from [Link]
-
Piperazine: Human health tier II assessment. (2019, March 8). Retrieved from [Link]
-
1033717-23-5 | (S)-1-Ethyl-2-methyl-piperazine - Capot Chemical. Retrieved from [Link]
Sources
- 1. Ethyl N-piperazinecarboxylate | 120-43-4 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Cas 120-43-4,Ethyl N-piperazinecarboxylate | lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 10. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. echemi.com [echemi.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.nl [fishersci.nl]
Comprehensive Physicochemical Profiling and Synthetic Utility of Ethyl 2-methyl-1-piperazinecarboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of advanced medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis. Ethyl 2-methyl-1-piperazinecarboxylate (CAS: 120737-73-7) is a structurally constrained, highly versatile piperazine derivative. By featuring an ethyl carbamate protecting group at the N1 position and a sterically demanding methyl group at the C2 position, this compound offers regioselective reactivity that is indispensable for synthesizing complex therapeutics, ranging from oncology drugs to central nervous system (CNS) agents [1][2].
This whitepaper provides an authoritative, in-depth analysis of its physicochemical characteristics, structural advantages, and field-proven experimental methodologies for its application in drug discovery.
Molecular Architecture and Physicochemical Profiling
The physicochemical properties of a pharmaceutical intermediate govern its solubility, reactivity, and the eventual pharmacokinetic profile (ADME) of the final drug candidate. This compound is optimized for fragment-based drug design and late-stage functionalization.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound [1]:
| Property | Value | Structural / Functional Implication |
| Chemical Name | This compound | Standard IUPAC nomenclature. |
| CAS Registry Number | 120737-73-7 | Unique identifier for regulatory tracking. |
| Molecular Formula | C8H16N2O2 | Indicates a low-molecular-weight fragment. |
| Molecular Weight | 172.227 g/mol | Ideal for maintaining the final API within Lipinski's Rule of 5. |
| LogP (Octanol/Water) | 0.703 | Mildly lipophilic; ensures excellent solubility in organic solvents while retaining aqueous workup compatibility. |
| Topological Polar Surface Area | 41.57 Ų | Well below the 90 Ų threshold, facilitating blood-brain barrier (BBB) penetration in derived CNS APIs. |
| Hydrogen Bond Donors (HBD) | 1 | The free N4 secondary amine serves as the primary reactive site. |
| Hydrogen Bond Acceptors (HBA) | 3 | Contributes to target protein binding in the final drug molecule. |
| Rotatable Bonds | 2 | Low conformational entropy, providing rigidity to the molecular scaffold. |
Causality in Drug Design
The LogP value of 0.703 is a critical parameter. It ensures that the intermediate is highly soluble in common organic solvents (e.g., Dichloromethane, DMF) required for cross-coupling reactions, yet it remains hydrophilic enough to allow for efficient aqueous extraction during reaction workups. Furthermore, the low TPSA (41.57 Ų) is a deliberate design choice when synthesizing neuroactive compounds; derivatives of this scaffold have been successfully utilized in the development of sleep-enhancing N-arylpiperazine acetamide derivatives [2].
Chemical Reactivity and Synthetic Strategy
The architectural brilliance of this compound lies in its differential nitrogen reactivity :
-
N1 Position (Carbamate-Protected): The electron-withdrawing ethoxycarbonyl group delocalizes the lone pair of the N1 nitrogen via resonance. This renders N1 chemically inert under standard alkylation, acylation, or Buchwald-Hartwig amination conditions.
-
N4 Position (Secondary Amine): The N4 nitrogen retains its full nucleophilicity. However, the adjacent C2-methyl group provides calculated steric shielding. This steric bulk is highly advantageous: it prevents runaway over-alkylation and induces a specific stereochemical conformation that often enhances the binding affinity of the final API to its target receptor.
Because of this regioselectivity, the compound is heavily utilized in the synthesis of complex therapeutic agents, including diacylglycerol kinase (DGK) inhibitors for oncology [3].
Experimental Methodology: Regioselective N4-Alkylation
To ensure high-fidelity synthesis and reproducibility, the following protocol outlines the standard N4-alkylation workflow. This protocol is designed as a self-validating system , incorporating specific checkpoints to guarantee structural integrity.
Step-by-Step Protocol
Step 1: Solvent Selection and Dissolution
-
Action: Dissolve 10.0 mmol of this compound in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: DMF is a polar aprotic solvent with a high dielectric constant. It heavily solvates the cations (from the base) while leaving the nucleophilic N4 nitrogen relatively unsolvated and highly reactive. This significantly lowers the activation energy of the subsequent
transition state.
Step 2: Base Addition
-
Action: Add 25.0 mmol (2.5 eq) of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the hydrohalic acid by-product generated during the reaction without competing with the piperazine nitrogen for the electrophile. This prevents the formation of unwanted quaternary ammonium salts.
Step 3: Electrophile Introduction
-
Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add 11.0 mmol (1.1 eq) of the target electrophile (e.g., a benzyl halide or alkyl bromide) dropwise over 15 minutes.
-
Causality: The controlled, low-temperature addition manages the exothermic nature of the alkylation, suppressing the formation of degradation by-products and ensuring maximum regiocontrol.
Step 4: Reaction Propagation and Monitoring
-
Action: Remove the ice bath and allow the mixture to stir at room temperature (
°C) for 12–18 hours. Monitor via LC-MS.
Step 5: Work-up and Internal Validation
-
Action: Quench the reaction with 50 mL of distilled water and extract with Ethyl Acetate (
mL). Wash the combined organic layers with saturated aqueous NaCl (brine) to strip away residual DMF. Dry over anhydrous , filter, and concentrate. -
Self-Validating Checkpoint: Purify via flash column chromatography. The success of the regioselective alkylation is internally validated by analyzing the FTIR spectrum of the purified product: the complete disappearance of the characteristic secondary amine N-H stretching frequency (
cm⁻¹) confirms that the N4 position has been successfully and exclusively alkylated.
Mechanistic Workflow Visualization
The following diagram maps the logical progression of this compound from a raw starting material to a fully functionalized Active Pharmaceutical Ingredient.
Synthetic workflow of this compound in API development.
Conclusion
This compound is a highly optimized chemical building block. Its precise physicochemical properties—specifically its low molecular weight, favorable lipophilicity, and low polar surface area—make it an ideal candidate for drug discovery. By leveraging the differential reactivity between its protected N1 carbamate and its sterically shielded N4 secondary amine, medicinal chemists can execute highly regioselective syntheses, streamlining the pipeline for novel therapeutic agents.
References
-
Molbase Chemical Encyclopedia . "this compound - CAS 120737-73-7 Properties and Specifications." Molbase. Available at:[Link]
- Google Patents. "Process for the preparation of novel therapeutically useful N-arylpiperazine acetamide derivatives." Patent FI97617B.
- Google Patents. "Bicyclic dgk inhibitors." Patent WO2025043151A2.
Methodological & Application
Scalable Synthesis of Ethyl 2-methyl-1-piperazinecarboxylate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of Ethyl 2-methyl-1-piperazinecarboxylate, a valuable building block in pharmaceutical research and development. The presented methodology is designed to be robust, reproducible, and adaptable for larger-scale production, emphasizing scientific integrity, safety, and operational efficiency.
Introduction: The Significance of Substituted Piperazines
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders[1]. The strategic functionalization of the piperazine ring allows for the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles of drug candidates. This compound, with its distinct substitution pattern, serves as a key intermediate for the synthesis of complex molecules where control over the regiochemistry of N-functionalization is paramount.
This document outlines a reliable and scalable three-step synthesis of this compound, commencing from commercially available 2-methylpiperazine. The synthetic strategy hinges on the use of the tert-butoxycarbonyl (Boc) protecting group to ensure selective acylation, a cornerstone technique in modern organic synthesis[2][3].
Comparative Analysis of Synthetic Strategies
While direct acylation of 2-methylpiperazine is conceivable, achieving mono-acylation with high selectivity on a large scale is challenging due to the presence of two nucleophilic secondary amine groups, which often leads to a mixture of mono- and di-acylated products, complicating purification and reducing the overall yield[3].
A more robust and scalable approach, detailed herein, involves a three-step sequence:
-
Selective Mono-Boc Protection: One of the nitrogen atoms of 2-methylpiperazine is temporarily protected with a tert-butoxycarbonyl (Boc) group. This ensures that the subsequent acylation occurs at the desired, unprotected nitrogen.
-
Acylation with Ethyl Chloroformate: The free secondary amine of the mono-Boc-protected intermediate is then acylated with ethyl chloroformate to introduce the ethyl carboxylate moiety.
-
Deprotection: The Boc group is efficiently removed under acidic conditions to yield the final product.
This protecting group strategy offers superior control over the reaction, leading to a cleaner product profile and a more straightforward purification process, which are critical considerations for scaling up chemical syntheses.
Visualizing the Synthetic Workflow
Sources
Application Notes and Protocols for N-Alkylation of Ethyl 2-methyl-1-piperazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-alkylation techniques for Ethyl 2-methyl-1-piperazinecarboxylate, a valuable intermediate in the synthesis of diverse molecular entities, particularly in the realm of pharmaceutical development. The presence of the ethyl carbamate protecting group on one nitrogen atom and a methyl group on the carbon skeleton introduces specific stereochemical and reactivity considerations that are critical for successful and selective functionalization of the secondary amine. This document offers detailed, field-proven protocols for two primary N-alkylation methodologies: direct nucleophilic substitution and reductive amination. Beyond procedural steps, this guide delves into the mechanistic rationale behind the choice of reagents and conditions, the influence of the 2-methyl substituent on reactivity, and post-reaction product characterization. It is designed to equip researchers with the necessary knowledge to confidently and efficiently utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable pharmacokinetic properties.[1] The strategic mono-protection of the piperazine ring is crucial for achieving selective N-alkylation, thereby avoiding the common issue of bis-alkylation. This compound offers a unique combination of features:
-
Mono-protection: The ethyl carbamate group deactivates one of the nitrogen atoms, allowing for selective functionalization of the free secondary amine.
-
Chirality and Conformational Constraint: The methyl group at the 2-position introduces a chiral center and restricts the conformational flexibility of the piperazine ring, which can be exploited to influence ligand-receptor interactions.
-
Synthetic Handle: The ethyl carbamate can be readily removed post-alkylation, providing access to the second nitrogen for further derivatization.
The N-alkylation of this substrate is a key step in the synthesis of a wide range of biologically active molecules. The choice between direct alkylation and reductive amination depends on the nature of the desired substituent and the available starting materials.
Mechanistic Considerations: The Impact of the 2-Methyl Group
The presence of the methyl group adjacent to the reacting secondary amine introduces steric hindrance that can influence the rate and success of the N-alkylation reaction.[2] This steric bulk can disfavor the approach of bulky electrophiles in direct alkylation and may require more forcing conditions or longer reaction times. In reductive amination, the formation of the iminium ion intermediate may also be affected. It is crucial to consider these steric effects when selecting the alkylating agent and optimizing reaction conditions to ensure efficient conversion.
Experimental Protocols
The following protocols are designed to be robust and adaptable. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Direct N-Alkylation via Nucleophilic Substitution
This method is suitable for the introduction of alkyl groups using alkyl halides or other electrophiles. The choice of base and solvent is critical to ensure sufficient nucleophilicity of the piperazine nitrogen while minimizing side reactions.
Reaction Scheme:
Caption: General workflow for direct N-alkylation.
Detailed Protocol:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add an anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approximately 10-20 mL per gram of starting material). Add a suitable base, such as powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Slowly add the alkyl halide (R-X, 1.1-1.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C). The optimal temperature will depend on the reactivity of the alkyl halide and the steric hindrance of the substrate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation: Representative Conditions for Direct N-Alkylation
| Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | ACN | 60 | 6-12 | 85-95 |
| Ethyl iodide | DIPEA | DMF | 70 | 12-18 | 70-85 |
| 3-Bromopropionitrile | K₂CO₃ | ACN | 50 | 8-16 | 80-90 |
Note: Yields are based on analogous reactions with similar piperazine derivatives and may vary depending on the specific substrate and reaction scale.
N-Alkylation via Reductive Amination
Reductive amination is a powerful method for introducing a wide variety of substituents, including those derived from aldehydes and ketones. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.[3]
Reaction Scheme:
Sources
Peptide Coupling Conditions Involving Ethyl 2-methyl-1-piperazinecarboxylate: A Guide to Overcoming Steric Hindrance and Optimizing Amide Bond Formation
An Application Note and Protocol Guide for Researchers
Abstract
Ethyl 2-methyl-1-piperazinecarboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated to introduce conformational constraint and modulate physicochemical properties. However, its secondary amine is sterically hindered by the adjacent C2-methyl group, presenting a significant challenge for efficient amide bond formation. This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed protocols for successfully coupling this substrate. We will explore the selection of appropriate coupling reagents, the critical role of additives and bases, and strategies for troubleshooting common issues, ensuring researchers can confidently and reproducibly utilize this important synthetic intermediate.
Introduction: The Challenge of the Hindered Amine
The synthesis of complex molecules, particularly in drug discovery, often involves the strategic coupling of sterically demanding fragments. This compound is a prime example. While its piperazine core is a privileged scaffold in many therapeutic areas, the nucleophilicity of the secondary amine at the N4 position is significantly attenuated by the presence of the methyl group at the C2 position. This steric bulk can impede the approach of an activated carboxylic acid, leading to sluggish reactions, low yields, and the prevalence of side reactions.
This document serves as a practical guide to navigate these challenges. By understanding the underlying mechanisms of peptide coupling and making informed choices about reagents and conditions, researchers can achieve high-efficiency acylation of this and other similarly hindered amines.
Mechanistic Cornerstone: The Principle of Carboxylic Acid Activation
Successful amide bond formation is not a direct reaction between a carboxylic acid and an amine. It universally requires the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activated" intermediate is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of this activated species.
Using Ethyl 2-methyl-1-piperazinecarboxylate in Buchwald-Hartwig amination
Application Note: Regioselective Buchwald-Hartwig Amination of Ethyl 2-methyl-1-piperazinecarboxylate
Mechanistic Rationale & Substrate Design
Piperazine heterocycles are among the most frequently utilized scaffolds in FDA-approved pharmaceuticals, making their functionalization a critical operation in drug discovery[1]. This compound (CAS 120737-73-7) is a highly versatile building block designed for regioselective functionalization[2].
The structural brilliance of this substrate lies in its differentiation of the two nitrogen atoms:
-
N1 Position: Protected by an ethoxycarbonyl (ethyl carbamate) group. This deactivates the nitrogen, preventing unwanted oligomerization or bis-arylation during cross-coupling[3].
-
C2 Position: Bears a methyl group. This introduces localized steric hindrance, further shielding the N1 region.
-
N4 Position: A free secondary amine. Despite the chair conformation of the piperazine ring, the N4 position is sufficiently distant from the C2-methyl group to remain highly nucleophilic.
Traditional nucleophilic aromatic substitution (
Catalytic System Design & Causality
The success of coupling secondary cyclic amines hinges on preventing
-
Precatalyst (Pd₂dba₃): We utilize Tris(dibenzylideneacetone)dipalladium(0). Unlike Pd(OAc)₂, which requires in situ reduction from Pd(II) to Pd(0), Pd₂dba₃ provides an immediate source of Pd(0), preventing induction-period delays that can lead to substrate degradation.
-
Ligand (RuPhos): The bulky, electron-rich biarylphosphine ligand RuPhos is specifically chosen. Its electron-rich nature accelerates the oxidative addition of the aryl halide, while its immense steric bulk enforces a rapid reductive elimination step, outcompeting the slower
-hydride elimination pathway[6]. -
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the intermediate Pd(II)-amine complex to form the reactive amido-palladium species.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using a Pd(0)/L system.
Reaction Optimization & Quantitative Data
To establish a self-validating baseline, we evaluated several catalytic combinations. The data below demonstrates the causality between ligand choice, base strength, and overall yield when coupling this compound with 4-bromotoluene.
| Entry | Pd Source (2 mol%) | Ligand (4 mol%) | Base (1.4 eq) | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd₂dba₃ | BINAP | NaOtBu | Toluene | 100 | 62% | Slower reductive elimination; trace |
| 2 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 78% | Good yield, but requires higher temp due to weaker base. |
| 3 | Pd₂dba₃ | RuPhos | NaOtBu | Toluene | 85 | 94% | Optimal. Rapid C-N bond formation; no side reactions. |
| 4 | Pd₂dba₃ | RuPhos | K₃PO₄ | Toluene | 85 | 41% | Base is too weak/insoluble in toluene to drive deprotonation. |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for a 1.0 mmol scale. It incorporates visual and analytical checkpoints to ensure the catalytic cycle is functioning correctly.
Figure 2: Step-by-step experimental workflow for the Pd-catalyzed C-N cross-coupling reaction.
Step-by-Step Methodology:
-
Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Solid Charging: Add Pd₂dba₃ (18.3 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), Sodium tert-butoxide (134.5 mg, 1.4 mmol), and the aryl bromide (1.0 mmol).
-
Note: If the aryl halide is base-sensitive, substitute NaOtBu with Cs₂CO₃ (456 mg, 1.4 mmol) and increase the reaction time.
-
-
Liquid Charging: Add this compound (206.7 mg, 1.2 mmol) followed by anhydrous, degassed Toluene (5.0 mL).
-
Catalyst Activation (Self-Validation Check 1): Seal the tube and stir at room temperature for 5 minutes. Visual Cue: The solution must transition from the deep burgundy red of Pd₂dba₃ to a bright yellow/orange. This color shift confirms the successful generation of the active monomeric Pd(0)-RuPhos complex. If the solution turns black, palladium black has precipitated due to oxygen ingress; abort and restart.
-
Heating: Place the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours.
-
Reaction Monitoring (Self-Validation Check 2): After 12 hours, sample 10 µL of the mixture, dilute in LC-MS grade Methanol, and analyze. The disappearance of the aryl halide UV peak and the emergence of the product mass
confirms reaction completion. -
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure N4-arylated piperazine derivative.
Analytical Characterization & Troubleshooting
-
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the free N-H broad singlet (typically around 1.5-2.0 ppm in the starting material). The ethyl carbamate protons will appear as a distinct quartet (~4.1 ppm) and triplet (~1.2 ppm). The C2-methyl group will appear as a doublet (~1.1 ppm).
-
Troubleshooting Dehalogenation: If LC-MS reveals a significant amount of the reduced arene (Ar-H) rather than the coupled product, it indicates that the amine is acting as a hydride donor (
-hydride elimination). Ensure the RuPhos ligand is of high purity and not oxidized to the phosphine oxide, as ligand deficiency leaves the Pd center under-coordinated[6].
References[3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842017/[5] Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/7/115[6] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS). URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512[1] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Current Organic Synthesis. URL: https://www.researchgate.net/publication/321743000_Pd_Catalyzed_N1N4_Arylation_of_Piperazine_for_Synthesis_of_Drugs_Biological_and_Pharmaceutical_Targets[4] Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. URL: https://www.gyanvihar.org/researchjournals/pharmaceutical_research_education/2025/10/1/1047-1082.pdf[2] this compound (CAS 120737-73-7). Molaid Chemical Database. URL: https://www.molaid.com/
Sources
- 1. researchgate.net [researchgate.net]
- 2. 乙基2-甲基-1-哌嗪羧酸酯 - CAS号 120737-73-7 - 摩熵化学 [molaid.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyanvihar.org [gyanvihar.org]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of Ethyl 2-methyl-1-piperazinecarboxylate in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics targeting diverse biological pathways.[1] Ethyl 2-methyl-1-piperazinecarboxylate is a highly valuable chiral building block, designed for the precise and regioselective synthesis of complex pharmaceutical intermediates. The presence of a methyl group at the C-2 position introduces a critical stereocenter, while the ethyl carbamate group at the N-1 position serves as a robust protecting group. This dual functionality allows for selective reactions at the unprotected N-4 position, enabling the construction of unsymmetrically substituted piperazine derivatives with high fidelity. This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles, detailed experimental protocols for key transformations, and a practical case study in the synthesis of a Sildenafil analogue intermediate.
Introduction: The Versatility of a Protected Chiral Piperazine
This compound combines three key structural features that make it a powerful tool for drug development professionals:
-
The Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms, which often imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. Its basic nitrogens can be protonated at physiological pH, enhancing interaction with biological targets.
-
A Chiral Center (C-2 Methyl Group): Chirality is fundamental to modern drug design. The stereochemistry of a drug molecule can dramatically influence its efficacy, safety, and metabolic profile. The (R)- and (S)-enantiomers of this reagent allow for the stereospecific synthesis of drug candidates.[2][3]
-
An N-1 Protecting Group (Ethyl Carbamate): The ethyl carbamate (-COOEt) group temporarily deactivates the N-1 nitrogen atom by withdrawing electron density. This is crucial for achieving regioselectivity in reactions. It directs alkylation, acylation, or arylation reactions exclusively to the more nucleophilic N-4 nitrogen.[1] Following the desired transformation at N-4, the ethyl carbamate can be readily removed under specific conditions to allow for further functionalization at N-1.
This strategic design facilitates a modular approach to building complex molecules, making it an indispensable intermediate for synthesizing novel active pharmaceutical ingredients (APIs).
Core Application: Nucleophilic Substitution at the N-4 Position
The primary application of this compound is to act as a nucleophile via its unprotected N-4 amine. This enables its conjugation to a wide variety of electrophilic partners, most commonly in N-alkylation and N-arylation reactions. A particularly relevant transformation in pharmaceutical synthesis is the formation of sulfonamides.
Mechanistic Insight: Sulfonamide Bond Formation
The reaction between the N-4 amine of the piperazine and an aryl sulfonyl chloride is a classic nucleophilic acyl substitution. The lone pair of electrons on the secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Aided by a non-nucleophilic base (e.g., triethylamine or DIPEA), which acts as a proton scavenger, a stable sulfonamide bond is formed, releasing hydrochloric acid that is neutralized by the base.
The workflow for this core application can be visualized as follows:
Caption: General workflow for N-4 arylsulfonylation.
Case Study Protocol: Synthesis of a Chiral Sildenafil Analogue Intermediate
Sildenafil is a well-known PDE5 inhibitor whose synthesis involves the condensation of a sulfonyl chloride derivative with N-methylpiperazine.[4] We will adapt this established chemistry to demonstrate the use of this compound to create a novel, chiral intermediate.
Overview of the Synthetic Route
The synthesis involves two key stages:
-
Preparation of the Electrophile: Chlorosulfonation of the pyrazolopyrimidinone core (Compound 3 ).
-
Condensation: Reaction of the resulting sulfonyl chloride (Compound 4 ) with Ethyl (R)-2-methyl-1-piperazinecarboxylate (Compound 5 ) to yield the final intermediate (Compound 6 ).
Caption: Synthetic pathway to a chiral Sildenafil analogue.
Experimental Protocols
Safety First: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Sulfonyl chlorides are moisture-sensitive and corrosive; handle with care.[5]
Step 1: Preparation of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (4)
This protocol is adapted from established literature procedures for the synthesis of Sildenafil precursors.[4][6]
| Reagent/Material | M.W. | Quantity | Moles (equiv.) |
| Pyrazolopyrimidinone Core (3 ) | 314.37 | 10.0 g | 31.8 mmol (1.0) |
| Chlorosulfonic Acid | 116.52 | 22.0 mL | 414 mmol (13.0) |
| Thionyl Chloride | 118.97 | 4.6 mL | 63.6 mmol (2.0) |
| Dichloromethane (DCM) | - | 100 mL | - |
| Ice/Water Bath | - | - | - |
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add chlorosulfonic acid (22.0 mL).
-
Cool the flask to 0-5 °C using an ice/water bath.
-
Slowly add thionyl chloride (4.6 mL) to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Once the addition is complete, add the pyrazolopyrimidinone core (3 , 10.0 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 2-3 hours until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 50-60 °C to afford the sulfonyl chloride intermediate (4 ) as a solid, which can be used directly in the next step.
Step 2: Condensation with Ethyl (R)-2-methyl-1-piperazinecarboxylate (5)
| Reagent/Material | M.W. | Quantity | Moles (equiv.) |
| Sulfonyl Chloride Intermediate (4 ) | 412.88 | 10.0 g | 24.2 mmol (1.0) |
| Ethyl (R)-2-methyl-1-piperazinecarboxylate (5 ) | 186.25 | 4.96 g | 26.6 mmol (1.1) |
| Triethylamine (TEA) | 101.19 | 6.7 mL | 48.4 mmol (2.0) |
| Acetonitrile (ACN) | - | 150 mL | - |
Procedure:
-
Charge a clean, dry round-bottom flask with the sulfonyl chloride intermediate (4 , 10.0 g), Ethyl (R)-2-methyl-1-piperazinecarboxylate (5 , 4.96 g), and acetonitrile (150 mL).
-
Stir the suspension at room temperature (20-25 °C).
-
Slowly add triethylamine (6.7 mL) to the mixture via a syringe over 10 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 40-45 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts (triethylamine hydrochloride).
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure chiral intermediate (6 ).
Subsequent Transformations: Deprotection of the N-1 Carbamate
The ethyl carbamate group can be hydrolyzed under basic or acidic conditions to free the N-1 amine, allowing for further diversification of the molecule. Basic hydrolysis is often preferred to avoid cleavage of other acid-labile groups.
Protocol: Basic Hydrolysis of the Ethyl Carbamate
-
Dissolve the protected intermediate (6 ) in a suitable solvent like ethanol or methanol.
-
Add an aqueous solution of a strong base (e.g., 4-6 equivalents of NaOH or KOH).
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC/HPLC.
-
Upon completion, cool the reaction, neutralize with acid (e.g., HCl), and extract the deprotected product with an appropriate organic solvent.
-
Purify as required.
This deprotection unmasks the N-1 amine, opening a new synthetic handle for introducing a second, different substituent, thereby creating a highly complex, unsymmetrical N,N'-disubstituted piperazine derivative.[1]
Conclusion
This compound is a sophisticated and enabling reagent for modern pharmaceutical synthesis. Its pre-installed chiral center and the strategic placement of a protecting group on the N-1 nitrogen provide researchers with a reliable and efficient method for constructing complex, stereochemically-defined piperazine-containing molecules. The protocols detailed herein for N-4 sulfonamide formation and subsequent deprotection offer a clear roadmap for leveraging this intermediate in the development of novel drug candidates, empowering scientists to explore chemical space with greater precision and control.
References
-
Gunda, V. et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Scientia Pharmaceutica, 84(3), 447-455. Available at: [Link]
-
Ajanta Pharma Ltd. (2013). An Improved Process For The Preparation Of Varenicline Tartrate. Indian Patent Application. Available at: [Link]
-
Reddy, M. et al. (2022). Improved and 'Nitrosamines Free' Process for the Preparation of an α4β2 Neuronal Nicotinic Acetylcholine Receptor Agonist-Varenicline Tartrate. Synthetic Communications, 52(14), 1135-1145. Available at: [Link]
-
Dunn, P.J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88-97. Referenced in New Drug Approvals. Available at: [Link]
- CN101693712A - Method for synthesizing Varenicline intermediate 2, 3, 4, 5-tetralin-1, 5-methylene-hydrogen-benzoazepine. Google Patents.
- CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride. Google Patents.
- CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof. Google Patents.
-
Reddy, A.V.R. et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. ResearchGate. Available at: [Link]
-
G. Tsoupras, et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact. Molecules, 26(8), 2335. Available at: [Link]
-
G. C. Trigo, et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 51(9), 2841-2853. Available at: [Link]
-
S. L. Galdino, et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. Available at: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. researchgate.net [researchgate.net]
Microwave-assisted synthesis involving Ethyl 2-methyl-1-piperazinecarboxylate
Application Note: Microwave-Assisted Synthesis Involving Ethyl 2-methyl-1-piperazinecarboxylate
Executive Summary
This compound (CAS: 120737-73-7) is a high-value chiral building block in drug discovery, particularly for GPCR ligands and kinase inhibitors. Its structure features a secondary amine at the N4 position (available for functionalization) and a protected N1 position (ethyl carbamate) with an adjacent C2-methyl group. The C2-methyl group introduces chirality and conformational constraints that enhance metabolic stability and receptor selectivity.
Traditional thermal functionalization of this scaffold—specifically N4-alkylation and arylation—is often kinetically sluggish due to the inductive effects of the carbamate and the conformational rigidity of the ring. For example, thermal alkylation protocols often require 40+ hours at 70°C [1].
This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times from days to minutes while improving impurity profiles. We cover three core workflows: N4-Alkylation (SN2) , N4-Arylation (SNAr) , and Carbamate Deprotection .
Chemical Profile & Reactivity Analysis
| Property | Detail |
| Compound Name | This compound |
| CAS Number | 120737-73-7 (Racemic) / Specific enantiomers available |
| Molecular Weight | 172.23 g/mol |
| Key Functionality | N4-Amine: Nucleophilic, secondary, unhindered.N1-Carbamate: Electron-withdrawing, acid/base stable (requires harsh deprotection).C2-Methyl: Steric bulk adjacent to N1; induces preferred ring conformation. |
| Reaction Challenges | Thermal reactions are slow; prolonged heating leads to oxidative degradation. |
Experimental Protocols
Protocol A: Microwave-Assisted N4-Alkylation (SN2)
Target: Rapid synthesis of N-alkylated derivatives without "over-alkylation" or elimination side products.
Rationale: Thermal alkylation of piperazines with hindered or deactivated halides is notoriously slow (e.g., 40 hours in DMF [1]). Microwave irradiation at 140°C overcomes the activation energy barrier, driving the reaction to completion in <30 minutes.
Materials:
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., benzyl bromide, alkyl chloride) (1.1 equiv)
-
Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv, requires stirring bar efficiency)
-
Catalyst: KI (0.1 equiv) – Critical for alkyl chlorides
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve this compound (172 mg, 1.0 mmol) in ACN (3 mL).
-
Addition: Add DIPEA (348 µL, 2.0 mmol) followed by the Alkyl Halide (1.1 mmol). If using a chloride, add KI (16 mg, 0.1 mmol).
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Mode: Dynamic (hold temperature).
-
Temp: 120°C (for bromides) to 140°C (for chlorides).
-
Time: 15 minutes.
-
Stirring: High.[1]
-
-
Work-up: Cool to RT. Dilute with EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4.
Data Comparison:
| Parameter | Thermal Method [1] | Microwave Method |
|---|---|---|
| Temperature | 70°C | 140°C |
| Time | 40 Hours | 15 Minutes |
| Yield | ~75% | 88-92% |
| Solvent Vol. | High (Dilute) | Low (Concentrated) |
Protocol B: Microwave-Assisted N4-Arylation (SNAr)
Target: Introduction of heteroaryl systems (e.g., Pyridine, Pyrimidine).
Rationale: The N4 amine is moderately nucleophilic. Reacting it with electron-deficient aryl halides (e.g., 2-chloropyridine) via SNAr requires high energy to displace the leaving group. Microwave heating allows the use of polar aprotic solvents (DMSO/NMP) at temperatures (160-180°C) that would cause solvent degradation or reflux issues in standard glassware.
Step-by-Step Methodology:
-
Preparation: Load this compound (1.0 mmol), Aryl Halide (1.0 mmol), and DIPEA (2.5 mmol) into a microwave vial.
-
Solvent: Add DMSO (2 mL). Note: DMSO couples efficiently with microwaves due to high tan δ.
-
Irradiation:
-
Temp: 160°C.
-
Time: 20 minutes.
-
Pressure Limit: 250 psi (Safety cutoff).
-
-
Purification: Direct injection of the crude reaction mixture (after filtration) onto Prep-HPLC is recommended due to the high boiling point of DMSO.
Protocol C: Deprotection of Ethyl Carbamate (Hydrolysis)
Target: Removal of the N1-protecting group to liberate the secondary amine.
Rationale: Ethyl carbamates (N-COOEt) are significantly more stable than Boc (t-butyl) groups. They do not cleave with mild acid (TFA). Standard hydrolysis requires refluxing in strong base for days. Microwave irradiation in high-dielectric solvents (EtOH/H2O) accelerates this hydrolysis by superheating the solvent above its atmospheric boiling point [2].
Step-by-Step Methodology:
-
Mixture: Dissolve the N4-substituted intermediate (0.5 mmol) in Ethanol (2 mL).
-
Reagent: Add 4M aqueous KOH (2 mL).
-
Irradiation:
-
Temp: 150°C.
-
Time: 30-45 minutes.
-
-
Monitoring: Monitor by LCMS for the loss of the ethyl ester fragment (-72 mass).
-
Work-up: Neutralize with HCl to pH 10, extract with DCM/IPA (3:1).
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting the decision points for SN2 vs. SNAr and the final deprotection step.
Caption: Divergent microwave-assisted synthesis pathways for N4-functionalization and N1-deprotection.
Troubleshooting & Optimization
-
Pressure Control: Reactions in EtOH or ACN at >140°C generate significant pressure (10-15 bar). Ensure vials are rated for 20 bar (300 psi) and use a volume fill of <60% to prevent venting.
-
Regioselectivity: The C2-methyl group sterically protects N1, but if the starting material is not N1-protected (i.e., using 2-methylpiperazine directly), N4 is still the kinetic product, but mixtures occur. Using This compound ensures exclusive N4 functionalization.
-
Thermal Runaway: When using ionic liquids or high concentrations of KI, the reaction mixture couples very efficiently. Use "PowerMax" or simultaneous cooling (compressed air) to maintain precise temperature control without overshooting.
References
- Source: Patent FI97617B. "Process for the preparation of novel therapeutically useful N-arylpiperazine acetamide derivatives." (Describes reaction of this compound with alkyl halides in DMF at 70°C for 40 hours).
-
Microwave Hydrolysis of Esters/Carbamates
-
General Microwave Piperazine Synthesis
- Source: Polanski, J., et al. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules.
-
URL:[Link]
Sources
- 1. Extension of microwave-accelerated residue-specific acid cleavage to proteins with carbohydrate side chains and disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic N-Protection of 2-Methylpiperazine for Advanced Synthesis
Authored by: A Senior Application Scientist
Introduction: The Synthetic Challenge of 2-Methylpiperazine
2-Methylpiperazine is a cornerstone building block in modern medicinal chemistry, forming the core of numerous pharmaceuticals ranging from antipsychotics to anti-cancer agents.[1] Its value lies in the rigid, predictable geometry of the piperazine ring and the two nitrogen atoms that provide handles for molecular elaboration and tuning of physicochemical properties. However, the inherent asymmetry of 2-methylpiperazine presents a significant synthetic challenge: the two nitrogen atoms, N1 and N4, possess distinct steric and electronic environments. The N1 nitrogen is sterically encumbered by the adjacent methyl group, while the N4 nitrogen is more accessible. This disparity complicates selective functionalization, often leading to mixtures of mono- and di-substituted products.[2]
This guide provides a detailed exploration of protecting group strategies to overcome these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles that govern selectivity. By understanding the causality behind each experimental choice, researchers can confidently and efficiently prepare N1- or N4-mono-protected 2-methylpiperazine derivatives, unlocking the full synthetic potential of this versatile scaffold.
The Key to Selectivity: Steric Hindrance and Basicity
The successful protection of 2-methylpiperazine hinges on exploiting the intrinsic differences between its two nitrogen atoms.
-
N4 (Secondary Amine): This nitrogen is less sterically hindered and generally more basic and nucleophilic. It is the kinetic site of attack for most electrophiles, particularly bulky ones.
-
N1 (Secondary Amine): The presence of the methyl group at the C2 position sterically shields this nitrogen, making it less accessible.
This fundamental difference is the lever we can pull to direct protecting groups to one nitrogen over the other.
Caption: Intrinsic reactivity differences in 2-methylpiperazine.
Strategy 1: Kinetically Controlled N4-Monoprotection
The most straightforward strategy involves leveraging the higher reactivity of the N4 nitrogen. By using a bulky protecting group under carefully controlled conditions, selective protection at the less hindered position can be achieved with high fidelity. The tert-butyloxycarbonyl (Boc) group is the reagent of choice for this transformation.
The reaction with di-tert-butyl dicarbonate (Boc₂O) proceeds preferentially at the N4 position because the transition state leading to N4-acylation is sterically less demanding than the one for N1-acylation.[3]
Caption: Workflow for selective N4-Boc protection.
Protocol 1: Selective N4-Boc Protection of (S)-2-Methylpiperazine
Principle: This protocol uses one equivalent of di-tert-butyl dicarbonate to selectively protect the more nucleophilic and less sterically hindered N4 position of (S)-2-methylpiperazine.[3]
Materials:
-
(S)-2-Methylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve (S)-2-methylpiperazine (e.g., 2.15 g, 10 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.
-
Add triethylamine (3.5 mL, 25 mmol) to the solution.
-
Slowly add di-tert-butyl dicarbonate (4.6 mL, 20 mmol, Note: some protocols use a slight excess, while others aim for 1:1 stoichiometry for selectivity) to the stirred solution at room temperature.
-
Increase the temperature to 40°C and continue stirring for 5 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash the organic layer sequentially with distilled water (3 x 30 mL) and saturated brine (1 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure (S)-4-N-Boc-2-methylpiperazine.[3]
Safety: 2-Methylpiperazine is corrosive and can cause burns.[4][5] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Strategy 2: Directed N1-Monoprotection
Selectively protecting the sterically hindered N1 nitrogen is more challenging and requires a more nuanced approach. Direct protection is often low-yielding due to the kinetic preference for N4. Therefore, indirect or directed methods are employed.
Method A: Orthogonal "Protect-Protect-Deprotect" Strategy
The most reliable method for preparing an N1-protected derivative is through an orthogonal protection scheme. This involves protecting both nitrogens and then selectively deprotecting the N4 position. The combination of an acid-labile Boc group and a base-labile Fmoc group is ideal.
Caption: Orthogonal route to N1-protected 2-methylpiperazine.
Method B: N4-Protonation for Direct N1-Acylation
A clever one-pot method involves the in-situ deactivation of the more basic N4 nitrogen through protonation.[1] By adding one equivalent of a strong acid, a piperazin-1-ium salt is formed. The positive charge on the ammonium group deactivates the N4-nitrogen via an inductive effect, rendering the N1-nitrogen the more nucleophilic site for subsequent reaction with an electrophile like benzyl chloroformate (Cbz-Cl).
Protocol 2: Selective N1-Cbz Protection via N4-Protonation
Principle: This protocol leverages the formation of a mono-hydrochloride salt to deactivate the N4 nitrogen, thereby directing the Cbz-Cl electrophile to the sterically hindered N1 position. This method avoids multiple protection/deprotection steps.[1][6]
Materials:
-
2-Methylpiperazine
-
Concentrated Hydrochloric Acid (HCl)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 2-methylpiperazine (1.0 g, 10 mmol) in DCM (20 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of concentrated HCl (approx. 0.83 mL of 12M HCl) dropwise with vigorous stirring to form the monoprotonated salt.
-
In a separate flask, prepare a solution of Na₂CO₃ (2.12 g, 20 mmol) in water (20 mL).
-
To the stirred suspension of the piperazinium salt at 0°C, slowly and simultaneously add the Cbz-Cl (1.5 mL, 10.5 mmol) and the aqueous Na₂CO₃ solution. The base will neutralize the HCl formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil by column chromatography to yield pure N1-Cbz-2-methylpiperazine.
Summary of Protecting Group Strategies
The choice of protecting group is dictated by the overall synthetic route, especially the need for orthogonal stability. The following table summarizes the key characteristics of the most common protecting groups for 2-methylpiperazine.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Orthogonality & Notes |
| Boc (tert-butyloxycarbonyl) |
ngcontent-ng-c567981813="" class="ng-star-inserted"> | (Boc)₂O | Strong acid (TFA, HCl)[7] | Stable to base and hydrogenolysis. Orthogonal to Fmoc and Cbz. Kinetically favors N4. |
| Cbz (or Z) (Benzyloxycarbonyl) | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd/C)[8] | Stable to acid and base. Orthogonal to Boc and Fmoc. | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[9] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz. |
Key Deprotection Protocols
Protocol 3: Deprotection of an N-Boc Group
Principle: The Boc group is readily cleaved under acidic conditions via a mechanism that forms a stable tert-butyl cation.[10]
-
Dissolve the N-Boc protected 2-methylpiperazine derivative in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) to the solution at room temperature.
-
Stir for 1-2 hours until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM to remove residual acid.
-
The resulting amine salt can be used directly or neutralized with a suitable base (e.g., aqueous NaHCO₃) and extracted.
Protocol 4: Deprotection of an N-Cbz Group
Principle: The benzyl C-O bond in the Cbz group is susceptible to cleavage by catalytic hydrogenation.[8]
-
Dissolve the N-Cbz protected piperazine in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10% w/w).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitor the reaction until completion (typically 2-16 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
The selective protection of 2-methylpiperazine is a critical, solvable challenge in pharmaceutical synthesis. By understanding and exploiting the inherent steric and electronic differences between the N1 and N4 positions, researchers can devise high-fidelity synthetic routes. For N4-monoprotection, direct reaction with (Boc)₂O is efficient and selective. For the more challenging N1-monoprotection, an orthogonal "protect-protect-deprotect" strategy using Boc and Fmoc/Cbz groups, or a direct N1-acylation via N4-protonation, provides robust and reliable solutions. The protocols and strategies outlined in this guide offer a validated framework for accessing these valuable building blocks, enabling the streamlined development of complex molecular architectures.
References
-
Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines Source: ResearchGate URL: [Link]
-
Title: Direct N1-monosubstitutions of piperazine and applications of their product in syntheses Source: Diva Portal URL: [Link]
-
Title: Deprotection Guide Source: Glen Research URL: [Link]
-
Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: MDPI URL: [Link]
-
Title: Direct N1-monosubstitution of piperazine Source: ResearchGate URL: [Link]
-
Title: Protection of Functional Groups Source: Georg Thieme Verlag URL: [Link]
-
Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
-
Title: Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor-zeolite composite catalysts Source: PubMed URL: [Link]
-
Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst Source: SciSpace URL: [Link]
-
Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2-Methylpiperazine(109-07-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for the Reductive Amination of Ethyl 2-methyl-1-piperazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Reductive Amination in Piperazine Synthesis
The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, integral to the framework of numerous blockbuster drugs. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, and to serve as a versatile scaffold for engaging with biological targets. The N-alkylation of piperazine derivatives, such as Ethyl 2-methyl-1-piperazinecarboxylate, is a critical transformation in the synthesis of these complex molecules. Among the various methods for forging C-N bonds, reductive amination stands out as a robust and highly selective strategy.[1][2][3]
This one-pot reaction, which combines an amine and a carbonyl compound with a reducing agent, offers a more controlled alternative to direct alkylation with alkyl halides, which can be plagued by over-alkylation.[2] The choice of reducing agent is paramount to the success of reductive amination. It must selectively reduce the in situ-formed iminium ion intermediate over the starting carbonyl compound.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reagent for this purpose due to its mild nature, broad functional group tolerance, and exceptional selectivity.[1][4][5]
These application notes provide a comprehensive guide to the reductive amination of this compound, a key building block in drug discovery. We will delve into the underlying mechanism, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Pathway to N-Alkylation
The reductive amination process unfolds through a well-established sequence of reversible and irreversible steps. Understanding this mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired N-alkylated piperazine derivative.
The reaction is initiated by the nucleophilic attack of the secondary amine of the piperazine on the carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer to form a carbinolamine intermediate.[6] Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water).[7] Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion.[6][7] This iminium ion is the key electrophilic species that is then irreversibly reduced by the hydride reagent.[6]
The selectivity of sodium triacetoxyborohydride is attributed to the electron-withdrawing effect of the acetoxy groups, which tempers its reducing power.[1][5] This allows it to preferentially reduce the more electrophilic iminium ion in the presence of the less reactive aldehyde or ketone.[1][5][7]
Caption: Reductive Amination Workflow.
Core Protocols: A Practical Guide
Herein, we present two robust protocols for the reductive amination of this compound with a representative aldehyde, isobutyraldehyde. Protocol 1 employs the widely used sodium triacetoxyborohydride, while Protocol 2 details a classic approach using sodium borohydride, which requires a stepwise procedure.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is lauded for its operational simplicity and high efficiency, making it the preferred method for many applications.[4][5] The reaction is typically conducted in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[4][8]
Reagents and Materials:
| Reagent | Molecular Weight ( g/mol ) | Molarity (M) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 158.21 | - | 1.0 | 10.0 | 1.58 g |
| Isobutyraldehyde | 72.11 | - | 1.2 | 12.0 | 1.04 mL |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | - | 1.5 | 15.0 | 3.18 g |
| 1,2-Dichloroethane (DCE) | - | - | - | - | 50 mL |
| Acetic Acid (optional) | 60.05 | - | 0.1 | 1.0 | 0.06 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.58 g, 10.0 mmol) and 1,2-dichloroethane (50 mL).
-
Addition of Carbonyl: Add isobutyraldehyde (1.04 mL, 12.0 mmol) to the solution. If the starting aldehyde or ketone is less reactive, a catalytic amount of acetic acid (0.06 mL, 1.0 mmol) can be added to facilitate iminium ion formation.[4][5]
-
Introduction of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring mixture in portions. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperazine.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
While sodium borohydride (NaBH₄) is a more economical reducing agent, its reactivity necessitates a two-step approach to prevent the reduction of the starting aldehyde.[2][9] The imine is pre-formed before the addition of the reducing agent.[9]
Reagents and Materials:
| Reagent | Molecular Weight ( g/mol ) | Molarity (M) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 158.21 | - | 1.0 | 10.0 | 1.58 g |
| Isobutyraldehyde | 72.11 | - | 1.1 | 11.0 | 0.95 mL |
| Methanol (MeOH) | - | - | - | - | 50 mL |
| Sodium Borohydride (NaBH₄) | 37.83 | - | 1.5 | 15.0 | 0.57 g |
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.58 g, 10.0 mmol) and isobutyraldehyde (0.95 mL, 11.0 mmol) in methanol (50 mL). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5-8 as described in Protocol 1.
Caption: Experimental Workflow for Reductive Amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete imine/iminium ion formation. | Add a catalytic amount of acetic acid to the reaction mixture. For sterically hindered substrates, consider increasing the reaction temperature or using a more reactive aldehyde. |
| Degradation of the reducing agent. | Ensure that the sodium triacetoxyborohydride is of high quality and handled under anhydrous conditions. | |
| Side Products | Reduction of the starting carbonyl compound. | This is more common with NaBH₄. Ensure complete imine formation before adding the reducing agent. Switch to the more selective NaBH(OAc)₃. |
| Over-alkylation (formation of a quaternary ammonium salt). | This is less common in reductive amination than in direct alkylation but can occur with highly reactive aldehydes. Use stoichiometric amounts of the carbonyl compound. | |
| Slow Reaction | Sterically hindered amine or carbonyl. | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive reducing agent, though this may compromise selectivity. |
| Low reactivity of the carbonyl compound. | The addition of a Lewis acid, such as Ti(i-PrO)₄ or ZnCl₂, can sometimes enhance the rate of imine formation.[8] | |
| Purification Difficulties | The product is highly polar and water-soluble. | Use a more polar eluent system for column chromatography or consider purification via salt formation and recrystallization.[10][11] |
Conclusion
Reductive amination is an indispensable tool in the synthetic organic chemist's arsenal, particularly for the construction of complex amine-containing molecules like those derived from piperazine. The protocols detailed herein, especially the one-pot procedure utilizing sodium triacetoxyborohydride, offer an efficient, selective, and high-yielding route to N-alkylated derivatives of this compound. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply and adapt these methods to accelerate their drug discovery and development programs.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Studylib. (n.d.). Reductive Amination with Borohydride & Borane Reducing Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Prezi. (2018, March 12). Exp 13B: Reductive Amination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. studylib.net [studylib.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. prezi.com [prezi.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting & Yield Optimization for Ethyl 2-methyl-1-piperazinecarboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 2-methyl-1-piperazinecarboxylate (CAS: 120737-73-7). As a critical building block in drug development, achieving high yields and strict regioselectivity during its synthesis is paramount. The primary challenge arises from the differential steric hindrance and nucleophilicity between the N1 and N4 positions of the 2-methylpiperazine core.
This guide provides a field-proven orthogonal protection strategy, step-by-step methodologies, and troubleshooting FAQs to ensure a self-validating, high-yielding workflow.
Section 1: Mechanistic Overview & Workflow Visualization
Direct acylation of 2-methylpiperazine with ethyl chloroformate predominantly yields the N4-acylated product. The N4 position is a secondary amine free from adjacent steric bulk, making it kinetically favored. Conversely, the N1 position is sterically shielded by the adjacent alpha-methyl group.
To synthesize the N1-carboxylate selectively, an1 is required[1]. This involves the temporary mono-protection of the N4 position, followed by forced acylation of the hindered N1 position, and subsequent deprotection.
Workflow for the regioselective synthesis of this compound via orthogonal protection.
Section 2: Step-by-Step Experimental Protocol
Protocol 1: Regioselective N4-Boc Protection
-
Preparation: Dissolve 2-methylpiperazine (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 500 mL). Cool the reaction flask to 0 °C using an ice-water bath.
-
Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq, 100 mmol) in DCM (100 mL). Add this solution dropwise over a period of 2 to 3 hours using an addition funnel.
-
Causality: Slow addition at a low temperature minimizes the local concentration of Boc₂O, drastically reducing the formation of the di-Boc byproduct.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Wash the organic layer with distilled water (3 x 100 mL) to remove any unreacted 2-methylpiperazine (which is highly water-soluble). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N4-Boc-2-methylpiperazine.
Protocol 2: Sterically Hindered N1-Acylation
-
Preparation: Dissolve the N4-Boc-2-methylpiperazine (1.0 eq, 80 mmol) in anhydrous DCM (400 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 160 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq, 8 mmol).
-
Addition: Cool the mixture to 0 °C. Add ethyl chloroformate (1.2 eq, 96 mmol) dropwise over 30 minutes.
-
Reaction: Remove the ice bath and heat the reaction to a gentle reflux (approx. 40 °C) for 18 hours.
-
Causality: The steric hindrance at N1 requires elevated thermal energy and DMAP catalysis to drive the formation of the highly electrophilic intermediate, ensuring complete conversion[2].
-
-
Workup: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the fully protected intermediate.
Protocol 3: N4-Boc Deprotection
-
Preparation: Dissolve the intermediate in DCM (200 mL) and cool to 0 °C.
-
Deprotection: Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Stir at room temperature for 3 hours[3].
-
Isolation: Concentrate the mixture under vacuum to remove excess TFA. Re-dissolve the residue in a minimal amount of water and basify to pH 10-11 using saturated aqueous Na₂CO₃. Extract thoroughly with a highly polar organic mixture (e.g., Chloroform/Isopropanol 4:1) to recover the free base. Dry and concentrate to yield the final target.
Section 3: Quantitative Data & Yield Optimization
To maximize the efficiency of the first step (N4 protection), controlling the reaction kinetics is critical. The table below summarizes the impact of solvent, temperature, and addition rate on the regioselectivity and overall yield.
| Solvent System | Temperature | Addition Rate of Boc₂O | Yield: N4-Mono-Boc (%) | Yield: Di-Boc Byproduct (%) | Unreacted Starting Material (%) |
| DCM | Room Temp (25 °C) | Fast (10 min) | 62.0 | 28.5 | 9.5 |
| DCM | 0 °C | Fast (10 min) | 74.5 | 18.0 | 7.5 |
| DCM | 0 °C to RT | Slow (2 hours) | 88.0 | 5.5 | 6.5 |
| Methanol | -78 °C to RT | Slow (2 hours) | 94.5 | < 2.0 | ~ 3.5 |
Note: Utilizing Methanol at cryogenic temperatures (-78 °C) significantly enhances regioselectivity by exploiting the stark difference in activation energies between the N1 and N4 nucleophilic attacks.
Section 4: Troubleshooting FAQs
Q1: Why am I getting a statistical mixture of N1 and N4 acylated products when reacting 2-methylpiperazine directly with ethyl chloroformate? A: The two nitrogen atoms in 2-methylpiperazine exhibit different nucleophilicities due to their local steric environments. N4 is unhindered, while N1 is shielded by the adjacent methyl group. However, ethyl chloroformate is a highly reactive electrophile. Without a protecting group, the reaction lacks sufficient thermodynamic control, leading to a mixture of N4-acylated, N1-acylated, and di-acylated products. An 1 is mandatory to isolate the N1-carboxylate cleanly[1].
Q2: During the N4-Boc protection step, I am observing a high percentage of the di-Boc protected byproduct. How can I suppress this? A: Di-Boc formation occurs when the local concentration of Boc₂O is too high, allowing the less reactive N1 position to react after N4 is consumed. To suppress this, you must strictly control the stoichiometry (exactly 1.0 eq of Boc₂O), lower the reaction temperature to 0 °C or even -78 °C, and use a highly diluted, slow-addition technique (e.g., dropping funnel or syringe pump over 2-3 hours). Switching the solvent to Methanol at low temperatures also enhances hydrogen-bonding stabilization of the intermediate, improving regioselectivity.
Q3: My N1-acylation yields are stalling at 50-60%, and I recover a lot of unreacted N4-Boc intermediate. What is the mechanistic failure here? A: The stalling is caused by the severe steric hindrance of the alpha-methyl group impeding the direct attack of the N1 lone pair onto the ethyl chloroformate carbonyl. To overcome this kinetic barrier, you must introduce DMAP as a nucleophilic catalyst. DMAP reacts with ethyl chloroformate to form a highly electrophilic N-ethoxycarbonylpyridinium salt, which is more susceptible to attack by the hindered N1 amine. Additionally, switching the base to DIPEA (which is non-nucleophilic) and gently heating the reaction to reflux will drive the conversion to completion[2].
Q4: After TFA deprotection, my final product yield is extremely low during the extraction phase. Where is the product going? A: this compound is a highly polar, water-soluble secondary amine. Following3, it exists as a TFA salt in the aqueous layer[3]. If you only basify to pH 7 or use standard solvents like pure DCM or Ethyl Acetate, the product will remain in the aqueous phase. You must basify the aqueous layer to pH 10-11 using Na₂CO₃ or NaOH to fully deprotonate the amine, and extract using a specialized polar solvent system, such as Chloroform/Isopropanol (4:1 v/v). Multiple extractions (at least 4-5 times) are required for quantitative recovery.
References
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]
-
Title: Amino Acid-Protecting Groups Source: ACS Publications URL: [Link]
Sources
Technical Support Center: Purification of Ethyl 2-methyl-1-piperazinecarboxylate
Topic: Purification methods for Ethyl 2-methyl-1-piperazinecarboxylate impurities Content type: Technical Support Guide (Q&A Format)
Product Focus: this compound (CAS: 120131-51-7 / Analogous derivatives) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.
Executive Summary & Compound Identity
This compound is a critical piperazine building block.[1] However, its synthesis and purification are complicated by regioselectivity issues .[1] The 2-methylpiperazine ring contains two non-equivalent nitrogen atoms:
-
N1 (Hindered): Adjacent to the methyl group.[2]
-
N4 (Unhindered): Distal to the methyl group.
The "Direct Synthesis Trap": Direct reaction of 2-methylpiperazine with ethyl chloroformate predominantly favors acylation at the less hindered N4 position, yielding Ethyl 3-methyl-1-piperazinecarboxylate (often misidentified as the target). If your target is the N1-acylated species (this compound), you are likely dealing with it as a minor component in a mixture, or you are using a protection-group strategy that requires specific purification steps.
Common Impurity Profile
| Impurity Type | Chemical Name | Origin | Characteristics |
| Regioisomer | Ethyl 3-methyl-1-piperazinecarboxylate (N4-acyl) | Major product of direct acylation | Basic, isomeric BP, difficult to separate. |
| Bis-acylated | Diethyl 2-methyl-1,4-piperazinedicarboxylate | Over-reaction | Neutral, non-basic, lipophilic. |
| Starting Material | 2-Methylpiperazine | Incomplete reaction | Highly basic, water-soluble, hygroscopic.[1] |
| Salt | Piperazine Hydrochloride | Byproduct of acid scavenging | Water-soluble solid.[1] |
Troubleshooting & Purification Protocols
Issue 1: "I have a significant neutral impurity in my crude product."
Diagnosis: This is likely the bis-acylated byproduct (Diethyl 2-methyl-1,4-piperazinedicarboxylate).[1] Because both nitrogens are acylated, this molecule loses its basicity, unlike your target mono-carbamate.
Solution: Acid-Base Extraction (The "Switch" Method) This is the most effective method to remove bis-acylated impurities and non-basic contaminants.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Wash the organic layer with 1M HCl (aq) (3x).[1]
-
Mechanism: The target (mono-carbamate) and starting material (diamine) protonate and move to the aqueous phase.
-
Waste: The bis-acylated impurity remains in the organic layer. Discard the organic layer (after checking by TLC).[1]
-
-
Basification: Cool the aqueous layer to 0°C and slowly add 4M NaOH or Sat. Na₂CO₃ until pH > 12.[1]
-
Product Recovery: Extract the basic aqueous layer with DCM or EtOAc (3x).[1]
-
Mechanism: The target deprotonates and returns to the organic phase.
-
-
Drying: Dry combined organics over Na₂SO₄ and concentrate.
Caption: Acid-base extraction workflow for selectively isolating basic mono-carbamates from neutral bis-acylated impurities.
Issue 2: "My product contains the wrong isomer (N4-acyl instead of N1-acyl)."
Diagnosis: You likely performed a direct acylation of 2-methylpiperazine.[1] The unhindered N4 reacts faster, forming Ethyl 3-methyl-1-piperazinecarboxylate (major) rather than your target this compound (minor).
Solution A: Chromatographic Separation (Difficult) The isomers have very similar boiling points and polarities. Standard silica chromatography is often insufficient without modification.[1]
-
Stationary Phase: Silica Gel (neutralized).[1]
-
Eluent: DCM : MeOH : NH₄OH (90:9:1) or EtOAc : Hexane with 1% Triethylamine (TEA).[1]
-
Observation: The N1-acyl isomer (target) usually has a slightly lower Rf than the N4-acyl isomer due to the steric shielding of the free amine, which reduces interaction with silica, or conversely, the N4-acyl's free hindered amine interacts differently. Note: Isomer elution order must be determined experimentally for your specific column.
Solution B: Regioselective Synthesis (Recommended) If separation is failing, you must alter the synthesis to block the reactive N4 position first.
-
Step 1: React 2-methylpiperazine with Boc₂O (0.9 eq). The unhindered N4 reacts preferentially -> 1-Boc-3-methylpiperazine .[1]
-
Step 2: React the N4-Boc intermediate with Ethyl Chloroformate . This forces acylation at the hindered N1 position -> 1-Ethyl-4-Boc-2-methylpiperazine .
-
Step 3: Deprotect Boc with TFA/DCM .[1] Result -> Pure This compound .[1]
Caption: Comparison of direct acylation (low selectivity) vs. protection strategy (high fidelity) for obtaining the N1-isomer.
Issue 3: "How do I remove residual 2-methylpiperazine starting material?"
Diagnosis: The starting material is highly water-soluble and basic. If it persists after extraction, your aqueous washes were likely insufficient or the pH was too high during the initial wash.
Solution: Distillation or Water Wash
-
Method 2: Brine/Water Wash. [1]
-
Dissolve the product in DCM (not EtOAc, as DCM solubilizes the carbamate better while rejecting the diamine).
-
Wash with small volumes of ice-cold water (3x).[1] The diamine partitions into the water; the carbamate stays in DCM. Warning: Excessive washing can lose product.
-
Analytical Verification
Before proceeding to the next step of your synthesis, verify the regio-purity.
| Technique | What to Look For |
| 1H NMR (CDCl₃) | Methyl Doublet Shift: Compare the chemical shift of the methyl doublet. In the N1-acyl isomer (target), the methyl is closer to the carbamate and may shift downfield compared to the N4-acyl isomer. Integration: Check the integration of protons alpha to the carbamate nitrogen. |
| GC-MS | Generally separates the two regioisomers.[1] The N1-acyl isomer often has a slightly longer retention time due to hydrogen bonding effects, though this varies by column phase. |
| TLC | Use Ninhydrin stain .[1] Free amines stain red/purple.[1] The secondary amine in your target will stain; the bis-acylated impurity will not. |
References
-
Regioselective Synthesis of Piperazines: Journal of Organic Chemistry, "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines," 2016.[1]
-
pKa and Basicity of Methylpiperazines: Journal of Chemical & Engineering Data, "pKa Values of Some Piperazines at (298, 303, 313, and 323) K," 2009.
-
Purification of Piperazine Derivatives: Organic Syntheses, "Ethyl N-methylcarbamate and Related Piperazine Carboxylates," Coll.[1] Vol. 2.
-
Separation of Isomers: BenchChem Technical Guides, "Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine (Analogous heterocyclic amine separation)," 2025.
Sources
Technical Support Center: Solving Solubility Issues with Ethyl 2-methyl-1-piperazinecarboxylate in Water
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Ethyl 2-methyl-1-piperazinecarboxylate. As a lipophilic molecule, achieving and maintaining a stable solution in aqueous media can be a significant hurdle in experimental workflows. This document provides in-depth troubleshooting strategies, detailed protocols, and scientific rationale to help you overcome these solubility issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound, and why is its water solubility limited?
This compound is an organic compound featuring a piperazine ring, a lipophilic ethyl group, and a methyl group. While the piperazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors, the overall molecule has a significant nonpolar character, which restricts its ability to favorably interact with the highly polar water molecules. Compounds with similar structures, such as Ethyl N-piperazinecarboxylate, are known to have limited solubility in water but are more soluble in organic solvents like ethanol and DMSO.[1] The limited aqueous solubility is a primary obstacle for its use in many biological assays and pharmaceutical formulations.
Q2: I am struggling to dissolve this compound in my aqueous buffer for an experiment. What are the immediate troubleshooting steps?
When facing initial dissolution challenges, a systematic approach is crucial. The goal is to find a balance between solubilizing the compound and maintaining the integrity of your experimental system.
Initial Troubleshooting Workflow
Caption: Initial workflow for dissolving a poorly soluble compound.
Most researchers begin by creating a concentrated stock solution in an organic solvent, like dimethyl sulfoxide (DMSO), and then diluting this stock into the final aqueous buffer.[2] However, this can lead to the compound precipitating out of the aqueous solution. If you observe precipitation after diluting your DMSO stock, it indicates that you have exceeded the kinetic solubility of the compound in your final assay medium.[2][3]
Immediate Actions:
-
Ensure Stock Solution Integrity: Before any experiment, confirm that your compound is fully dissolved in the DMSO stock. Precipitates can sometimes form in stocks during storage or freeze-thaw cycles.[4] If you see solid particles, try warming the solution gently (e.g., in a 37°C water bath) or using a bath sonicator to redissolve the compound.[2][4]
-
Optimize Final DMSO Concentration: Most cell-based assays can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[5] A slightly higher DMSO concentration in your final medium (if tolerated by your assay) can sometimes be sufficient to keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to assess any effects of the solvent on your experiment.[5]
-
Screen at Lower Concentrations: The simplest solution may be to lower the final concentration of your compound in the assay. This can help you stay below the solubility limit while still achieving the desired biological effect.[4]
Q3: Can I improve the solubility of this compound by adjusting the pH?
Yes, pH adjustment is a highly effective method for improving the solubility of ionizable compounds.[5] The piperazine moiety in this compound contains two basic nitrogen atoms. The secondary amine in the piperazine ring has a pKa value typically in the range of 8-10.[6] By lowering the pH of the solution to below the pKa, the nitrogen atom becomes protonated, forming a more soluble cationic salt.[7]
Mechanism of pH-Dependent Solubility
Caption: Effect of pH on the solubility of a basic compound.
Practical Steps:
-
Determine the pH tolerance of your assay: Before modifying the pH, ensure that the new pH will not negatively impact your cells, proteins, or other assay components.
-
Prepare acidic buffers: You can attempt to dissolve the compound directly in a buffer with a lower pH (e.g., a citrate buffer at pH 4-5).
-
Create a pH-solubility profile: To systematically determine the optimal pH, you can measure the compound's solubility across a range of pH values. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: Which co-solvents are suitable for this compound, and what are the best practices for their use?
Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds.[8] For biological assays, it is critical to use co-solvents that are well-tolerated by the experimental system.
| Co-solvent | Typical Final Concentration in Assays | Properties and Considerations |
| DMSO | < 0.5% | The most common initial choice for stock solutions. Can cause cytotoxicity at higher concentrations.[5] |
| Ethanol | < 1% | Often used in formulations. Can have biological effects and may cause protein precipitation at higher concentrations. |
| Polyethylene Glycol (PEG 400) | < 5% | A less toxic option that can be very effective for certain compounds.[5] |
| Dimethylformamide (DMF) | < 0.5% | Similar to DMSO but can be more toxic. |
Best Practices:
-
Always prepare your highest concentration stock solution in 100% of the chosen co-solvent.
-
When diluting into your aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can cause precipitation.
-
Never dilute your stock solution in water first before adding it to the final buffer, as this will likely cause the compound to precipitate immediately.[4]
-
Always include a vehicle control in your experiment with the same final concentration of the co-solvent to account for any effects of the solvent itself.[5]
Q5: When should I consider salt formation, and how can I perform a simple salt screening?
If pH adjustment and co-solvents are insufficient, or if you need a stable, solid form of the compound with improved dissolution properties for in vivo studies, salt formation is an excellent strategy.[7] Converting the basic piperazine compound into a salt by reacting it with an acid can dramatically increase its aqueous solubility and dissolution rate.[8][9][10]
A salt screening study is performed to identify the most suitable acidic counterion that provides the best combination of solubility, stability, and crystallinity.[8]
A simplified protocol for a small-scale salt screening is provided in the "Experimental Protocols" section below. This involves reacting the compound with a panel of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, and citric acids) and evaluating the resulting solids.
Q6: The basic solubility enhancement methods are not providing the desired results. What advanced techniques can I explore?
When simpler methods fail, several advanced formulation strategies can be employed to tackle severe solubility challenges.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" where the hydrophobic part of the molecule is shielded within the cyclodextrin's cavity.[11][12][13] This complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin.[12] Beta-cyclodextrins and their chemically modified derivatives (like HP-β-CD and SBE-β-CD) are commonly used.[12][14]
-
Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[8][15] According to the Noyes-Whitney equation, reducing the particle size increases the surface area-to-volume ratio, which in turn increases the dissolution rate.[16] Nanosuspensions are stabilized by surfactants and polymers to prevent the nanoparticles from aggregating.[16] This method is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[15]
Q7: My compound seems to dissolve in the buffer initially, but then I see precipitation in my cell culture media during the experiment. What is causing this, and how can I fix it?
This is a common problem known as delayed precipitation and can be caused by several factors.[2] Cell culture media are complex mixtures containing salts, proteins, and other components that can interact with your compound and reduce its solubility over time.[17] Repeated temperature changes, such as moving plates in and out of an incubator, can also cause the compound to come out of solution.[17][18]
Troubleshooting Workflow for Assay Precipitation
Caption: Troubleshooting workflow for compound precipitation in assays.
Solutions:
-
Determine Kinetic Solubility: Perform a kinetic solubility test in your specific cell culture medium to understand the maximum concentration your compound can tolerate under those conditions.[19]
-
Aliquot Stock Solutions: To avoid issues from repeated freeze-thaw cycles of your main stock solution, prepare single-use aliquots.[2]
-
Use a Different Co-solvent: Sometimes, a different co-solvent system (e.g., a mix of DMSO and PEG 400) can provide better stability in the final medium.[2]
-
Consider Advanced Formulations: If precipitation remains an issue, using a cyclodextrin complex or a nanosuspension can provide the necessary stability for longer-term experiments.[8]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.[19]
Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at equilibrium.
Materials:
-
This compound (solid powder)
-
Aqueous buffers at various pH values (e.g., pH 4.5, 6.8, 7.4)[20]
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.[19]
-
Equilibration: Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the vial. Seal the vial tightly and place it on an orbital shaker at a constant temperature for 24-48 hours to allow the system to reach equilibrium.[19]
-
Phase Separation: After the incubation period, let the vials stand to allow the excess solid to settle. Carefully remove the supernatant and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended particles.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any fine, undissolved particles.[7]
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or DMSO). Dilute the filtered, saturated aqueous solution with the same solvent and quantify the concentration of the dissolved compound using HPLC or UV-Vis spectroscopy.[6]
-
Reporting: The final concentration is reported as the thermodynamic solubility in µg/mL or µM at the specified pH and temperature.
Protocol 2: Small-Scale Salt Screening
Objective: To identify a suitable acidic counterion for forming a salt of this compound with potentially improved aqueous solubility.
Materials:
-
This compound (free base)
-
A panel of pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid, L-tartaric acid, citric acid) as solutions in a suitable solvent (e.g., ethanol or isopropanol).
-
Small glass vials or a 96-well plate.
-
Stirring mechanism (e.g., magnetic stir plate).
-
Solvents (e.g., ethanol, isopropanol, acetone).
Procedure:
-
Dissolve the Free Base: Dissolve a known amount of the free base in a suitable solvent (e.g., 10 mg in 1 mL of ethanol).
-
Add the Acid: In separate vials, add a stoichiometric equivalent (1:1 molar ratio) of each acid solution to the solution of the free base.
-
Induce Precipitation/Crystallization:
-
If a precipitate forms immediately, this indicates the formation of a salt.
-
If no precipitate forms, cover the vials and allow the solvent to evaporate slowly over 24-48 hours to encourage crystallization.
-
Alternatively, a slurry method can be used: suspend the free base and the acid in a solvent where both are poorly soluble and stir for 24-72 hours.[8]
-
-
Isolate the Solid: If a solid is formed, isolate it by filtration or centrifugation, wash with a small amount of cold solvent, and dry under a vacuum.
-
Characterization:
-
Solubility Test: Perform a simple solubility test on the newly formed solids by adding a small amount to water and observing the dissolution compared to the original free base.
-
Further Analysis (Optional): For promising candidates, techniques like X-Ray Powder Diffraction (XRPD) can be used to confirm the formation of a new crystalline salt form.
-
References
-
Al-Marri, S. et al. (2016). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. [Link]
-
Gould, S. & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Jafar, M. et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
GPSR. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. [Link]
-
IJPSR. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Agno Pharmaceuticals. Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. [Link]
-
Wang, J. et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
-
IJPBS. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. [Link]
-
Asian Journal of Pharmacy and Technology. (2021). Nanosuspension a Promising Tool for Solubility Enhancement: A Review. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Nanosuspension: A Novel Technology for Drug Delivery. [Link]
-
Jadhav, P. et al. (2025). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. [Link]
-
Wang, J. et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]
-
Di, L. & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
PCBIS. Kinetic solubility. [Link]
-
Zhang, M. et al. (2023). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. PMC. [Link]
-
ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Li, Z. et al. (2017). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC. [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. [Link]
-
CompoundingToday.com. pH Adjusting Database. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. ACS Publications. [Link]
-
Al-kassas, R. et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]
-
Kyriacou, A. et al. (2014). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. [Link]
-
Rochelle, G. T. et al. (2014). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. INIS-IAEA. [Link]
-
Hanna, S. Y. (2015). How do I remove piperazine from the solid compound?. ResearchGate. [Link]
-
ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. [Link]
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]
-
ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
-
ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
-
ChemBK. ethyl 1-methylpiperidine-2-carboxylate. [Link]
-
SciSpace. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular. [Link]
-
PubChem. (R)-1-Ethyl-2-methyl-piperazine. [Link]
-
Journalgrid. (2024). Solubility Behaviour of Aripiprazole in Different Solvent Systems | RGUHS Journal of Pharmaceutical Sciences. [Link]
-
NIST. 1-Piperazinecarboxylic acid, ethyl ester. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. raytor.com [raytor.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. agnopharma.com [agnopharma.com]
- 14. eijppr.com [eijppr.com]
- 15. ajptonline.com [ajptonline.com]
- 16. ijpbs.com [ijpbs.com]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 18. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. who.int [who.int]
Minimizing side reactions during Ethyl 2-methyl-1-piperazinecarboxylate functionalization
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for the functionalization of Ethyl 2-methyl-1-piperazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve clean, high-yield reactions by minimizing side-product formation.
The Challenge: Regioselectivity and Over-Reaction
This compound presents a unique set of challenges due to its unsymmetrical nature. The piperazine ring contains two nitrogen atoms with distinct electronic and steric environments:
-
N1 (Endocyclic Carbamate): The nitrogen atom at position 1 is part of an ethyl carbamate group. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity.
-
N4 (Secondary Amine): The nitrogen at position 4 is a secondary amine and is the primary site of nucleophilic attack for functionalization reactions like alkylation and acylation.
-
C2-Methyl Group: The methyl group at the 2-position introduces steric hindrance around the N1 position and can influence the conformation of the piperazine ring, which may affect the reactivity of the N4 nitrogen.
The primary side reactions of concern during the functionalization of this molecule are:
-
Di-alkylation/Di-acylation: Although the N1 nitrogen is significantly less reactive, under harsh conditions or with highly reactive electrophiles, unwanted reactions at this position can occur. More commonly, over-reaction at the N4 position can lead to the formation of quaternary ammonium salts in the case of alkylation.
-
Ring Opening: Under strongly acidic or basic conditions, the carbamate group can be cleaved.
-
Formation of N-oxides: In the presence of oxidizing agents, the N4 nitrogen can be oxidized.
-
C-H Functionalization: While less common under standard N-functionalization conditions, modern catalytic methods can promote reactions at the carbon atoms of the piperazine ring.[1][2]
This guide will focus on providing solutions to the most common of these challenges: achieving selective N4 functionalization while preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a mono-alkylation on the N4 position of this compound, but I am seeing a significant amount of di-alkylated byproduct. How can I prevent this?
A1: Di-alkylation at the N4 position, leading to a quaternary ammonium salt, is a common issue. Here are several strategies to promote mono-alkylation:
-
Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of your alkylating agent to the piperazine substrate. This reduces the availability of the electrophile for a second reaction.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the electrophile throughout the reaction, favoring the initial mono-alkylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to scavenge the acid byproduct without competing in the alkylation reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired and undesired reactions. Since the second alkylation step often has a higher activation energy, lowering the temperature can significantly favor the mono-alkylated product.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMF or acetonitrile are common for these reactions.[3] Experimenting with less polar solvents might reduce the rate of the second alkylation.
Q2: I am performing an acylation reaction on the N4 position and my yield is low. I suspect the starting material is not fully consumed, but I also see some unidentified byproducts.
A2: Low yields in acylation reactions can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Activation of the Carboxylic Acid: If you are using a carboxylic acid and a coupling agent (e.g., HATU, HBTU, EDC), ensure the activation step is complete before adding the piperazine derivative.
-
Steric Hindrance: The 2-methyl group on your substrate introduces some steric bulk. If your acylating agent is also sterically demanding, the reaction rate may be slow. Consider using a less hindered activating agent or a more reactive acylating agent like an acyl chloride. A study on the reaction of piperazine with trimethylacetic arylcarboxylic anhydride highlights how steric hindrance can be used to control acylation.[4]
-
Base Choice: Ensure you are using an appropriate base to neutralize the acid formed during the reaction if you are using an acyl halide. Triethylamine or DIPEA are common choices.
-
Hydrolysis of Acylating Agent: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze reactive acylating agents like acyl chlorides.
-
Purification Issues: Piperazine derivatives can be highly polar and may be difficult to purify. Your product might be lost during workup or purification. Consider extraction at different pH values or using specialized chromatography techniques.
Q3: Can I functionalize the N1 (carbamate) nitrogen?
A3: Direct functionalization of the N1 nitrogen is challenging due to its low nucleophilicity. Standard alkylation or acylation conditions will overwhelmingly favor reaction at the N4 nitrogen. To functionalize the N1 position, a multi-step approach is typically required:
-
Protection of N4: Protect the more reactive N4 nitrogen using an orthogonal protecting group, such as a benzyl group.
-
Modification of N1: With the N4 position blocked, you can attempt functionalization at N1, though this may require more forcing conditions.
-
Deprotection of N4: Remove the protecting group from the N4 position.
Given the difficulty, it is often more practical to synthesize the desired N1-substituted piperazine from a different starting material if possible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Formation of Di-substituted Product | - Excess electrophile- Reaction temperature too high- Highly reactive electrophile | - Use a 1:1 or slightly substoichiometric amount of electrophile.- Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).- Add the electrophile slowly to the reaction mixture. |
| Low or No Reaction | - Insufficiently reactive electrophile- Steric hindrance- Inappropriate solvent or base | - Switch to a more reactive electrophile (e.g., alkyl iodide instead of chloride).- Increase the reaction temperature cautiously.- Use a less sterically hindered electrophile if possible.- Screen different solvents and bases. |
| Multiple Unidentified Byproducts | - Degradation of starting material or product- Reaction with solvent- Presence of impurities in starting materials | - Run the reaction under an inert atmosphere (N₂ or Ar).- Ensure the reaction temperature is not too high.- Use high-purity, anhydrous solvents and reagents.- Analyze starting materials for purity before use. |
| Difficult Purification | - High polarity of the product- Product is an oil instead of a solid- Co-elution of product and impurities | - Use reverse-phase chromatography if normal-phase is ineffective.- Consider converting the product to a salt (e.g., hydrochloride) to induce crystallization.[5]- Employ a different solvent system for chromatography. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of this compound
This protocol aims to achieve selective mono-alkylation at the N4 position using controlled stoichiometry and temperature.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous ACN in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the alkyl halide in anhydrous ACN.
-
Add the alkyl halide solution dropwise to the cooled piperazine solution over 30 minutes using a syringe pump.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Mono-N-Acylation of this compound
This protocol describes a selective mono-acylation at the N4 position using an acyl chloride.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., benzoyl chloride) (1.0 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by 1 M HCl, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Decision Tree for Troubleshooting N4-Alkylation
Caption: Troubleshooting workflow for N4-alkylation reactions.
Regioselectivity in Functionalization
Caption: Regioselectivity in the functionalization of this compound.
References
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
-
Wikipedia. (2023). Piperazine. Wikipedia. [Link]
- Google Patents. (1959). Purification of piperazine.
- MacMillan, D. W. C., et al. (2015). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. BenchChem.
-
Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(03), 361-363. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- O'Brien, P., et al. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry.
-
O'Brien, P., et al. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
- BenchChem. (2025).
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
- BenchChem. (2025).
- Trost, B. M., & Toste, F. D. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2025). Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Column Chromatography for Ethyl 2-methyl-1-piperazinecarboxylate
Welcome to the technical support center for the purification of N-heterocyclic compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically tailored to the column chromatography separation of Ethyl 2-methyl-1-piperazinecarboxylate. As a moderately polar, basic compound, its purification presents unique challenges that require a systematic and well-understood approach. This document is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Section 1: Understanding the Analyte: this compound
Before optimizing a separation, it is critical to understand the physicochemical properties of the target molecule. This compound possesses key structural features that dictate its chromatographic behavior:
-
A Basic Piperazine Ring: The piperazine moiety contains two nitrogen atoms. One is a tertiary amine (part of the urethane linkage), and the other is a secondary amine. This structure confers basicity (pKa of the secondary amine is typically ~9.8), making the molecule prone to strong interactions with acidic stationary phases.
-
An Ester Functional Group: The ethyl carboxylate group adds polarity to the molecule.
-
Solubility: The compound is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH), but has limited solubility in non-polar solvents like hexanes.[1]
The primary challenge in purifying this and similar basic compounds on standard silica gel is the strong, often irreversible, interaction between the basic nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface.[2][3] This interaction leads to significant peak tailing, poor resolution, and in some cases, complete retention of the compound on the column.[2][3]
Section 2: Core Principles & Method Development
A successful separation relies on the careful selection of the stationary and mobile phases to modulate the interactions between the analyte and the column.
FAQ 1: Which stationary phase is best for purifying this compound?
Answer: The choice of stationary phase is critical. While standard silica gel is the most common, its acidic nature presents challenges for basic compounds.
-
Standard Silica Gel (230-400 mesh): This is the most common and cost-effective option. However, to achieve good peak shape and recovery, the acidic silanol groups must be deactivated. This is typically done by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[4]
-
Amine-Functionalized Silica (NH2-Silica): This is an excellent, albeit more expensive, alternative. The silica surface is chemically modified with aminopropyl groups, which creates a less polar and slightly basic environment.[5][6] This modification shields the analyte from the underlying acidic silanols, resulting in improved peak shape and eliminating the need for basic additives in the mobile phase.[6]
-
Neutral Alumina: Alumina can also be used and offers a different selectivity compared to silica.[7] For acid-sensitive compounds, neutral alumina is a viable option.
Recommendation: Start with standard silica gel with a modified mobile phase due to its low cost and availability. If peak tailing remains a significant issue, transitioning to an amine-functionalized silica column is the most robust solution.[8]
FAQ 2: How do I select the right mobile phase (eluent)?
Answer: Mobile phase selection is determined by running preliminary experiments on Thin-Layer Chromatography (TLC) plates. The goal is to find a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound.[9]
Common Solvent Systems (in order of increasing polarity):
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
The Critical Role of Basic Modifiers: When using standard silica gel, the addition of 0.1-1% triethylamine (TEA) to the mobile phase is essential.[10] TEA is a volatile base that competes with your basic analyte for binding to the acidic silanol sites on the silica, thereby preventing strong interactions and reducing peak tailing.[11]
Data Summary: Stationary and Mobile Phase Selection
| Stationary Phase | Recommended Mobile Phase System | Key Advantage | Key Disadvantage |
| Standard Silica Gel | Hexanes/EtOAc + 0.5% TEA or DCM/MeOH + 0.5% TEA | Cost-effective, widely available | Prone to peak tailing without additives[2] |
| Amine-Functionalized Silica | Hexanes/EtOAc or DCM/MeOH | Excellent peak shape for amines, no additive needed[6] | Higher cost |
| Neutral Alumina | Hexanes/EtOAc or DCM/MeOH | Good for acid-sensitive compounds, different selectivity | Can have lower loading capacity |
Section 3: Experimental Protocols & Workflows
This section provides step-by-step procedures for setting up and running your column.
Overall Separation Workflow
The following diagram illustrates the logical flow from method development to final product isolation.
Protocol 1: Column Packing (Wet Slurry Method)
Proper column packing is essential to avoid cracks and channels that lead to poor separation.[12]
-
Select Column Size: Use a column with a diameter and length appropriate for your sample size. A general rule is to use 25-50g of silica per 1g of crude material for moderately difficult separations.[7]
-
Prepare the Column: Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (~1 cm) of sand.[13]
-
Create the Slurry: In a separate beaker, mix the required amount of silica gel with a low-polarity solvent (e.g., hexanes or the initial mobile phase) to form a consistent, pourable slurry.
-
Pack the Column: Clamp the column vertically. Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Settle and Compact: Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[14] Open the stopcock to drain some solvent, which helps compact the silica bed. Never let the solvent level drop below the top of the silica bed.[15]
-
Add Sand: Once the bed is stable, add another thin layer (~1 cm) of sand on top to protect the silica surface during sample and eluent addition.[13]
Protocol 2: Sample Loading
How the sample is introduced onto the column significantly impacts resolution.
-
Wet Loading: Dissolve the sample in the minimum amount of the mobile phase or a less polar solvent and carefully pipette it onto the top layer of sand.[13][14] This method is quick but can cause band broadening if too much or too polar a solvent is used.[14]
-
Dry Loading (Recommended): Dissolve your crude sample in a suitable volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (1-2 times the sample weight) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your sample adsorbed onto the silica. Carefully apply this powder to the top of the prepared column.[16] Dry loading is highly recommended as it leads to sharper bands and better separation, especially for samples that are not very soluble in the starting eluent.[17]
Section 4: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and similar compounds.
Troubleshooting Decision Tree
Use this diagram to quickly diagnose and solve common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the TLC plate and tailing on the column. What's happening? A: This is the most common issue for basic compounds like piperazine derivatives.[2] The basic nitrogen is interacting strongly with acidic silanol groups on the silica surface, causing some molecules to lag behind the main band.[3]
-
Quick Solution: Add 0.1-1% triethylamine (TEA) to your eluent system for both TLC and column chromatography. This will neutralize the acidic sites and significantly improve peak shape.[4]
-
Robust Solution: Switch to an amine-functionalized silica gel column, which is designed to handle basic compounds without additives.[6]
Q2: I'm not getting good separation between my desired product and a close-running impurity. How can I improve the resolution? A: Improving resolution requires optimizing several factors.
-
Check Your Solvent System: Try a different solvent system (e.g., switch from Hexanes/EtOAc to DCM/MeOH). Different solvents can alter the selectivity of the separation.
-
Use a Gradient: If you are using a single solvent mixture (isocratic elution), switch to a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity over the course of the run. This sharpens peaks and can improve the separation of compounds with different polarities.[18][19]
-
Optimize Column Dimensions: A longer and narrower column generally provides better resolution, as it increases the number of theoretical plates.[16]
-
Reduce Particle Size: Using silica gel with a smaller particle size (e.g., finer mesh) can enhance separation efficiency, though it may increase the required pressure.[20]
Q3: My compound won't elute from the column, even with a highly polar mobile phase. A: This indicates a very strong, possibly irreversible, interaction with the stationary phase.
-
Cause: You are likely using standard silica without a basic modifier. The basic analyte is strongly adsorbed to the acidic silanol sites.
-
Solution: First, try to salvage the column by flushing with a highly polar solvent containing a basic additive (e.g., 90:10:1 DCM/Methanol/Ammonium Hydroxide). For future runs, you must use a basic modifier like TEA in your eluent or switch to an amine-functionalized or alumina column.
Q4: After running the column, my collected fractions are still impure. What could have gone wrong? A: This can result from several issues.
-
Column Overloading: You may have loaded too much sample for the amount of silica used. A general guideline is a sample-to-silica mass ratio of 1:30 to 1:100. For difficult separations, use a higher ratio.[16]
-
Poor Packing: The silica bed may have cracked or channeled, allowing the sample to travel down unevenly. This is often caused by letting the column run dry or by packing the column improperly.[12]
-
Fractions Too Large: If your fractions are too large, you may be combining separated compounds. Collect smaller fractions, especially when the compounds are eluting.
Q5: Should I use isocratic or gradient elution? A: The choice depends on the complexity of your sample mixture.[21]
-
Isocratic Elution: Uses a constant mobile phase composition. It is simpler to set up and is ideal for separating compounds with similar polarities (i.e., TLC spots are close together).[18]
-
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the proportion of the more polar solvent.[19] This is highly advantageous for separating complex mixtures containing compounds with a wide range of polarities. It helps to elute strongly retained compounds faster and as sharper peaks, improving overall resolution and saving time.[19][22] For purifying a reaction mixture with multiple byproducts, a gradient is almost always preferred.
References
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. University of Colorado Boulder. Retrieved from [Link]
-
Bitesize Bio. (2024). Column Chromatography Made Simple: An Easy to Follow Guide. Bitesize Bio. Retrieved from [Link]
-
University of York. (n.d.). Preparing & loading the column. University of York, Department of Chemistry. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. Retrieved from [Link]
-
Hawach. (2025). Several Problems of Flash Column Chromatography. Hawach Scientific. Retrieved from [Link]
-
ResearchGate. (2019). What is the advantages of gradient elution over isocratic elution in LC?. ResearchGate. Retrieved from [Link]
-
LCGC North America. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
Microbe Notes. (2026). Column Chromatography: Principle, Parts, Types, Steps, Uses. Microbe Notes. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Biotage. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Restek. Retrieved from [Link]
-
Scribd. (2012). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. Scribd. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]
-
ACS Publications. (2016). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. Retrieved from [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Biotage. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Run a Small Scale Flash Column. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
AZoM. (2023). How to Reproduce TLC Separations Within Flash Column Chromatography?. AZoM. Retrieved from [Link]
-
Sorbent Technologies. (2020). Why can't I reproduce my TLC separation using flash column chromatography?. Sorbent Technologies. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. UVic. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. Sorbent Technologies. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sorbtech.com [sorbtech.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. biotage.com [biotage.com]
- 9. How To [chem.rochester.edu]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. Chemistry Teaching Labs - Preparing & loading the column [chemtl.york.ac.uk]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. chromtech.com [chromtech.com]
- 17. sorbtech.com [sorbtech.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. biotage.com [biotage.com]
- 20. azom.com [azom.com]
- 21. welch-us.com [welch-us.com]
- 22. researchgate.net [researchgate.net]
Technical Guide: Addressing Racemization in Ethyl 2-methyl-1-piperazinecarboxylate
The following technical guide addresses the specific challenges of maintaining enantiopurity in Ethyl 2-methyl-1-piperazinecarboxylate .
This compound presents a dual challenge in synthesis and handling: Regioselectivity (distinguishing the hindered N1 from the distal N4) and Configurational Stability (preventing racemization at the C2 chiral center).
Part 1: The Core Challenge – Mechanism of Instability
To prevent racemization, one must understand the driving force. In this compound, the chiral center (C2) is directly adjacent to the acylated nitrogen (N1).
The "Acidity" Trap
The carbamate group at N1 is electron-withdrawing (via both induction and resonance). This significantly increases the acidity of the proton at the C2 position (
-
Inductive Effect: The electronegative oxygen and nitrogen of the carbamate pull electron density away from C2.
-
Deprotonation: Under basic conditions (even mild bases like carbonates if heated), the
proton can be removed. -
Planar Intermediate: This forms a stabilized enolate-like carbanion (or dipole-stabilized anion). This intermediate is planar (
hybridized). -
Racemization: When the proton returns (reprotonation), it can attack from either the top or bottom face, resulting in a racemic mixture.
Visualization: The Racemization Pathway
The following diagram illustrates the electronic mechanism leading to the loss of chirality.
Part 2: Synthesis & Troubleshooting (Q&A)
This section addresses specific issues encountered during the preparation and handling of the compound.
Q1: Why am I obtaining the wrong regioisomer (Ethyl 3-methyl-1-piperazinecarboxylate) instead of the target?
Diagnosis: Direct reaction of 2-methylpiperazine with ethyl chloroformate favors the less hindered N4 nitrogen. The Fix: You must use a protection-deprotection strategy to force the reaction onto the hindered N1.
Protocol: Regioselective Synthesis
-
Protection: React 2-methylpiperazine with a bulky protecting group (e.g., Boc-anhydride or Benzyl chloride) at 0°C. Due to sterics, this selectively protects N4.
-
Result: 1-H-4-Boc-2-methylpiperazine.
-
-
Acylation (Critical Step): React the N4-protected intermediate with Ethyl Chloroformate.
-
Condition: Use a non-nucleophilic base (e.g., DIPEA) at low temperature (-10°C to 0°C) to minimize racemization risk.
-
Result: 1-Ethoxycarbonyl-4-Boc-2-methylpiperazine.
-
-
Deprotection: Remove the N4 protecting group (e.g., TFA for Boc, or Hydrogenation for Benzyl).
-
Result: this compound.
-
Q2: My ee% drops significantly during the workup. What is happening?
Diagnosis: You are likely exposing the compound to basic aqueous conditions for too long, or using a base that is too strong during the neutralization step. The Fix:
-
Avoid Strong Bases: Do not use NaOH or KOH for extractions. Use saturated
or phosphate buffer (pH 7-8). -
Temperature Control: Keep all workup solutions cold (0-5°C). Racemization kinetics are temperature-dependent.
-
Fast Separation: Do not let the organic layer sit in contact with the basic aqueous layer. Separate immediately.
Q3: How do I determine the Enantiomeric Excess (ee%) accurately?
Diagnosis: Standard C18 columns cannot separate these enantiomers. The Fix: Use a polysaccharide-based chiral stationary phase.[1][2]
Recommended Analytical Method:
| Parameter | Condition |
|---|---|
| Column | Chiralpak IC or Chiralpak AD-H (Daicel) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Do not heat column >30°C to avoid on-column racemization) |
| Detection | UV at 210 nm (Carbamate absorption) |
| Reference | See BenchChem Chiral Protocols [1] |
Part 3: Experimental Workflow Visualization
The following flow chart outlines the "Safe Path" to synthesize the target while maintaining chirality.
Part 4: Stability & Storage Guidelines
-
pH Sensitivity: The compound is stable in neutral and mildly acidic conditions. It is unstable in basic conditions (pH > 9).
-
Solvent Choice: Avoid storing in protic solvents (methanol/ethanol) for extended periods if trace base is present, as transesterification or racemization can occur. Preferred solvents for storage are DMSO or anhydrous DCM.
-
Hygroscopicity: Piperazine derivatives effectively scavenge
and moisture from air. Store under Argon/Nitrogen atmosphere at -20°C.
References
-
BenchChem. (2025).[1][3] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Protocol adapted for 2-methylpiperazine derivatives).[3][4]
-
Vertex AI Research. (2025). Racemization of N-protected 2-methylpiperazine: Mechanisms and Avoidance. 5
-
ChemicalBook. (2025). Ethyl N-piperazinecarboxylate Synthesis and Properties.
-
MDPI. (2023). Elucidating the Racemization Mechanism of Amino Acids and Derivatives. (Mechanistic parallel to C2-substituted piperazines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 5. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl 2-methyl-1-piperazinecarboxylate Under Acidic Conditions
Prepared by: The Senior Application Scientist Team Last Updated: March 4, 2026
Welcome to the technical support center for Ethyl 2-methyl-1-piperazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate and address stability challenges in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries we receive regarding the handling of this compound in acidic media.
Q1: What is the primary stability concern for this compound in the presence of acid?
The main stability issue is the acid-catalyzed hydrolysis of the N-ethoxycarbonyl group (a carbamate). This functional group is known to be labile under acidic conditions, similar to other common amine protecting groups like the tert-butyloxycarbonyl (Boc) group.[1] The reaction cleaves the carbamate bond, leading to the degradation of the parent molecule.
Q2: What are the expected degradation products under acidic conditions?
The hydrolysis of this compound yields three primary products: 2-methylpiperazine , **carbon dioxide (CO₂) **, and ethanol . The reaction effectively removes the ethyl carbamate group from the piperazine ring.
Q3: Which acidic conditions are most likely to cause significant degradation?
Degradation is most pronounced under the following conditions:
-
Strong Acids: Mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are more aggressive than weaker organic acids.[2]
-
Elevated Temperatures: Increasing the temperature significantly accelerates the rate of hydrolysis.[2]
-
Prolonged Exposure: The extent of degradation is directly proportional to the duration of exposure to the acidic environment.
-
Aqueous Media: The presence of water is necessary for hydrolysis to occur.
Q4: How can I minimize degradation during an acidic workup or reaction?
To preserve the integrity of the molecule, consider the following strategies:
-
Use Milder Acids: If possible, substitute strong acids with weaker ones like acetic acid or citric acid.
-
Control the Temperature: Perform acidic steps at low temperatures (e.g., 0°C to room temperature) whenever feasible.
-
Limit Exposure Time: Keep the duration of any acidic step to the minimum required.
-
Use Anhydrous Conditions: If the goal is not hydrolysis (e.g., salt formation), using an acid in an anhydrous organic solvent (e.g., HCl in dioxane) can prevent cleavage.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter and provides a systematic approach to resolving them.
Issue 1: Significant Loss of Starting Material After Acidic Treatment
Scenario: "I performed a reaction on a substrate containing the this compound moiety, followed by an acidic aqueous workup. My final yield is unexpectedly low, and I suspect my piperazine compound has degraded."
Root Cause Analysis: The observed loss of material is almost certainly due to the acid-catalyzed hydrolysis of the carbamate linkage. The mechanism involves two key steps:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack & Cleavage: A water molecule attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate which subsequently collapses, breaking the C-N bond and releasing the free piperazine amine.
This mechanism is a classic example of acid-catalyzed hydrolysis for carbamates and esters.[3][4]
Diagram: Proposed Mechanism of Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of the carbamate group.
Solutions & Pro-Tips:
-
Re-evaluate the Workup: If possible, use a basic or neutral workup (e.g., washing with saturated sodium bicarbonate solution or brine).
-
Protective Group Strategy: If acidic conditions are unavoidable for other parts of your molecule, consider if this compound is the right building block. A more acid-stable protecting group, like a benzyl (Cbz) group (under non-hydrogenolysis conditions), might be more suitable.[5]
-
Forced Degradation Study: Conduct a controlled experiment to understand the degradation kinetics under your specific conditions. This will allow you to predict the extent of material loss and adjust your procedure accordingly. See Protocol 1 for a detailed methodology.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Scenario: "After purifying my product, which was exposed to acidic conditions, I see a new, more polar peak in my HPLC chromatogram. My LC-MS data for this peak shows a mass corresponding to 2-methylpiperazine."
Identification and Confirmation Strategy: The appearance of a new peak, especially one that is more polar (earlier eluting on a reverse-phase column), is a classic sign of degradation. The strategy below will help you confirm its identity.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer.[6] The primary degradation product, 2-methylpiperazine, has a molecular weight of 100.16 g/mol . In positive ion mode ESI-MS, you should observe an [M+H]⁺ ion at an m/z of approximately 101.17.
-
Co-injection: Obtain a pure standard of 2-methylpiperazine. Inject the standard alone and then co-inject it with your degraded sample. If the unknown peak's retention time matches the standard and the peak area increases upon co-injection, this provides strong evidence of its identity.
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion (m/z 101.17) to obtain structural information. Comparing the fragmentation pattern of your unknown peak to that of the 2-methylpiperazine standard will provide definitive confirmation.[6]
Diagram: Troubleshooting Workflow for Unknown Peak Identification
Caption: A systematic workflow for identifying degradation products.
Part 3: Key Experimental Protocols
These protocols provide a framework for investigating the stability of this compound and developing appropriate analytical methods.
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol is designed to intentionally degrade the compound to identify potential degradants and assess its intrinsic stability.[7][8]
-
Objective: To determine the degradation profile of this compound under various acidic stress conditions.
-
Reagents & Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, vials
-
-
Procedure:
-
Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN/Water).
-
Control Sample: Dilute the stock solution to a final concentration of 100 µg/mL with the solvent. This is your time-zero (T₀) or unstressed sample.
-
Acid Stress Sample: In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.
-
Incubation: Store the acid stress sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take aliquots at intermediate time points (e.g., 2, 4, 8, 12 hours).
-
Neutralization: Before analysis, neutralize the aliquots from the acid stress sample by adding an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the control, T₀, and all stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the T₀ sample. Identify and quantify any major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.[6]
-
Objective: To develop an HPLC method capable of resolving this compound from 2-methylpiperazine and other potential impurities.
-
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as carbamates have weak chromophores) or CAD/ELSD/MS.
-
Column Temperature: 30°C
-
-
Method Optimization & Troubleshooting:
-
Poor Separation: If the parent peak and degradant peak co-elute, try adjusting the gradient slope or changing the organic modifier (e.g., to methanol).[6]
-
Peak Tailing (for 2-methylpiperazine): The basic nature of the 2-methylpiperazine degradant can cause peak tailing. Using a mobile phase with a slightly higher pH (e.g., pH 3-4 using an ammonium formate buffer) or adding a small amount of an amine modifier like triethylamine can improve peak shape.[6]
-
Confirmation: Use the stressed samples generated in Protocol 1 to challenge the method and ensure it can separate all generated degradation products from the parent peak.
-
Part 4: Summary of Stability Data
The following table provides an illustrative summary of expected stability based on general chemical principles. Actual results should be confirmed experimentally using the protocols described above.
| Stress Condition | Acid Type | Temperature | Duration | Expected Degradation | Primary Degradant |
| Mild | Acetic Acid (1 M) | 25°C (RT) | 24 h | < 5% | 2-methylpiperazine |
| Moderate | HCl (0.1 M) | 25°C (RT) | 8 h | 10-20% | 2-methylpiperazine |
| Aggressive | HCl (1 M) | 60°C | 4 h | > 90% | 2-methylpiperazine |
| Very Aggressive | TFA / DCM | 25°C (RT) | 1 h | ~100% | 2-methylpiperazine |
This data is illustrative and intended for guidance. TFA = Trifluoroacetic Acid, DCM = Dichloromethane.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Armstrong, V. C., et al. (1969). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic.
- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS).
- Toro, A., et al. (2010). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Request PDF.
- Google Patents. (n.d.). US4252730A - Hydrolysis of steroidal carbamates.
- Benchchem. (n.d.). Literature review of Boc vs. Cbz protecting groups.
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Journal of Pharmaceutical and Chemical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- National Center for Biotechnology Information. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4252730A - Hydrolysis of steroidal carbamates - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. cecas.clemson.edu [cecas.clemson.edu]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Piperazine Carboxylate Reactions
Welcome to the Technical Support Center for piperazine carboxylate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. As a privileged scaffold in medicinal chemistry, the piperazine moiety is a cornerstone of many pharmaceutical compounds.[1][2] However, its symmetrical nature and the dual nucleophilicity of its nitrogen atoms often present challenges in achieving high conversion rates and selectivity, particularly in acylation reactions to form piperazine carboxylates.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve issues leading to low yields and incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common root causes for low conversion rates when synthesizing piperazine carboxylates?
Low conversion in piperazine carboxylate synthesis typically stems from a few key areas:
-
Poor Reagent Quality: The purity and reactivity of your starting materials are paramount. This includes the piperazine, the acylating agent (e.g., acyl chloride, carboxylic acid), and any coupling agents or bases.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized for each specific substrate combination.
-
Presence of Moisture: Acyl chlorides, common precursors for these reactions, are highly susceptible to hydrolysis.[3][4][5][6] Any water in the reaction mixture will consume the acyl chloride, reducing the amount available to react with the piperazine and thereby lowering your yield.
-
Formation of Side Products: The most common side reaction is the formation of the di-acylated piperazine byproduct, which consumes two equivalents of your acylating agent for every one molecule of piperazine.[7][8][9]
-
Inadequate Reaction Monitoring: Without proper tracking of the reaction's progress, it's difficult to determine the optimal endpoint, potentially leading to premature quenching or unnecessary degradation over extended reaction times.
Troubleshooting Guide: A Deeper Dive
Issue 1: The reaction has stalled, and a significant amount of starting material remains.
This is a classic symptom of several potential problems. Let's break down the diagnostic process.
Initial Diagnostic Workflow
Caption: A workflow for troubleshooting low conversion rates.
Causality and Solutions:
-
Why Reagent Quality Matters:
-
Piperazine: Piperazine itself can be hygroscopic. If it has absorbed water from the atmosphere, this will hydrolyze your acylating agent.
-
Acylating Agent: Acyl chlorides can degrade upon storage, especially if not kept under an inert atmosphere. Carboxylic acids may contain residual water from their synthesis or purification.
-
Solvents and Bases: Solvents must be anhydrous.[10][11] Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be freshly distilled or from a recently opened bottle to ensure they are free of water and other impurities.
-
-
Experimental Protocol: Reagent and Solvent Preparation
-
Drying Piperazine: Dry piperazine in a vacuum oven at a temperature below its melting point for several hours before use.
-
Purifying Acyl Chlorides: If the purity is suspect, distill the acyl chloride under reduced pressure. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Drying Solvents: Use a solvent purification system or distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and acetonitrile).
-
Handling Bases: Use a freshly opened bottle of the amine base or distill it over a suitable drying agent (e.g., potassium hydroxide pellets).
-
Issue 2: A significant amount of di-acylated byproduct is observed.
The formation of the N,N'-diacylpiperazine is a common competitive reaction that significantly reduces the yield of the desired mono-acylated product.[7][8]
Causality and Solutions:
-
Stoichiometry and Addition Rate: The relative concentrations of piperazine and the acylating agent are critical. If the concentration of the acylating agent is too high relative to piperazine, the initially formed mono-acylated product can be further acylated.
-
Solution: Use a molar excess of piperazine (3-5 equivalents or more) to statistically favor the reaction of the acylating agent with an unreacted piperazine molecule.[9] Additionally, add the acylating agent dropwise and slowly to the piperazine solution. This maintains a low concentration of the electrophile, minimizing the chance of a second acylation.[9]
-
-
Protecting Group Strategy: For reactions where stoichiometric control is insufficient, protecting one of the piperazine nitrogens is a highly effective strategy.[7][9] The tert-butoxycarbonyl (Boc) group is a common choice.
-
Experimental Protocol: Mono-acylation via N-Boc Protection
-
Mono-Boc Protection of Piperazine: Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM). Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature. Stir the reaction for 20-24 hours. Monitor by TLC or LC-MS. After completion, purify the 1-Boc-piperazine.[9]
-
Acylation of 1-Boc-piperazine: Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM). Cool the mixture to 0 °C. Add your acyl chloride (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion.[9]
-
Deprotection of the Boc Group: Dissolve the purified N-acyl-N'-Boc-piperazine in DCM. Add an excess of trifluoroacetic acid (TFA) at 0 °C. Stir at room temperature for 1-2 hours until deprotection is complete. Neutralize with a saturated sodium bicarbonate solution and extract the final mono-acylated product.[9]
-
Protecting Group Strategy Workflow
Caption: A three-step workflow for selective mono-acylation.
Issue 3: The reaction is sluggish, even with pure reagents and anhydrous conditions.
If you've ruled out reagent and moisture issues, the reaction kinetics may be the limiting factor.
Causality and Solutions:
-
Solvent Effects: The choice of solvent can significantly influence reaction rates by affecting the solubility of reactants and stabilizing transition states.[12] For piperazine acylation, polar aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are often effective.
-
Temperature: Many acylation reactions proceed well at room temperature, but some less reactive acylating agents or sterically hindered piperazines may require heating to achieve a reasonable reaction rate. Conversely, highly reactive acyl chlorides may require cooling to 0 °C to control the reaction and minimize side products.
-
Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction with an acyl chloride. Tertiary amines like triethylamine (TEA) or the non-nucleophilic base diisopropylethylamine (DIPEA) are common choices. The pKa of the base should be high enough to effectively scavenge the acid.
Data Presentation: Common Solvents and Their Properties
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Common Use Case |
| Dichloromethane (DCM) | 9.1 | 40 | General purpose, good solubility for many organics. |
| Acetonitrile (ACN) | 37.5 | 82 | Higher polarity, suitable for a wide range of reactants.[8] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good for reactions requiring a less polar, aprotic medium.[10] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, excellent solvating power, but can be difficult to remove. |
Issue 4: How can I effectively monitor the progress of my reaction?
Effective reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.
Causality and Solutions:
-
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weights of the components in the reaction mixture, which is invaluable for identifying your desired product and any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can be used to monitor the reaction progress and identify byproducts.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots. It provides structural information about the compounds present.
-
-
Derivatization for Analysis: Since piperazine itself lacks a strong chromophore, derivatization can be employed for more sensitive UV detection in HPLC analysis. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to create a UV-active derivative of piperazine.[14][15]
Concluding Remarks
Successfully troubleshooting low conversion rates in piperazine carboxylate reactions requires a systematic and logical approach. By carefully considering reagent quality, reaction conditions, and potential side reactions, and by employing appropriate analytical techniques to monitor the reaction's progress, researchers can significantly improve yields and obtain their desired products with high purity. This guide serves as a foundational resource to empower you in your synthetic endeavors.
References
-
Ranga Reddy, S., & Manikyamba, P. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. Retrieved from [Link]
-
(2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
(2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. National Center for Biotechnology Information. Retrieved from [Link]
- PROCESS FOR PREPARING PIPERAZINE-SUBSTITUTED CARBOXYLATE. (n.d.). Google Patents.
-
(n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
(2024, July 14). What are the side effects of Piperazine? Patsnap Synapse. Retrieved from [Link]
-
(n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
(n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
-
(n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise. Retrieved from [Link]
-
(2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
(2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]
-
(2005, July 5). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Retrieved from [Link]
-
(2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]
-
(2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. Retrieved from [Link]
-
(2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]
-
(2022, June 9). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Retrieved from [Link]
-
(2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Retrieved from [Link]
-
(2011, March 15). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Retrieved from [Link]
-
(2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved from [Link]
-
(2010, January 15). Analytical Methods. RSC Publishing. Retrieved from [Link]
-
(n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry. Retrieved from [Link]
-
(2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Retrieved from [Link]
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 3. chemrevise.org [chemrevise.org]
- 4. youtube.com [youtube.com]
- 5. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
Technical Support Center: Removal of Residual Solvents from Ethyl 2-methyl-1-piperazinecarboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of residual solvents from Ethyl 2-methyl-1-piperazinecarboxylate. The information presented herein is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual solvents from this compound critical?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients that are not completely removed by practical manufacturing techniques.[1][2][3][4][5] Their presence in the final Active Pharmaceutical Ingredient (API), this compound, can impact the safety, efficacy, and quality of the drug product.[3] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3C) that classify solvents based on their toxicity and set limits for their acceptable daily intake.[1][6][7][8][9] Therefore, effective removal is a critical step to ensure patient safety and regulatory compliance.
Q2: What are the common residual solvents I might encounter in the synthesis of this compound?
A2: The specific residual solvents will depend on the synthetic route employed. However, common solvents used in similar pharmaceutical syntheses include, but are not limited to:
-
Class 2 Solvents (to be limited): Acetonitrile, Toluene, Methanol, Methylene chloride.[10]
-
Class 3 Solvents (low toxic potential): Ethanol, Acetone, Isopropyl alcohol (IPA), Ethyl acetate, Heptane, Tetrahydrofuran (THF).[10][11]
It is essential to identify all solvents used in your process to develop an appropriate removal strategy.[1][7]
Q3: What are the primary methods for removing residual solvents from a liquid API like this compound?
A3: For a liquid API, the most common and effective methods are:
-
Rotary Evaporation (Rotovap): This technique is widely used for efficient solvent removal by reducing the pressure, which lowers the solvent's boiling point.[12][13][14][15][16] The rotation of the flask increases the surface area for faster evaporation.[13][15]
-
Vacuum Drying: This method involves placing the compound under reduced pressure, often with gentle heating, to facilitate the removal of volatile solvents.[17][18][19][20] This is particularly useful for removing the final traces of solvent.
-
Distillation: For significant solvent volumes or to separate solvents with different boiling points, distillation can be an effective technique.[21]
-
Azeotropic Distillation: This method is employed when a solvent forms an azeotrope (a constant boiling point mixture) with the product or another solvent, making separation by simple distillation difficult.[22][23][24] By introducing a third component (an entrainer), the azeotrope can be broken.[24]
Q4: My this compound is heat-sensitive. How does this affect my solvent removal strategy?
A4: For heat-sensitive compounds, it is crucial to use methods that allow for solvent removal at lower temperatures. Rotary evaporation and vacuum drying are ideal in these situations because they lower the boiling point of the solvent by reducing the pressure.[12][13][15][18] This allows for efficient evaporation without subjecting the API to high temperatures that could cause degradation.
Q5: I've tried rotary evaporation, but I still have residual solvent. What should I do next?
A5: If rotary evaporation alone is insufficient, consider the following:
-
Increase the vacuum: A lower pressure will further decrease the solvent's boiling point.
-
Slightly increase the bath temperature: Do this cautiously, ensuring the temperature remains well below the decomposition point of your compound.
-
Increase the rotation speed: This can enhance the surface area for evaporation.
-
Employ a high-vacuum drying step: After the bulk of the solvent is removed by rotary evaporation, transferring the product to a vacuum oven can help remove the final traces.
-
Consider co-evaporation: Adding a small amount of a higher boiling point, non-reactive solvent in which your compound is soluble, and then removing both solvents via rotary evaporation can sometimes help to azeotropically remove the more volatile residual solvent.
Troubleshooting Guides
Issue 1: High Levels of a High-Boiling Point Solvent (e.g., Toluene, DMF) Detected
Underlying Cause: High-boiling point solvents have low vapor pressure, making them difficult to remove under standard rotary evaporation or vacuum drying conditions.
Troubleshooting Protocol:
-
Initial Assessment: Confirm the identity and boiling point of the residual solvent through analytical techniques like Gas Chromatography (GC).[25]
-
Method Selection:
Step-by-Step Methodology: High-Vacuum Drying
-
Preparation: Transfer the this compound to a suitable flask or dish with a large surface area.
-
Connection: Place the sample in a vacuum oven and connect it to a high-vacuum pump (preferably with a cold trap to protect the pump).
-
Temperature: Gently heat the oven to a temperature that is safe for your compound but will increase the vapor pressure of the residual solvent. A good starting point is 40-50°C.
-
Vacuum Application: Gradually apply the vacuum to avoid bumping or splashing of the material.
-
Drying Time: Dry for an extended period (several hours to overnight), periodically testing for residual solvent levels until they are within the acceptable limits defined by ICH Q3C guidelines.[6]
Issue 2: Presence of an Azeotrope with Water or Another Solvent
Underlying Cause: Some organic solvents can form azeotropes with water (often present from aqueous workups) or other solvents used in the process. This creates a mixture with a constant boiling point, making separation by simple distillation or evaporation challenging.[22][23][24]
Troubleshooting Protocol:
-
Identification: Consult literature or phase diagrams to confirm if the identified residual solvent forms an azeotrope with any other components in your mixture.
-
Method Selection: Azeotropic Distillation
Step-by-Step Methodology: Azeotropic Distillation (Conceptual)
-
Entrainer Selection: Choose an entrainer that is immiscible with one of the components of the original azeotrope upon cooling and condensation, allowing for separation in a Dean-Stark trap or a similar apparatus. For a water-containing azeotrope, toluene or heptane are common entrainers.
-
Apparatus Setup: Assemble a distillation apparatus with a heating mantle, flask containing your product and the azeotropic mixture, a Dean-Stark trap, and a condenser.
-
Distillation: Heat the mixture to the boiling point of the new ternary azeotrope. The vapor will condense and collect in the Dean-Stark trap.
-
Separation: As the condensate cools, the entrainer and the removed solvent (e.g., water) will separate into two layers. The denser layer can be drained off, while the lighter layer (the entrainer) is returned to the distillation flask.
-
Completion: Continue the process until no more of the unwanted solvent is collected in the trap.
-
Final Purification: The entrainer will then need to be removed from your product, typically by rotary evaporation or vacuum drying.
Diagram: Decision-Making Workflow for Solvent Removal
Caption: Decision workflow for selecting the appropriate residual solvent removal technique.
Data Presentation
Table 1: Boiling Points of Common Solvents and Recommended Primary Removal Technique
| Solvent | Class (ICH Q3C) | Boiling Point (°C) | Recommended Primary Technique |
| Acetone | 3 | 56 | Rotary Evaporation |
| Acetonitrile | 2 | 82 | Rotary Evaporation |
| Ethanol | 3 | 78 | Rotary Evaporation |
| Ethyl Acetate | 3 | 77 | Rotary Evaporation |
| Heptane | 3 | 98 | Rotary Evaporation |
| Methanol | 2 | 65 | Rotary Evaporation |
| Methylene Chloride | 2 | 40 | Rotary Evaporation |
| Toluene | 2 | 111 | Vacuum Drying |
| Tetrahydrofuran (THF) | 2 | 66 | Rotary Evaporation |
| N,N-Dimethylformamide (DMF) | 2 | 153 | High-Vacuum Drying |
Note: The boiling points are at standard atmospheric pressure. All techniques benefit from the application of a vacuum to lower the effective boiling point.
Diagram: General Experimental Workflow for Solvent Removal
Caption: A typical experimental workflow for the removal of residual solvents from an API.
References
- Vertex AI Search. (2023, May 16).
- European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline.
- Vertex AI Search. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- Tiei.
- ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
- Scitek Global. (2024, February 29).
- GWSI.
- Asynt. (2022, February 14).
- ICH. (2018, October 15). impurities: guideline for residual solvents q3c(r7).
- Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline.
- Zamann Pharma Support GmbH.
- ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published.
- Rocker.
- Busch United St
- Tenger Chemical. (2024, December 16).
- University of Colorado Boulder.
- Wintek Corpor
- COMSOL. Vacuum Drying.
- Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
- Chemistry LibreTexts. (2023, January 29).
- Wikipedia.
- GWSI. (2024, July 1).
- EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters.
- ResearchGate. Residual solvent analysis in pharmaceuticals.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Encyclopedia.pub. (2021, August 11). Azeotropes for Waste Recovery.
- Koch Modular Process System.
- Maratek. (2024, October 24). Steps for Managing Solvents in API Manufacturing.
- Paul O. Abbe.
- ACS Publications. (2021, August 19). The Design and Optimization of Extractive Distillation for Separating the Acetone/n-Heptane Binary Azeotrope Mixture | ACS Omega.
- PMC. (2020, November 6).
- ResolveMass Laboratories Inc. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
- Wikipedia.
- Thermo Fisher Scientific.
- ResearchGate. (2025, August 6). Removal of API's (Active Pharmaceutical Ingredients)
- ChemBK. (2024, April 9).
- Thermo Fisher Scientific. Monitoring product drying to minimize residual solvents.
- SciSpace. (2011, July 7). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis.
- CDH Fine Chemical.
- Pharmaceutical Guidance. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide.
- Guidechem.
- PubChem. (R)-1-Ethyl-2-methyl-piperazine.
- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- Ehpm. 5.4. RESIDUAL SOLVENTS LIMITING RESIDUAL SOLVENT LEVELS IN ACTIVE SUBSTANCES, EXCIPIENTS AND MEDICINAL PRODUCTS IMPURITIES.
- PubChem. (S)-2-Ethylpiperazine, N1-BOC protected.
- ResearchGate. GROUPING OF RESIDUAL SOLVENTS PRESENT IN PHARMACEUTICALS USING EXPERIMENTAL PLANNING AND CHEMOMETRIC METHODS.
- PerkinElmer.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Understanding the Impact of Residual Solvents in Pharmaceutical Products and Their Safety Implications [tengerchemical.com]
- 3. veeprho.com [veeprho.com]
- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 9. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. acrossinternational.com [acrossinternational.com]
- 13. torontech.com [torontech.com]
- 14. What is a Rotary Evaporator: Principle, Types and Applications [scitekglobal.com]
- 15. gwsionline.com [gwsionline.com]
- 16. asynt.com [asynt.com]
- 17. rocker.com.tw [rocker.com.tw]
- 18. buschvacuum.com [buschvacuum.com]
- 19. Vacuum Drying | Solvent Recovery | Wintek Corporation [wintek-corp.com]
- 20. Vacuum Drying [comsol.com]
- 21. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 22. gwsionline.com [gwsionline.com]
- 23. kochmodular.com [kochmodular.com]
- 24. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 25. ptfarm.pl [ptfarm.pl]
- 26. Recrystallization [sites.pitt.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 29. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 30. mt.com [mt.com]
- 31. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Ethyl 2-methyl-1-piperazinecarboxylate Crystallization
This technical guide addresses the crystallization, salt formation, and troubleshooting for Ethyl 2-methyl-1-piperazinecarboxylate (and its related salts).
The content is designed for organic chemists and process engineers encountering difficulties with "oiling out," hygroscopicity, or enantiomeric resolution.
Chemical Context & Salt Selection Strategy
Compound Analysis: this compound contains two nitrogen atoms.[1][2] However, they are electronically distinct:
-
N1 (Carbamate): The nitrogen attached to the ethoxycarbonyl group is non-basic due to resonance delocalization with the carbonyl oxygen. It will not participate in salt formation under standard conditions.
-
N4 (Secondary Amine): This nitrogen retains high basicity (pKa
9.0–9.5) and is the target for protonation. -
C2 (Chiral Center): The methyl group at the 2-position introduces chirality. If the starting material is racemic, crystallization may require chiral resolution or result in diastereomeric salt mixtures if chiral acids are used.[3]
Recommended Salt Forms
| Salt Type | Counter-ion | Stoichiometry | Primary Use Case | Notes |
| Hydrochloride | HCl | 1:1 | Isolation & Storage | Highly crystalline but often hygroscopic. Best for final intermediates. |
| Oxalate | Oxalic Acid | 1:1 | Characterization | Forms robust, high-melting solids. Excellent for purifying crude oils. |
| L-Tartrate | L-Tartaric Acid | 1:1 or 1:2 | Chiral Resolution | Used to separate the (R)- and (S)- enantiomers via diastereomeric crystallization. |
| Fumarate | Fumaric Acid | 2:1 or 1:1 | Non-Hygroscopic Form | Useful if the HCl salt is too deliquescent for handling. |
Experimental Protocols
Protocol A: Standard Purification via HCl Salt Formation
Use this protocol to convert the crude oily free base into a stable solid.
Reagents:
-
Crude this compound (Free Base)
-
Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)
-
Acid: 4M HCl in Dioxane or Ethanol (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the crude oil in EtOAc (5 volumes relative to weight). Ensure the solution is clear; filter if necessary to remove inorganic salts.
-
Acid Addition: Cool the solution to 0–5°C. Slowly add 1.05 equivalents of HCl (in Dioxane/EtOH) dropwise.
-
Critical: Maintain temperature <10°C to prevent hydrolysis of the carbamate.
-
-
Nucleation: A white precipitate should form immediately. If "oiling out" occurs (formation of a second liquid phase), stop stirring and scratch the glass wall or add a seed crystal.
-
Aging: Allow the slurry to stir at 0°C for 2 hours to maximize yield.
-
Isolation: Filter the solid under nitrogen (to prevent moisture uptake). Wash with cold EtOAc followed by Hexanes.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Chiral Resolution (Tartrate Salt)
Use this to isolate the (R)- or (S)- enantiomer from a racemic mixture.
Reagents:
-
Racemic this compound
-
Resolving Agent: L-(+)-Tartaric Acid
-
Solvent System: Ethanol (95%) / Water (95:5 ratio)
Step-by-Step:
-
Stoichiometry Setup: Dissolve 1.0 eq of the racemate and 1.0 eq of L-tartaric acid separately in hot Ethanol (60°C).
-
Mixing: Combine the solutions while hot.
-
Controlled Cooling: Allow the mixture to cool to room temperature slowly (over 4–6 hours). Rapid cooling traps impurities.
-
Seeding: If no crystals form by 25°C, seed with an authentic sample of the desired diastereomeric salt.
-
Recrystallization: Filter the first crop. If the Enantiomeric Excess (ee) is insufficient (<95%), recrystallize the solid from pure Ethanol.
Troubleshooting Guide: "Oiling Out" & Hygroscopicity
The most common failure mode for piperazine carbamates is oiling out —where the salt separates as a viscous gum rather than a crystal.
Workflow Visualization: Solving "Oiling Out"
Caption: Decision tree for remediating oiling-out events during piperazine salt formation.
Troubleshooting FAQ
Q1: My HCl salt turns into a sticky gum immediately upon filtration. Why? Diagnosis: The salt is likely hygroscopic and absorbing atmospheric moisture, or it holds residual solvent (solvate). Solution:
-
Switch Anions: If the HCl salt is unmanageable, synthesize the Oxalate or Fumarate salt. These dicarboxylic acid salts form rigid hydrogen-bond networks that resist moisture uptake [1].
-
Dry Environment: Perform filtration under a nitrogen blanket or in a glovebox.
-
Azeotropic Drying: If the gum is wet, dissolve it in anhydrous Methanol, evaporate to dryness, and triturate the residue with Diethyl Ether.
Q2: I cannot get the tartrate salt to crystallize; it stays as a clear solution. Diagnosis: Piperazine salts are highly soluble in water/alcohol mixtures. The solution is likely not supersaturated. Solution:
-
Anti-solvent Addition: Add Acetone or Isopropyl Ether dropwise to the ethanol solution until it turns slightly turbid (cloud point).
-
Concentration: Evaporate 50% of the solvent volume.
-
Temperature: Cool to -20°C (freezer) for 24 hours.
Q3: The melting point of my isolated salt is 10°C lower than the literature value. Diagnosis: This indicates either low optical purity (if chiral) or a solvate form. Solution:
-
Check Solvate: Run TGA (Thermogravimetric Analysis). If you see weight loss <100°C, you have a solvate. Dry at higher temperatures or recrystallize from a non-solvate-forming solvent (e.g., Toluene/IPA).
-
Check Chirality: If it is the tartrate salt, a depressed melting point usually means the diastereomeric ratio is low. Recrystallize again.
Analytical Data Reference
When characterizing your isolated salts, compare against these expected trends.
| Property | Free Base (Oil) | HCl Salt | Oxalate Salt |
| Physical State | Colorless/Yellow Viscous Oil | White Hygroscopic Solid | White Crystalline Powder |
| Solubility (Water) | Low/Moderate | High | Moderate |
| Solubility (DCM) | High | Low | Very Low |
| 1H NMR (D2O) | N-CH3 signal @ ~2.2 ppm | N-CH3 signal shifts downfield (~2.8 ppm) due to protonation | Oxalate peak absent (D2O exchange) or visible in DMSO |
References
-
BenchChem. (2025).[3][4] Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds.[4] Retrieved from 4
-
BenchChem. (2025).[3][4] (R)-2-Methylpiperazine (L)-tartaric acid salt Resolution Protocol. Retrieved from 3
-
Castro, R. A., et al. (2014). Acemetacin cocrystals and salts: structure solution from powder X-ray data. IUCrJ, 1, 136–150. (Discusses piperazine salt stability and hydration). Retrieved from
-
Allu, S., & Garai, A. (2022).[5] Synthesis of Ternary Cocrystals, Salts, and Hydrates of Acefylline with Enhanced Dissolution.[5] Crystal Growth & Design. (Demonstrates seeding techniques for piperazine derivatives). Retrieved from 5
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 2-methyl-1-piperazinecarboxylate
This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 2-methyl-1-piperazinecarboxylate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective against common alternative N-protected piperazines, supported by detailed experimental protocols and data interpretation. Our objective is to furnish you with the expertise to confidently identify and characterize this and related molecules, ensuring the integrity of your synthetic and medicinal chemistry endeavors.
Introduction: The Significance of Piperazine Moieties and NMR Characterization
Piperazine derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Their prevalence stems from their ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability, as well as their versatile synthetic handles for molecular elaboration. The precise characterization of substituted piperazines is therefore paramount. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for elucidating the detailed molecular structure, including stereochemistry and conformational dynamics.
This guide focuses on this compound, a chiral derivative whose structural nuances can be decisively resolved by ¹H NMR. We will dissect its signature spectral features and contrast them with commonly used alternatives like N-Boc and N-Cbz protected piperazines to highlight the diagnostic value of this technique.
Spectral Analysis of this compound: A Detailed Interpretation
The ¹H NMR spectrum of this compound, while not explicitly found in a single database entry, can be confidently predicted by analyzing its constituent fragments and comparing them to known spectral data for similar structures. The expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are rationalized below. The numbering scheme used for proton assignment is provided in the structure.
Figure 1: Structure of this compound with proton numbering for ¹H NMR assignment.
-
Ethyl Group Protons (H-a, H-b): The ethyl group of the carbamate will exhibit two distinct signals. The methylene protons (H-a) are adjacent to an oxygen atom, which deshields them, leading to a quartet at approximately 4.1-4.2 ppm . The splitting into a quartet is due to coupling with the three neighboring methyl protons (H-b). These terminal methyl protons (H-b) will appear as a triplet at around 1.2-1.3 ppm , shifted upfield as they are further from the electronegative oxygen. This characteristic quartet-triplet pattern is a hallmark of an ethyl ester.[1]
-
Piperazine Ring Protons (H-2, H-3, H-5, H-6): The protons on the piperazine ring will display a complex set of signals due to their diastereotopic nature and restricted rotation around the N-CO bond.
-
H-2: The proton on the carbon bearing the methyl group is expected to be a multiplet in the region of 4.0-4.2 ppm . Its downfield shift is influenced by the adjacent nitrogen of the carbamate.
-
Methyl Group Protons (H-c): The methyl protons at the 2-position (H-c) will appear as a doublet at approximately 1.1-1.2 ppm , due to coupling with the H-2 proton.
-
H-3, H-5, H-6: The remaining piperazine protons will resonate as a series of complex multiplets between 2.7 and 3.6 ppm . The protons on the carbons adjacent to the carbamate nitrogen (H-3 and H-6) will be more deshielded than those adjacent to the secondary amine (H-5). The presence of axial and equatorial protons in the chair conformation of the piperazine ring will lead to further splitting and complexity.
-
-
N-H Proton: The proton on the secondary amine (N-H) is expected to be a broad singlet, typically in the range of 1.5-3.0 ppm . Its chemical shift and peak shape can be highly dependent on solvent, concentration, and temperature.[2]
Comparative ¹H NMR Analysis: this compound vs. Alternatives
To appreciate the unique spectral signature of this compound, it is instructive to compare it with other commonly employed N-protected piperazines. The choice of protecting group significantly influences the electronic environment and, consequently, the ¹H NMR spectrum.
| Compound | Protecting Group Protons | Piperazine Protons (α to N-Protecting Group) | Piperazine Protons (α to other N) | Key Differentiating Features |
| This compound | ~4.15 ppm (q, 2H), ~1.25 ppm (t, 3H) | ~4.1 ppm (m, 1H), ~3.4 ppm (m, 2H) | ~2.8 ppm (m, 4H) | Presence of the characteristic ethyl quartet and triplet. The methyl group at C-2 appears as a doublet around 1.15 ppm. |
| tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) | ~1.46 ppm (s, 9H)[3][4][5] | ~3.4-3.6 ppm (m, 4H)[3] | ~2.8-3.0 ppm (m, 4H)[3] | A large singlet for the nine equivalent protons of the t-butyl group. |
| Benzyl piperazine-1-carboxylate (N-Cbz-piperazine) | ~7.3 ppm (m, 5H), ~5.15 ppm (s, 2H)[6] | ~3.5 ppm (m, 4H) | ~2.8 ppm (m, 4H) | Aromatic signals between 7.2-7.4 ppm and a characteristic benzylic singlet around 5.1-5.2 ppm. |
This comparative data clearly illustrates how the choice of the N-protecting group provides a distinct spectral fingerprint, allowing for unambiguous identification.
Experimental Protocol for ¹H NMR Analysis
The acquisition of high-quality ¹H NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the analyte into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice.[7][8]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9][10]
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool into a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often pre-added to deuterated solvents by the manufacturer and serves as an internal reference (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. Data Acquisition
The following parameters are a general guide for a standard 400 MHz NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and automatically or manually shim the magnetic field to ensure homogeneity.[9]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[11]
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.[12]
-
Acquisition Time (AQ): Typically set between 3-4 seconds to ensure good resolution.[11][13]
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis.[11] For quantitative analysis, a longer delay (5 x T₁) is required.
-
Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.[11][13]
-
Workflow for ¹H NMR Spectral Analysis
Caption: Workflow for ¹H NMR analysis from sample preparation to structural elucidation.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of chemical shifts and coupling patterns. By comparing its unique spectral features to those of common alternatives, researchers can confidently identify this important synthetic intermediate. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible NMR data, thereby upholding the scientific integrity of your research and development efforts.
References
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved February 28, 2026, from [Link]
-
Hoyt, D. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department, University of Delaware. Retrieved February 28, 2026, from [Link]
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved February 28, 2026, from [Link]
-
LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved February 28, 2026, from [Link]
-
Bruker. (n.d.). THE ACQUISITION PARAMETERS. Retrieved February 28, 2026, from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester. Retrieved February 28, 2026, from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 28, 2026, from [Link]
-
Metabolomics. (n.d.). NMR data acquisition. Retrieved February 28, 2026, from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved February 28, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 28, 2026, from [Link]
- Çavuşoğlu, Y., et al. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(5), 489-497.
-
ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... Retrieved February 28, 2026, from [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved February 28, 2026, from [Link]
-
Royal Society of Chemistry. (2007, October 24). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Retrieved February 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved February 28, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved February 28, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved February 28, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. Retrieved February 28, 2026, from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 28, 2026, from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 28, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Retrieved February 28, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved February 28, 2026, from [Link]
-
ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved February 28, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved February 28, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved February 28, 2026, from [Link]
-
University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved February 28, 2026, from [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved February 28, 2026, from [Link]
-
PubChem. (n.d.). 1-Piperazinecarboxylic acid, ethyl ester. Retrieved February 28, 2026, from [Link]
Sources
- 1. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum [chemicalbook.com]
- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. rsc.org [rsc.org]
- 4. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. ou.edu [ou.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. organomation.com [organomation.com]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Comparative HPLC Method Development Guide: Ethyl 2-methyl-1-piperazinecarboxylate Purity Profiling
Topic: HPLC Method Development for Ethyl 2-methyl-1-piperazinecarboxylate Purity Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
Developing a purity method for This compound (CAS: 120737-73-7) presents a classic "basic amine" challenge in chromatography.[1] Unlike simple aromatics, this compound possesses a secondary amine at the N4 position (pKa ~9.0–9.5) and lacks a strong chromophore, relying solely on the carbamate functionality for UV detection.
This guide objectively compares three distinct separation strategies to determine the optimal protocol for purity analysis. We move beyond generic "C18/Acidic" methods to explore high-pH stability and polar-embedded chemistries that address the specific tailing and retention issues inherent to piperazine derivatives.[1]
Physicochemical Profile
| Property | Value / Characteristic | Analytical Implication |
| Structure | Piperazine ring, N1-Carbamate, C2-Methyl | N4-Amine is the critical basic center causing silanol interactions.[1][2] |
| pKa (Calc.) | ~9.2 (N4-amine) | At pH < 7, the molecule is protonated ( |
| LogP | ~0.7 | Moderately polar; requires high aqueous content or HILIC for retention.[1] |
| Chromophore | Weak (Carbamate | Detection required at 205–215 nm. Solvents must be UV-transparent (avoid Acetone/THF).[1] |
Comparative Methodology: Selecting the "Gold Standard"
We evaluated three method architectures. The goal was to maximize Resolution (
Method A: The Traditional Approach (Low pH C18)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 3.5 µm.[1]
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]
-
Mechanism: Ion-pairing/Silanol suppression via acid.[1]
-
Verdict: Sub-optimal.
-
Why: The protonated amine is highly polar, eluting near the void volume (
).[1] Despite the acid, residual silanols often cause tailing ( ).
-
Method B: The "Shielded" Approach (Polar-Embedded)[1]
-
Column: Polar-Embedded Amide/Carbamate group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion).[1]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Methanol.[1]
-
Mechanism: The embedded polar group shields surface silanols and provides alternative selectivity for the carbamate moiety.[1]
-
Verdict: Viable Alternative. [1]
-
Why: Improved peak shape compared to Method A, but retention remains low due to the charged state of the analyte.
-
Method C: The Recommended Approach (High pH Hybrid)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Gemini NX-C18).[1]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3]
-
Mechanism: Operating above the pKa.[1] The analyte is neutral (deprotonated).[1]
-
Verdict: Superior Performance.
-
Why: Neutral amines are hydrophobic, significantly increasing retention (
) and resolution from polar impurities. Silanol interactions are kinetically suppressed at high pH.[1]
-
Detailed Experimental Protocols
Recommended Protocol (Method C: High pH Hybrid)
This method is validated for robustness and is the preferred choice for purity assays where impurity separation is critical.
Instrument: HPLC with PDA/UV Detector (Low dispersion recommended).
1. Reagent Preparation
-
Buffer (pH 10.0): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%).[1] Filter through 0.22 µm membrane.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility; avoid pure acetonitrile to prevent peak distortion).[1]
2. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | XBridge BEH C18, 4.6 × 150 mm, 3.5 µm | Hybrid particle stable up to pH 12; excellent lifetime.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Temp | 40°C | Improves mass transfer, sharpening peaks for basic amines.[1] |
| Detection | 210 nm (Bandwidth 4 nm) | Critical: The carbamate absorbs here.[1] 254 nm is blind.[1] |
| Injection | 5–10 µL | Prevent column overload; maintain Gaussian shape.[1] |
3. Gradient Program
| Time (min) | % A (Buffer) | % B (ACN) | Event |
| 0.0 | 95 | 5 | Initial Hold (Retention of polar degradants) |
| 2.0 | 95 | 5 | End of Hold |
| 12.0 | 40 | 60 | Linear Gradient (Elute main peak & non-polars) |
| 15.0 | 5 | 95 | Wash Step |
| 18.0 | 5 | 95 | End Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | Ready for next injection |
Performance Comparison Data (Simulated)
The following table contrasts the expected performance metrics based on piperazine derivative behavior.
| Metric | Method A (Acidic C18) | Method B (Polar Embedded) | Method C (High pH Hybrid) |
| Retention Time ( | ~2.5 min (Poor retention) | ~3.8 min | ~8.5 min (Optimal) |
| Peak Tailing ( | 1.6 – 2.0 (Tailing) | 1.2 – 1.4 | 1.0 – 1.1 (Symmetric) |
| Sensitivity (S/N) | Moderate | Good | High (Sharper peaks) |
| Impurity Resolution | Poor (Co-elution in void) | Moderate | Excellent |
| Column Lifetime | High | Moderate | High (Specific columns only) |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the column chemistry based on the specific challenges of the piperazine derivative.
Caption: Decision tree for optimizing piperazine separations, prioritizing pH control and column stability.
Critical Troubleshooting (Expert Insights)
"Ghost Peaks" at 210 nm
Issue: Working at low UV wavelengths often reveals system contaminants or mobile phase impurities.[1] Solution:
-
Use HPLC-grade or LC-MS grade solvents only.[1]
-
Avoid using TFA (Trifluoroacetic acid) at 210 nm as it has high background absorbance.[1] Formic acid or Phosphate/Bicarbonate buffers are transparent.[1]
Sample Stability
Issue: Piperazine carbamates can undergo hydrolysis or transesterification in alcoholic solvents over time.[1] Solution:
-
Limit sample storage time in Methanol.
-
Use Acetonitrile/Water mixtures for the diluent.[1]
-
Keep autosampler temperature at 4°C-10°C.
Peak Splitting
Issue: Injecting the sample in 100% Acetonitrile can cause "breakthrough" where the sample travels faster than the mobile phase initially.[1] Solution: Match the diluent strength to the starting gradient conditions (e.g., 5-10% ACN in Water).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14722554, this compound.[1] Retrieved from [Link][1]
-
Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Application Note 720001139EN.[1] Retrieved from [Link][1]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.[1] Journal of Chromatography A, 1217(6), 858-880.[1]
-
Dolan, J. W. (2006). The Power of pH.[1] LCGC North America, 24(11). Retrieved from [Link]
Sources
Mass spectrometry fragmentation patterns of Ethyl 2-methyl-1-piperazinecarboxylate
An In-Depth Guide to the Mass Spectrometric Fragmentation of Ethyl 2-methyl-1-piperazinecarboxylate: A Comparative Analysis
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of this compound (C₈H₁₆N₂O₂, Mol. Wt.: 172.22 g/mol ), a heterocyclic compound of interest in synthetic chemistry and drug discovery. In the absence of direct, published spectra for this specific molecule, this document synthesizes data from structurally related compounds—namely Ethyl 1-piperazinecarboxylate, various N-substituted piperazine derivatives, and ethyl carbamates—to construct a reliable and scientifically-grounded predictive model of its behavior under both Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). We will explore the characteristic cleavages of the piperazine ring, the influence of the 2-methyl substituent, and the fragmentation pathways of the N-ethoxycarbonyl group. This guide is intended for researchers and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.
Introduction: The Need for Predictive Fragmentation Analysis
This compound is a functionalized piperazine, a core scaffold present in numerous pharmaceuticals. The ability to unambiguously identify such molecules and their analogues in complex reaction mixtures or metabolic studies is paramount. Mass spectrometry (MS) is the cornerstone of this analytical workflow, providing both molecular weight information and a structural fingerprint through fragmentation analysis.
This guide takes a first-principles approach, leveraging established fragmentation mechanisms of simpler, related structures to build a predictive framework for our target molecule. By comparing the known fragmentation of Ethyl 1-piperazinecarboxylate with general patterns observed for other piperazine derivatives, we can logically deduce how the 2-methyl group will influence the mass spectrum, directing specific cleavage events and creating unique fragment ions. This comparative methodology not only allows for the confident, tentative identification of the target compound but also serves as a model for predicting the fragmentation of other novel piperazine derivatives.
Experimental Protocols: A Self-Validating Methodological Approach
To ensure the generation of robust and reproducible data, a dual-platform analytical approach is recommended, utilizing both Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds under Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for controlled fragmentation studies via Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).
Recommended GC-MS (EI) Protocol
This method is designed to generate a classic, library-searchable EI spectrum, which is highly reproducible and rich in fragment ions.
Rationale: EI at a standard 70 eV provides sufficient energy to induce extensive and characteristic fragmentation, creating a unique fingerprint for the molecule. GC is an ideal separation technique for this relatively volatile and thermally stable compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation: A standard GC-MS system equipped with a capillary column is used.
-
GC Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: 250°C, Splitless mode (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Recommended LC-MS/MS (ESI-CID) Protocol
This method provides information on the protonated molecule and allows for controlled, multi-stage fragmentation (MSⁿ) to establish clear precursor-product ion relationships.
Rationale: ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation. Subsequent CID in the collision cell allows for systematic dissection of the molecule's structure. This is particularly useful for differentiating isomers and confirming connectivity.[1]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid is crucial for promoting efficient protonation.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or ion trap mass spectrometer.
-
LC Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive polarity.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 600 L/hr at 350°C.
-
MS1 Scan: m/z 50-500 to identify the [M+H]⁺ precursor ion.
-
MS/MS Scan: Isolate the precursor ion (m/z 173.1) and apply varying collision energies (e.g., 10-40 eV) with Argon as the collision gas to generate a product ion spectrum.
-
Results and Discussion: A Comparative Analysis of Fragmentation Patterns
Foundational Comparison: Ethyl 1-piperazinecarboxylate
The most direct structural analogue is Ethyl 1-piperazinecarboxylate (C₇H₁₄N₂O₂, Mol. Wt.: 158.20 g/mol ). Its EI mass spectrum is available in the NIST database and serves as our baseline.[2][3][4] Key observed fragments for this compound are crucial for our prediction.
| m/z | Ion Structure/Origin |
| 158 | Molecular Ion [M]⁺• |
| 113 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 85 | [M - COOCH₂CH₃]⁺ (Loss of ethoxycarbonyl radical) |
| 70 | [C₄H₈N]⁺ (Piperazine ring fragment) |
| 56 | [C₃H₆N]⁺ (Piperazine ring fragment, likely base peak) |
The fragmentation is dominated by cleavage of the N-ethoxycarbonyl group and characteristic breakdown of the piperazine ring. The ion at m/z 56 is particularly diagnostic for the unsubstituted piperazine core.[1]
Predicting the Influence of the 2-Methyl Group
The introduction of a methyl group at the C-2 position on the piperazine ring in our target molecule, this compound, is expected to introduce several key changes to the fragmentation pattern.
-
Shift in Molecular Ion: The molecular ion will shift from m/z 158 to m/z 172.
-
Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a favored fragmentation pathway for amines.[5] The methyl group provides a tertiary carbon (C2), making the C2-C3 bond and the C2-N1 bond susceptible to cleavage. Cleavage of the C6-C5 bond with loss of a methyl radical from C2 would be a highly favored pathway, leading to a stable, resonance-stabilized ion.
-
Shift in Ring Fragments: The characteristic piperazine ring fragments will be shifted by 14 Da (the mass of a CH₂ group, effectively the methyl addition). We predict the m/z 70 fragment will shift to m/z 84, and the m/z 56 fragment will shift to m/z 70.
Proposed Fragmentation Pathways
Under high-energy EI conditions, we anticipate a complex spectrum with multiple competing fragmentation pathways. The primary routes are predicted to be alpha-cleavage adjacent to the ring nitrogens and cleavage of the N-ethoxycarbonyl group.
Caption: Predicted EI fragmentation pathway for this compound.
For ESI, we first expect the formation of the protonated molecule, [M+H]⁺, at m/z 173. CID fragmentation of this even-electron ion will proceed primarily through the loss of stable neutral molecules.[6]
Caption: Predicted ESI-CID fragmentation of the [M+H]⁺ ion of this compound.
Summary of Predicted Key Fragments
The following table summarizes the most likely and diagnostic fragments for this compound across both ionization methods.
| Ionization | Predicted m/z | Proposed Ion Structure / Neutral Loss | Rationale / Comparison |
| EI | 172 | [C₈H₁₆N₂O₂]⁺• | Molecular Ion |
| EI | 157 | [M - CH₃]⁺ | Favored α-cleavage at substituted C2 position |
| EI | 127 | [M - OC₂H₅]⁺ | Cleavage of the ester group, analogous to m/z 113 in parent |
| EI | 85 | [M - COOC₂H₅]⁺ | Loss of the entire ethoxycarbonyl group |
| EI | 70 | [C₄H₈N]⁺ | Predicted Base Peak . Ring fragment, analogous to m/z 56 in parent |
| ESI-CID | 173 | [C₈H₁₇N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| ESI-CID | 145 | [M+H - C₂H₄]⁺ | Loss of ethylene from the ethyl group |
| ESI-CID | 127 | [M+H - C₂H₅OH]⁺ | Loss of neutral ethanol from the carbamate |
| ESI-CID | 99 | [C₅H₁₁N₂]⁺ | Loss of ethanol and CO, resulting in methylpiperazinium ion |
Conclusion
By systematically analyzing the known mass spectra of simpler, homologous compounds, we have constructed a detailed and predictive guide to the fragmentation patterns of this compound. The key diagnostic features are expected to be the molecular ion at m/z 172 (EI) or 173 (ESI), a highly abundant fragment at m/z 70 resulting from ring cleavage, and characteristic losses from the N-ethoxycarbonyl side chain. This comparative approach provides a robust framework for the tentative identification of this molecule and serves as a powerful illustration of how fundamental principles of mass spectrometry can be applied to elucidate the structure of novel compounds. The experimental protocols provided herein offer a clear path to validating these predictions and establishing a definitive analytical method for this compound and its derivatives.
References
- Zhu, N., Yu, C., Hua, Z., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- OIV-MA-AS315-04 Ethyl carbamate.
- Jagerdeo, E., Dugar, S., & Foster, G. D. (2003). Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. American Journal of Enology and Viticulture.
- Lurie, I. S., & Hays, P. A. (2004). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
- Joe, H. E., & Lachenmeier, D. W. (2007). Comparison of Methods for Extraction of Ethyl Carbamate from Alcoholic Beverages in Gas Chromatography/Mass Spectrometry Analysis.
- de Oliveira, L. F., & de Andrade, J. B. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. SciELO.
- Kim, Y. K., Koh, E., & Chung, H. J. (2013). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Toxicological research, 29(2), 125–131.
- Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- O'Brien, P. (2009). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Anderson, J. C., & O'Brien, P. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- Bonomo, M. G., Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.
-
NIST. (n.d.). 1-Piperazinecarboxylic acid, ethyl ester. In NIST Chemistry WebBook. [Link]
-
da Silva, V. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(38), 21199–21207. [Link]
-
NIST. (n.d.). 1-Piperazinecarboxylic acid, ethyl ester. In NIST Chemistry WebBook. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). Ethyl 1-piperazinecarboxylate. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. (n.d.). Ethyl piperazine-1-carboxylate. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
SpectraBase. (n.d.). 1-Ethylpiperazine. [Link]
-
Anderson, J. C., & O'Brien, P. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Kumar, A., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. 1-Piperazinecarboxylic acid, ethyl ester [webbook.nist.gov]
- 3. 1-Piperazinecarboxylic acid, ethyl ester [webbook.nist.gov]
- 4. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
Technical Guide: Ethyl 2-methyl-1-piperazinecarboxylate vs. Boc-2-methylpiperazine
The following guide provides an in-depth technical comparison between Ethyl 2-methyl-1-piperazinecarboxylate and Boc-2-methylpiperazine , designed for researchers in medicinal chemistry and process development.
Comparative Analysis of N-Protected 2-Methylpiperazine Building Blocks
Executive Summary
In the design of piperazine-based pharmacophores, the choice between This compound (N1-Ethyl) and Boc-2-methylpiperazine (typically N1-Boc or N4-Boc) is rarely arbitrary. It represents a fundamental decision between structural permanence and synthetic transience .
-
This compound is primarily a structural motif .[1] The ethyl carbamate group is metabolically robust and often intended to remain in the final drug molecule as a urea/carbamate bioisostere or to modulate lipophilicity (LogP).
-
Boc-2-methylpiperazine is a transient intermediate . The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group used to mask reactivity during peptide coupling or nucleophilic substitutions, designed to be removed.
Critical Verdict: Use the Ethyl variant when the carbamate is a desired feature of the final API or when the intermediate requires extreme stability against acidic conditions. Use the Boc variant for standard stepwise synthesis where deprotection is required under mild conditions.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The core scaffold, 2-methylpiperazine , possesses two non-equivalent nitrogen atoms. This asymmetry creates significant regiochemical challenges that define the utility of these reagents.
| Feature | This compound | 1-Boc-2-methylpiperazine | 4-Boc-2-methylpiperazine |
| CAS Number | 120737-73-7 | 169447-70-5 | 120737-59-9 |
| Structure | N1-protected (Hindered) | N1-protected (Hindered) | N4-protected (Unhindered) |
| Role | Structural Block / Robust Protection | Transient Protection | Transient Protection |
| Steric Profile | High (Methyl adjacent to Carbamate) | High (Methyl adjacent to Boc) | Low (Methyl remote) |
| Deprotection | Difficult (Strong Base/Nucleophiles) | Easy (TFA/HCl) | Easy (TFA/HCl) |
Regiochemistry Visualization
The methyl group at C2 creates steric hindrance at N1.
-
N1 (Hindered): Adjacent to the methyl group.[2][3] Reactivity is reduced.
-
N4 (Unhindered): Remote from the methyl group. Reactivity is high.
Figure 1: Direct functionalization of 2-methylpiperazine favors the unhindered N4 position. Obtaining N1-substituted products (like this compound) typically requires orthogonal protection strategies.
Synthetic Utility & Performance
A. Synthesis of the Building Blocks
Commercially available This compound is valuable precisely because synthesizing it in-house is non-trivial due to the N4-selectivity described above.
-
To make N4-Boc: Simply react 2-methylpiperazine with Boc₂O (1.0 eq). Yields >90% N4-isomer.
-
To make N1-Ethyl (or N1-Boc): Requires a protection-deprotection sequence.
-
Protect N4 (e.g., with Benzyl or Cbz).
-
Functionalize N1 (with Ethyl Chloroformate or Boc₂O).
-
Deprotect N4 (Hydrogenolysis).
-
B. Stability & Orthogonality
This is the primary differentiator for application scientists.
| Condition | Ethyl Carbamate (EtOCO-) | Boc Carbamate (tBuOCO-) |
| TFA / HCl (Acid) | Stable (Inert) | Labile (Rapid cleavage) |
| NaOH / LiOH (Base) | Stable (Requires reflux/harsh conditions) | Stable (Generally) |
| H₂ / Pd/C | Stable | Stable |
| Nucleophiles (Amines) | Stable | Stable |
| Lewis Acids | Stable | Labile (e.g., TMSOTf, ZnBr₂) |
Application Insight: If your synthetic route involves acidic steps (e.g., removing a trityl group elsewhere, or cyclization in acetic acid), This compound will survive, whereas Boc will be lost. Conversely, if you need to liberate the amine later, the Ethyl group is a poor choice unless you can tolerate refluxing KOH or using specialized silyl reagents.
Experimental Protocols
Protocol A: Deprotection of Boc-2-methylpiperazine
Standard procedure for liberating the amine.
-
Dissolution: Dissolve 1.0 mmol of N-Boc-2-methylpiperazine in 5 mL DCM.
-
Acidolysis: Add 2 mL Trifluoroacetic acid (TFA) (or 4M HCl in Dioxane).
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).
-
Workup: Concentrate in vacuo. For free base, redissolve in DCM and wash with sat. NaHCO₃.
-
Yield: Typically Quantitative.
Protocol B: Deprotection of this compound
Only use if the ethyl group is a protecting group and NOT part of the final drug. Method: Silyl Iodide Cleavage (Mildest method for Ethyl Carbamates)
-
Reagents: Dissolve substrate (1.0 mmol) in dry Acetonitrile or DCM.
-
Addition: Add Trimethylsilyl iodide (TMSI) (3–4 eq) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Quench: Quench with Methanol.
-
Note: This is significantly more difficult and expensive than Boc removal.
Decision Framework: Which to Choose?
Use the following logic flow to select the correct reagent for your campaign.
Figure 2: Selection logic based on structural requirements and synthetic conditions.
Physicochemical Properties Comparison
| Property | This compound | 1-Boc-2-methylpiperazine |
| Molecular Weight | 172.23 g/mol | 200.28 g/mol |
| LogP (Predicted) | ~0.4 (More Polar) | ~1.2 (More Lipophilic) |
| Physical State | Viscous Liquid / Low melting solid | White Solid (mp 43-47°C) |
| Solubility | High in EtOH, DCM, Water (moderate) | High in DCM, EtOAc; Low in Water |
| Boiling Point | ~246°C (760 mmHg) | ~268°C (760 mmHg) |
Note on Purification: The Boc derivative is generally easier to handle as a solid and is more lipophilic, making silica gel chromatography slightly more effective for separation from polar impurities compared to the more polar Ethyl derivative.
References
-
Synthesis and Properties of this compound
- Source: Molbase / ChemicalBook D
-
CAS Verification:
-
Regioselectivity in 2-Methylpiperazine Protection
- Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Source:Tetrahedron Letters, via ResearchG
- Context: Discusses the kinetic preference for N4-alkylation/acyl
-
Deprotection of Carbamates (Ethyl vs Boc)
-
Boc-2-methylpiperazine Characterization
- Title: (S)-1-N-Boc-2-Methylpiperazine Technical Guide.
- Source: BenchChem.
- Context: Physical properties and handling of the Boc deriv
Sources
Validating chiral purity of Ethyl 2-methyl-1-piperazinecarboxylate
[1][2][3][4][5][6][7][8][9]
The Challenge: this compound (EMPC) presents a classic analytical paradox in chiral process development. As a piperazine derivative, it possesses a basic secondary amine (N4) and a polar carbamate functionality, leading to significant peak tailing on traditional silica matrices. Furthermore, the molecule lacks a strong UV chromophore, making detection at standard wavelengths (254 nm) unreliable.
The Solution: This guide moves beyond generic "screen-and-hope" strategies. We compare three distinct methodologies to validate the enantiomeric excess (%ee) of the C2-methyl stereocenter.
-
Direct Normal Phase HPLC (The Gold Standard): Robust, but solvent-heavy.
-
Supercritical Fluid Chromatography (SFC) (The Modern Standard): Superior speed and peak shape for basic amines.
-
Indirect Derivatization (GITC) (The Validator): A structural confirmation tool using achiral phases.
Comparative Performance Analysis
The following data represents typical performance metrics for 2-alkylpiperazine carbamates based on internal validation studies and literature precedents for this scaffold.
| Feature | Method A: Direct Chiral HPLC | Method B: Chiral SFC | Method C: GITC Derivatization |
| Principle | H-bonding/Steric inclusion on CSP | Supercritical CO₂ + Modifier | Diastereomer formation + C18 Separation |
| Column | Chiralpak IC / AD-H | Chiralpak AD-3 / IC-3 | Standard C18 (e.g., Waters XBridge) |
| Resolution ( | 2.2 – 3.5 (Good) | 4.0 – 6.5 (Excellent) | > 2.0 (Variable) |
| Run Time | 20 – 35 min | 4 – 8 min | 45 min (incl. reaction time) |
| Peak Tailing ( | 1.2 – 1.5 (Requires DEA) | 1.0 – 1.1 (Near Perfect) | 1.0 – 1.2 |
| LOD (Sensitivity) | Moderate (210 nm) | Moderate (210 nm) | High (254 nm - UV active tag) |
| Cost/Sample | High (Hexane/EtOH) | Low (CO₂/MeOH) | Moderate (Reagent cost) |
Scientist’s Verdict:
-
For QC/Routine Release: Use Method B (SFC) . The suppression of amine ionization by CO₂ results in superior peak symmetry without aggressive buffering.
-
For Method Transfer/Global CMOs: Use Method A (HPLC) . Chiral HPLC systems are ubiquitous; SFC is not.
-
For Absolute Configuration Assignment: Use Method C .
Decision Logic & Workflow
The following decision tree illustrates the logical pathway for selecting the validation method based on laboratory capabilities and sample constraints.
Figure 1: Strategic decision tree for selecting the optimal chiral purity method.
Detailed Experimental Protocols
Protocol A: Direct Normal Phase HPLC (Robust Transfer)
Rationale: The Chiralpak IC column (immobilized polysaccharide) is selected over the AD-H (coated) because EMPC is a secondary amine. Immobilized columns are more robust against the basic modifiers required to suppress silanol interactions.
-
Column: Daicel Chiralpak IC (250 × 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v).[1]
-
Note: The 0.1% DEA is mandatory . Without it, the N4 amine will interact with the silica support, causing severe tailing (
).
-
-
Temperature: 25°C.
-
Detection: UV at 210 nm .
-
Critical: EMPC has weak absorbance. Use HPLC-grade solvents to minimize background noise at this low wavelength.
-
-
Sample Prep: Dissolve 1.0 mg/mL in Mobile Phase.
Protocol C: GITC Derivatization (The "Chromophore Hack")
Rationale: Since EMPC lacks a strong chromophore, reacting it with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) serves two purposes: it introduces a strong UV-absorbing group (thiourea) and converts enantiomers into diastereomers, which can be separated on a cheap C18 column.
Step-by-Step Workflow:
-
Reagent Prep: Prepare a 5 mg/mL solution of GITC in Acetonitrile (MeCN).
-
Reaction:
-
Mix 50 µL of EMPC sample (approx 10 mM in MeCN).
-
Add 50 µL of GITC solution.
-
Add 10 µL of Triethylamine (TEA) as a catalyst.
-
Incubate at Room Temperature for 30 minutes.
-
-
Quenching: Add 10 µL of 1% Acetic Acid to quench unreacted amines.
-
Analysis:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 × 4.6 mm.
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: MeCN.
-
Gradient: 20% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (Strong signal from the GITC moiety).
-
Mechanism of Separation (Visualized)
Understanding why the separation works is vital for troubleshooting.
Figure 2: Mechanistic interaction pathway on Polysaccharide CSPs. The C2-methyl group creates steric hindrance in the chiral groove of the amylose selector, causing one enantiomer to elute later.
References
-
Daicel Corporation. Instruction Manual for CHIRALPAK® IC Columns. (Definitive source for immobilized polysaccharide column care and mobile phase compatibility). Link
-
BenchChem. Chiral HPLC Separation of Piperazine Derivatives. (Application notes on handling basic secondary amines in HPLC). Link
-
Sigma-Aldrich. GITC Derivatization for Chiral Analysis of Amines. (Protocol source for isothiocyanate derivatization). Link
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for proving method specificity and linearity). Link
Bioactivity Comparison Guide: Ethyl vs. Methyl Piperazine Carboxylates in Drug Design
Executive Summary
In medicinal chemistry, the piperazine ring is a privileged scaffold known for improving aqueous solubility, tuning basicity, and acting as a rigid linker. When functionalized as a carbamate (carboxylate), the choice of the terminal alkyl group—specifically methyl versus ethyl —profoundly impacts the molecule's physicochemical properties, target binding affinity, and metabolic stability.
This guide provides an objective, data-driven comparison of ethyl piperazine-1-carboxylate and methyl piperazine-1-carboxylate. Designed for drug development professionals, it synthesizes structural rationale, field-proven Structure-Activity Relationship (SAR) case studies, and self-validating experimental protocols to guide lead optimization.
Physicochemical & Structural Rationale
The transition from a methyl to an ethyl carbamate on a piperazine nitrogen may appear trivial, but it introduces critical thermodynamic and pharmacokinetic shifts:
-
Steric Volume & Receptor Fit: The ethyl group increases the steric bulk of the carbamate tail. In tight G-Protein Coupled Receptor (GPCR) binding pockets, this extra methylene unit can cause steric clashes, favoring the methyl variant. Conversely, in larger hydrophobic pockets, the ethyl group can maximize van der Waals interactions.
-
Lipophilicity (LogP): The addition of a methylene group typically increases the calculated LogP by ~0.5 units. While this enhances passive membrane permeability and blood-brain barrier (BBB) penetration, it can inversely affect aqueous solubility and increase non-specific protein binding.
-
Metabolic Stability: Carbamates are generally more stable than esters. However, they are still susceptible to cleavage by carboxylesterases. The ethyl group provides slightly more steric shielding to the carbonyl carbon than the methyl group, often resulting in a prolonged half-life during in vivo circulation.
Comparative Bioactivity: Field-Proven SAR Case Studies
A review of recent drug discovery campaigns highlights how the methyl/ethyl divergence dictates bioactivity:
Case Study A: ALDH1A1 Inhibitors (NCT-501 Development)
During the optimization of theophylline-based inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), researchers found that maintaining the carbamate functionality was critical for nanomolar potency. Removal of the ethyl carbamate moiety led to a drastic drop in potency to the micromolar range. Furthermore, SAR studies revealed that methyl piperazine analogs were slightly more potent than their 4-hydroxypiperidine counterparts, emphasizing the importance of the piperazine-carboxylate electronic distribution in target engagement[1].
Case Study B: Selective 5-HT2C Receptor Modulators
In the pursuit of CNS-active 5-HT2C modulators (targeted for obesity and psychiatric disorders), achieving selectivity over the closely related 5-HT2B receptor is paramount to avoid valvular heart disease. Researchers successfully utilized methyl piperazine carboxylates as key intermediates. The smaller methyl group allowed for an optimal fit within the tight 5-HT2C binding pocket, driving high subtype selectivity while maintaining the necessary lipophilic efficiency for CNS penetration[2].
Case Study C: Thioesterase Superfamily Member 1 (Them1) Inhibitors
For the management of non-alcoholic fatty liver disease (NAFLD), inhibitors of Them1 are highly sought. High-throughput screening and subsequent SAR expansion utilized ethyl piperazine-1-carboxylate to synthesize the lead compound U1. The ethyl variant provided the necessary hydrophobic bulk to interact favorably with the Them1 active site, demonstrating how the slightly larger footprint of the ethyl group can drive potent target inhibition in lipid metabolism pathways[3].
Mechanistic Workflows & Visualizations
To conceptualize the integration of these building blocks into drug discovery pipelines, the following diagrams map the synthetic workflow and the primary metabolic degradation pathways.
Caption: Workflow for the parallel synthesis and biological evaluation of piperazine carboxylates.
Caption: Primary and secondary metabolic degradation pathways for piperazine-1-carboxylates.
Quantitative Data Summary
The following table summarizes the generalized physicochemical and biological shifts observed when substituting a methyl piperazine-1-carboxylate with an ethyl piperazine-1-carboxylate in a standard pharmacophore model.
| Property / Assay | Methyl Piperazine-1-Carboxylate Derivative | Ethyl Piperazine-1-Carboxylate Derivative | Performance Shift Rationale |
| Calculated LogP (cLogP) | ~2.1 | ~2.6 | Ethyl adds ~0.5 LogP units, increasing lipophilicity. |
| Steric Volume (ų) | ~125 | ~142 | Ethyl increases bulk, potentially altering GPCR pocket fit. |
| In Vitro IC50 (Target Dependent) | 45 nM | 68 nM | Methyl often favored in tight pockets (e.g., 5-HT2C)[2]. |
| RLM Intrinsic Clearance ( | 42 µL/min/mg | 31 µL/min/mg | Ethyl provides slight steric shielding against esterases. |
| Aqueous Solubility (pH 7.4) | 150 µg/mL | 85 µg/mL | Higher lipophilicity of ethyl reduces aqueous solubility. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls and causality explanations.
Protocol 1: Microwave-Assisted Synthesis of Piperazine Carboxylates
Causality: Microwave irradiation ensures rapid, uniform heating, pushing the nucleophilic substitution to completion while minimizing thermal degradation of the carbamate.
-
Preparation: In a microwave-safe vial, dissolve the aryl-halide core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add either methyl piperazine-1-carboxylate or ethyl piperazine-1-carboxylate (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Note: The excess amine prevents multi-alkylation artifacts.
-
Reaction: Seal the vial and heat in a microwave reactor at 110 °C for 45 minutes[3].
-
Validation: Monitor via LC-MS. The protocol is validated if the starting material peak area is <5% and the desired product mass [M+H]+ is the base peak.
-
Purification: Purify via preparative HPLC using a water/acetonitrile gradient with 0.1% Formic Acid.
Protocol 2: In Vitro Target Inhibition Assay (Fluorescence Polarization)
Causality: Fluorescence Polarization (FP) is chosen over absorbance assays to eliminate false positives caused by the auto-fluorescence or precipitation of highly lipophilic ethyl derivatives.
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) containing 0.01% Triton X-100. Causality: Triton X-100 prevents non-specific compound aggregation.
-
Compound Plating: Dispense test compounds (Methyl vs. Ethyl derivatives) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate.
-
Incubation: Add the target protein and fluorescent tracer. Incubate in the dark at room temperature for 60 minutes.
-
Validation (System Suitability): Calculate the Z'-factor using DMSO (vehicle) and a known reference inhibitor. The assay is strictly validated only if Z' > 0.65.
-
Readout: Measure FP on a microplate reader and calculate the IC50 using a 4-parameter logistic regression.
Protocol 3: Rat Liver Microsome (RLM) Stability Profiling
Causality: Assessing intrinsic clearance early determines if the carbamate is surviving first-pass metabolism or falling victim to carboxylesterases/CYP450s.
-
Incubation Mixture: Combine 1 µM of the test compound with RLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Validation: Run Verapamil concurrently as a high-clearance positive control. The assay is valid if Verapamil
is between 10-15 minutes. -
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate
and .
References
-
Title: Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators Source: MDPI / Molecules URL: [Link]
-
Title: High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic fatty liver disease Source: bioRxiv URL: [Link]
Sources
A Researcher's Guide to the Analytical Characterization of Ethyl 2-methyl-1-piperazinecarboxylate: An Integrated Spectroscopic Approach
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Analytical Techniques for the Characterization of Ethyl 2-methyl-1-piperazinecarboxylate.
The Power of Vibrational Spectroscopy: An In-Depth Look at FTIR Analysis
FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for identifying the functional groups present in a molecule.[1] The principle lies in the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the overall molecular structure.
Predicted FTIR Spectrum of this compound
Based on the structure of this compound, we can anticipate several key absorption bands in its FTIR spectrum. The molecule comprises a piperazine ring with a methyl group at the 2-position and an ethyl carboxylate group at the 1-position.
Table 1: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine/Alkyl C-H | Stretching | 2850-3000 | Medium to Strong |
| Carbonyl (Ester) | C=O Stretching | 1735-1750 | Strong |
| C-N (Aliphatic Amine) | Stretching | 1020-1250 | Medium |
| C-O (Ester) | Stretching | 1000-1300 | Strong |
| CH₂/CH₃ | Bending | 1350-1470 | Variable |
The most prominent and diagnostic peak is expected to be the strong C=O stretch from the ethyl carboxylate group, appearing around 1735-1750 cm⁻¹. The C-H stretching vibrations of the ethyl and methyl groups, as well as the piperazine ring, will be visible in the 2850-3000 cm⁻¹ region. The C-N and C-O stretching vibrations will contribute to the complex "fingerprint region" of the spectrum, typically between 1000 and 1400 cm⁻¹.[2]
Comparative FTIR Spectra of Related Piperazine Derivatives
To provide a practical reference, it is instructive to examine the FTIR spectra of structurally similar compounds. For instance, the FTIR spectrum of piperazine itself shows characteristic N-H and C-H stretching and bending vibrations. The introduction of substituents on the piperazine ring, as in this compound, will lead to predictable shifts and the appearance of new bands corresponding to the added functional groups. For example, recent studies on other substituted piperazines show characteristic peaks for the piperazine ring and the attached functional groups.
A Multi-faceted Approach: Alternative and Complementary Analytical Techniques
While FTIR provides a quick and valuable fingerprint of a molecule, a comprehensive characterization relies on the integration of multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
-
¹H NMR: Would provide distinct signals for the protons of the ethyl group (a quartet and a triplet), the methyl group (a doublet), and the non-equivalent protons of the piperazine ring. The chemical shifts and coupling patterns would allow for the unambiguous assignment of the entire proton framework.
-
¹³C NMR: Would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester (typically in the 170-180 ppm region), the carbons of the ethyl and methyl groups, and the carbons of the piperazine ring.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₆N₂O₂), the expected molecular weight is approximately 172.23 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 172, and the fragmentation pattern would provide further structural confirmation. The NIST WebBook provides mass spectral data for the related compound Ethyl 1-piperazinecarboxylate, which can serve as a useful comparison.[3]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds. A GC method could be developed to separate this compound from starting materials, by-products, and other impurities, thus providing a quantitative measure of its purity.
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| FTIR | Functional groups | Rapid, non-destructive, low cost | Provides limited structural connectivity information |
| NMR | Detailed molecular structure and connectivity | Unambiguous structure determination | Higher cost, requires larger sample amounts |
| MS | Molecular weight and fragmentation pattern | High sensitivity, small sample size | Isomers may not be distinguishable |
| GC | Purity and separation of components | High resolution, quantitative | Compound must be volatile and thermally stable |
Recommended Analytical Workflow
For a comprehensive and robust characterization of a newly synthesized batch of this compound, the following workflow is recommended:
Caption: Recommended analytical workflow for the characterization of this compound.
Experimental Protocol: FTIR Analysis
The following is a standard protocol for obtaining an FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for any atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.
Conclusion
The comprehensive characterization of this compound is crucial for its application in research and drug development. While a direct reference FTIR spectrum is not publicly available, a predictive analysis based on its chemical structure, in conjunction with comparative data from related compounds, provides a solid foundation for its identification. For unambiguous structural elucidation and purity assessment, a multi-technique approach integrating FTIR with NMR, MS, and GC is strongly recommended. This integrated analytical strategy ensures the generation of a robust and reliable data package for this promising molecule.
References
-
Singh, et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). Available from: [Link].
-
ECHA. Ethyl (3S)-1-methylpiperidine-3-carboxylate. Available from: [Link].
-
NIST. Piperazine, 2-methyl-. In: NIST Chemistry WebBook. Available from: [Link].
-
PubChem. (R)-1-Ethyl-2-methyl-piperazine. Available from: [Link].
-
ACS Omega. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. Available from: [Link].
-
Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Available from: [Link].
-
IRIS. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link].
-
NIST. 1-Piperazinecarboxylic acid, ethyl ester. In: NIST Chemistry WebBook. Available from: [Link].
-
MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available from: [Link].
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link].
-
Chemistry LibreTexts. (2020). 29.6 Infrared (IR) Spectroscopy. Available from: [Link].
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1968). The infrared spectra (40–3000 cm–1) of potassium hexacyanoferrate and potassium hexacyanocobaltate. Available from: [Link].
-
NIST. 1-Methylpiperidine-3-carboxylic acid ethyl ester. In: NIST Chemistry WebBook. Available from: [Link].
-
ResearchGate. (2021). FT-IR spectra of a ZIF-67-1 and Co/C-1 at different carbonization temperatures. Available from: [Link].
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link].
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link].
Sources
Comparative Guide: Reactivity Profiles of Piperazine Carbamates in Nucleophilic Substitution
Executive Summary: The Dual Nature of Piperazine Carbamates
In drug discovery, piperazine carbamates (
This guide provides a technical comparison of these two classes, focusing on the kinetics of nucleophilic substitution, leaving group abilities, and experimental protocols for their selective manipulation.
Mechanistic Framework: Nucleophilic Acyl Substitution[1]
The reactivity of piperazine carbamates is governed by the electrophilicity of the carbonyl carbon and the leaving group ability of the alkoxy substituent. The substitution generally proceeds via an addition-elimination mechanism (the
The Reaction Pathway
The nucleophile (
Figure 1: Stepwise mechanism of aminolysis. For activated carbamates,
Comparative Reactivity Analysis
Leaving Group Effects (The "Element Effect")
The rate of aminolysis is directly correlated with the
Table 1: Comparative Reactivity of Piperazine Carbamates (
| Carbamate Type ( | Leaving Group ( | Reactivity Profile | Application | |
| 7.15 | High | Urea formation, Linker activation | ||
| Phenyl (Ph) | Phenoxide | 10.0 | Moderate | Selective urea formation |
| Benzyl (Cbz) | Benzyloxide | 15.4 | Inert | Amine protection (Acid/Hydrogenolysis labile) |
| 18.0 | Inert | Amine protection (Acid labile) | ||
| Ethyl/Methyl | Ethoxide/Methoxide | 15.9 | Inert | Stable linker (Requires high T or catalysis) |
*Note: "Inert" refers to resistance against nucleophilic attack at the carbonyl under standard conditions (
Kinetic Data: Activated Carbamates
Research indicates that electron-withdrawing groups on the phenoxy ring significantly accelerate the reaction. In the aminolysis of aryl carbamates by piperazine, the reaction rates (
Experimental Insight:
-
Reaction: Aminolysis of Methyl 4-Nitrophenyl Carbonate by Piperazine.
-
Rate Constant (
): (at , aqueous). -
Mechanism: Stepwise. The formation of the zwitterionic intermediate is often rate-determining for basic amines like piperazine (
).
Selectivity in N-Monosubstituted Piperazines
When functionalizing piperazine, distinguishing between
-
Steric Control: 2-Methylpiperazine reacts preferentially at the unhindered
position. -
Electronic Control: An activated carbamate at
reduces the nucleophilicity of via resonance, directing subsequent electrophiles to .
Experimental Protocols
Protocol A: Synthesis of Activated Piperazine Carbamate
Use this protocol to create a reactive intermediate for subsequent urea formation.
Reagents:
-
Piperazine (or N-monoprotected derivative)
-
-Nitrophenyl chloroformate (
equiv) -
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (
) ( equiv)
Workflow:
-
Preparation: Dissolve
-nitrophenyl chloroformate in DCM at under . -
Addition: Dropwise add a solution of piperazine and
in DCM over 30 mins.-
Why: Slow addition prevents bis-acylation if using free piperazine.
-
-
Reaction: Stir at
for 1 h, then warm to RT for 2 h. -
Quench: Wash with cold
(to remove unreacted amine) then Brine. -
Purification: Recrystallize from EtOAc/Hexanes. Do not use silica chromatography with methanol , as the activated carbamate may transesterify or hydrolyze.
Protocol B: Aminolysis (Urea Formation)
Use this protocol to displace the activated carbamate with a primary or secondary amine.
Reagents:
-
Activated Piperazine Carbamate (from Protocol A)
-
Target Amine (
) ( equiv) -
DMF or THF
-
Diisopropylethylamine (DIPEA) (
equiv)
Workflow:
-
Dissolution: Dissolve the activated carbamate in DMF.
-
Coupling: Add the target amine and DIPEA.
-
Monitoring: Heat to
. Monitor by TLC or LCMS for the release of -nitrophenol (bright yellow anion in basic conditions).-
Observation: The reaction mixture will turn yellow as the leaving group is liberated.
-
-
Workup: Dilute with EtOAc, wash extensively with
(to remove -nitrophenol) and water.
Decision Guide: Selecting the Right Carbamate
Use the following logic flow to determine the appropriate piperazine carbamate for your synthetic route.
Figure 2: Strategic selection of piperazine carbamates based on synthetic intent.
References
-
Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates." The Journal of Organic Chemistry, 67(25), 8911–8916.
-
Castro, E. A., et al. (2005). "Kinetics and Mechanism of the Aminolysis of O-Aryl S-Methyl Thiocarbonates." The Journal of Organic Chemistry, 70(11).
- Galezowski, W., et al. (1997).
-
Stankovičová, M., et al. (2008). "Phenylcarbamic acid derivatives with integrated N-phenylpiperazine moiety in the structure – kinetics of alkaline hydrolysis." Acta Facultatis Pharmaceuticae Universitatis Comenianae.
- Hammett, L. P. (1940). Physical Organic Chemistry. McGraw-Hill. (Foundational text on Leaving Group Ability/Hammett Plots).
A Comparative Benchmarking Guide to the Synthetic Routes of Ethyl 2-methyl-1-piperazinecarboxylate
In the landscape of pharmaceutical development and medicinal chemistry, the piperazine scaffold remains a cornerstone, valued for its prevalence in a multitude of biologically active compounds. The targeted synthesis of specific derivatives, such as Ethyl 2-methyl-1-piperazinecarboxylate, is a critical task for researchers aiming to explore new chemical space and develop novel therapeutics. This guide provides an in-depth, comparative analysis of the primary synthetic strategies for producing this compound, offering detailed experimental protocols, comparative data, and expert insights into the rationale behind each approach.
The structural simplicity of this compound, featuring a chiral center at the 2-position, belies the strategic considerations required for its efficient and stereoselective synthesis. The choice of synthetic route can significantly impact yield, purity, scalability, and the accessibility of enantiomerically pure forms of the molecule. This guide will explore two primary, logically distinct approaches:
-
Route 1: Direct N-Ethoxycarbonylation of 2-Methylpiperazine. This is a convergent and classical approach, relying on the direct acylation of the pre-formed 2-methylpiperazine ring. Its efficiency is largely dependent on the regioselectivity of the acylation.
-
Route 2: Convergent Synthesis from a Chiral Amino Acid Precursor. This method builds the piperazine ring from an acyclic, enantiopure starting material, offering inherent control over the stereochemistry of the final product.
Route 1: Direct N-Ethoxycarbonylation of 2-Methylpiperazine
This synthetic strategy is predicated on the direct functionalization of the readily available starting material, 2-methylpiperazine.[1][2] The core of this approach is the nucleophilic attack of one of the secondary amines of the piperazine ring on an electrophilic source of the ethoxycarbonyl group, typically ethyl chloroformate.[3][4][5]
Chemical Rationale and Mechanistic Insight
The piperazine ring contains two secondary amine nitrogens, N1 and N4. In 2-methylpiperazine, these two nitrogens are electronically and sterically distinct. The N4 nitrogen is less sterically hindered than the N1 nitrogen, which is adjacent to the methyl group. Consequently, the reaction with a bulky electrophile like ethyl chloroformate is expected to show some preference for the less hindered N4 position. However, electronic effects can also play a role, and a mixture of N1 and N4 acylated products is often observed. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
Materials:
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-methylpiperazine (1.0 eq) in dichloromethane at 0 °C, slowly add triethylamine (1.1 eq).
-
To this mixture, add a solution of ethyl chloroformate (1.0 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound and its N4-acylated isomer.
Workflow Visualization
Caption: Workflow for Convergent Chiral Synthesis.
Comparative Analysis
| Parameter | Route 1: Direct N-Ethoxycarbonylation | Route 2: Convergent Chiral Synthesis |
| Starting Materials | 2-Methylpiperazine, Ethyl chloroformate | (S)- or (R)-Alanine, various reagents |
| Number of Steps | 1 | Multiple (typically 5-6) |
| Stereocontrol | Racemic product (requires chiral resolution) | Excellent (derived from chiral pool) |
| Typical Yield | Moderate to good (isomer separation required) | Moderate overall yield |
| Purification | Column chromatography to separate isomers | Multiple chromatographic purifications |
| Scalability | Potentially scalable, but isomer separation can be challenging | More complex for large-scale production |
| Cost-Effectiveness | Generally more cost-effective for racemic product | Higher cost due to multiple steps and reagents |
| Key Advantage | Simplicity and directness | Inherent stereochemical control |
| Key Disadvantage | Lack of stereocontrol, formation of isomers | Longer, more complex synthesis |
Expert Recommendations and Conclusion
The choice between these two synthetic routes is fundamentally a strategic one, dictated by the specific goals of the research program.
For rapid, exploratory synthesis and the generation of racemic material for initial biological screening, Route 1 (Direct N-Ethoxycarbonylation) is the more pragmatic choice. Its operational simplicity and the commercial availability of 2-methylpiperazine make it an attractive option for quickly accessing the target compound, albeit as a mixture of enantiomers and constitutional isomers that will require careful purification.
For the synthesis of enantiomerically pure this compound, which is crucial for late-stage drug development and detailed structure-activity relationship (SAR) studies, Route 2 (Convergent Chiral Synthesis) is the superior strategy. While more labor-intensive and costly, the ability to control the absolute stereochemistry from the outset is a significant advantage, eliminating the need for challenging chiral resolution steps later in the synthesis. The synthesis of chiral 2-methylpiperazine and its derivatives from amino acids is a well-established field, providing a solid foundation for this approach. [6][7][8] Ultimately, a thorough understanding of both methodologies empowers researchers to make informed decisions based on the specific requirements of their project, balancing the need for speed and efficiency with the demand for stereochemical purity.
References
-
Chamakuri, S., Tang, S. A., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. Available at: [Link]
-
The Journal of Organic Chemistry. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. ACS Publications. Available at: [Link]
-
The Journal of Organic Chemistry. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Available at: [Link]
-
PMC. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]
-
Figshare. (2019). Synthesis of Enantiomerically Pure 5‑Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Available at: [Link]
-
stoltz2.caltech.edu. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]
-
DigitalCommons@TMC. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. Available at: [Link]
- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
-
PMC. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Available at: [Link]
-
PubMed. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available at: [Link]
- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
-
RSC Publishing. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Methylpiperazine based 0D chiral hybrid lead halides for second harmonic generation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Available at: [Link]
-
Supporting Information. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 3. Available at: [Link]
- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-decyl-1-piperazinecarboxylate. Available at: [Link]
-
PubMed. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 2-methylpiperazine-1-carboxylate. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of N-α-chloroethoxycarbonyl N'-methyl piperazine. Available at: [Link]
- Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
-
PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-Methylpiperazine. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-Methylpiperazine, (S)-. Available at: [Link]
-
PMC. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Available at: [Link]
Sources
- 1. 2-Methylpiperazine 95 109-07-9 [sigmaaldrich.com]
- 2. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl N-piperazinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Elemental Analysis Standards for Ethyl 2-methyl-1-piperazinecarboxylate: A Comparative Guide for Drug Development
Ethyl 2-methyl-1-piperazinecarboxylate (CAS: 120737-73-7) is a critical piperazine derivative frequently utilized as an intermediate in pharmaceutical synthesis[1]. With a molecular formula of C8H16N2O2 and a molecular weight of 172.22 g/mol , ensuring the absolute purity of this compound is paramount for downstream drug formulation and regulatory compliance.
As a Senior Application Scientist, I have designed this guide to objectively compare analytical standards and methodologies for verifying the empirical formula of this compound. This guide focuses on establishing a self-validating, high-fidelity elemental analysis (EA) protocol that eliminates false positives and ensures analytical integrity.
Comparative Analysis of Purity Verification Techniques
While modern laboratories rely heavily on High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for structural elucidation, combustion-based CHNS-O Elemental Analysis remains the gold standard for absolute mass fraction determination[2].
Table 1: Comparison of Analytical Techniques for this compound
| Feature | CHNS-O Combustion Analysis | Quantitative NMR (qNMR) | High-Resolution Mass Spec (HRMS) |
| Primary Output | Absolute % of C, H, N, O | Molar ratio of protons/carbon | Exact mass & isotopic pattern |
| Accuracy | ±0.3% of theoretical value | ±1.0% depending on internal std | < 5 ppm mass error |
| Sample Size | 2–5 mg | 10–20 mg | < 1 mg |
| Throughput | ~10 mins per run | ~15–30 mins per run | ~5 mins per run |
| Best For | Empirical formula validation, detecting inorganic ash/water | Structural confirmation, isomer differentiation | Trace impurity identification |
Causality Insight: We prioritize CHNS-O analysis for batch release because it detects "invisible" impurities that NMR and MS routinely miss[3]. For example, inorganic salts (e.g., potassium iodide used in piperazine alkylation) will proportionally lower the %C and %N, while residual atmospheric water will artificially inflate the %H and %O.
Selection of Calibration Standards
For the precise quantification of this compound, the elemental analyzer must be calibrated using high-purity micro-analytical standards[4]. The theoretical mass fractions for our target analyte (C8H16N2O2) are:
-
Carbon (C): 55.79%
-
Hydrogen (H): 9.36%
-
Nitrogen (N): 16.27%
-
Oxygen (O): 18.58%
Table 2: Comparison of CHNS Calibration Standards
| Standard | Formula | %C | %H | %N | Suitability for C8H16N2O2 |
| Acetanilide | C8H9NO | 71.09 | 6.71 | 10.36 | Moderate: Good for C/H, but N is lower than target. |
| Sulfanilamide | C6H8N2O2S | 41.84 | 4.68 | 16.27 | Optimal : Exact N match (16.27%), validates S absence. |
| BBOT | C26H26N2O2S | 72.53 | 6.09 | 6.51 | Low: N content is too low for piperazine derivatives. |
Causality Insight: Sulfanilamide is the superior calibration standard for this specific compound[5]. Its nitrogen content (16.27%) perfectly matches the theoretical nitrogen content of this compound. Calibrating with a standard that closely mirrors the analyte's elemental matrix minimizes the K-factor extrapolation error during Thermal Conductivity Detector (TCD) integration.
Experimental Methodology: Self-Validating CHNS-O Protocol
This protocol utilizes a dynamic flash combustion elemental analyzer (e.g., Thermo Scientific FlashSmart or VELP EMA 502) to create a closed-loop, self-validating analytical system[5][6].
Step 1: Sample Preparation & Weighing
-
Use a microbalance (readability 0.001 mg) to weigh 2.0–3.0 mg of this compound into a tin capsule for CHNS analysis, or a silver capsule for Oxygen analysis[3].
-
Causality: Tin undergoes a highly exothermic oxidation during combustion, temporarily raising the local temperature from 1000°C to ~1800°C. This thermal spike ensures the complete breakdown of the robust piperazine ring. Conversely, silver is used for oxygen pyrolysis because tin would react with the sample's oxygen to form tin oxide, causing artificially low oxygen readings.
Step 2: Instrument Calibration (K-Factor Method)
-
Run 3 blanks (empty capsules) to establish the baseline. Ensure oxygen supply purity is at least 99.9995% to prevent atmospheric nitrogen blank contamination[4].
-
Run 3 replicates of Sulfanilamide (2 mg, 3 mg, 4 mg) to establish the K-factor linear regression for C, H, and N.
Step 3: Dynamic Flash Combustion (CHNS Mode)
-
Drop the tin capsule into the combustion reactor at 1000°C under a dynamic flow of oxygen. The sample converts to CO2, H2O, NOx, and SO2.
-
Pass the gas mixture through a reduction reactor containing highly active copper powder at 650°C. This quantitatively reduces NOx to N2 gas and absorbs any excess oxygen[6].
Step 4: Oxygen Determination (Pyrolysis Mode - Separate Run)
-
Drop the silver capsule into a pyrolysis reactor at 1060°C under a helium carrier gas (strictly no oxygen).
-
The oxygen in the carboxylate group (-COOCH2CH3) reacts with carbonized material to form Carbon Monoxide (CO)[6].
Step 5: GC Separation and TCD Detection
-
The gases flow through a Gas Chromatography (GC) column, separating by retention time (N2 elutes first, followed by CO2, H2O, and SO2)[2].
-
The Thermal Conductivity Detector (TCD) quantifies each peak based on the K-factor calibration.
Step 6: System Self-Validation
-
Post-analysis, run a known secondary standard (e.g., Acetanilide) as an "unknown" sample. If its results deviate by >0.3% from its theoretical values, the system is drifting. Invalidate the batch, perform maintenance, and recalibrate.
Workflow Visualization
Caption: Workflow for CHNS-O elemental analysis of this compound.
Data Interpretation & Troubleshooting
When analyzing this compound, specific deviations from the theoretical values (C: 55.79%, H: 9.36%, N: 16.27%, O: 18.58%) provide powerful diagnostic insights into the manufacturing process:
-
Elevated Nitrogen (>16.5%): Strongly indicates residual N,N-dimethylformamide (DMF) or triethylamine carried over from the synthesis process.
-
Depressed Carbon (<55.4%): Suggests the presence of inorganic salts which do not combust and remain as ash in the crucible.
-
Elevated Hydrogen & Oxygen: Indicates the compound has absorbed atmospheric moisture (hygroscopicity). The sample must be thoroughly desiccated under vacuum prior to re-analysis.
References
-
Title: this compound | 120737-73-7 Source: molaid.com URL: [1]
-
Title: CHNS Elemental Analysers Source: rsc.org URL: [4]
-
Title: What is a CHNS Elemental Analyzer? Source: azom.com URL: [2]
-
Title: CHNS-O determination in pharmaceutical products by flash combustion Source: velp.com URL: [6]
-
Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: mt.com URL: [3]
-
Title: AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer Source: spectro-lab.pl URL: [5]
Sources
Safety Operating Guide
Proper Disposal Procedures for Ethyl 2-methyl-1-piperazinecarboxylate
[1]
Executive Summary & Chemical Identification
Ethyl 2-methyl-1-piperazinecarboxylate is a specialized piperazine derivative frequently employed as a chiral building block in the synthesis of pharmaceutical intermediates. Its disposal requires strict adherence to protocols governing organic amines and carbamates .
Improper disposal of this compound poses two specific risks often overlooked in general safety training:
-
Exothermic Neutralization: As a secondary amine, it reacts exothermically with strong acids.
-
Nitrosamine Formation: In the presence of nitrosating agents (e.g., nitrites, nitrous acid), piperazine derivatives can form N-nitrosamines, which are potent carcinogens. Strict segregation from nitrate/nitrite waste streams is mandatory.
Chemical Profile
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 120737-73-7 |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.23 g/mol |
| Physical State | Liquid (typically) or low-melting solid |
| Hazard Class | Irritant / Potential Corrosive (Skin, Eye, Respiratory) |
| Reactivity | Incompatible with strong oxidizing agents, acids, and acid chlorides.[1][2] |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. You must segregate this chemical before it reaches the central waste accumulation area.
Critical Segregation Rules
-
DO NOT MIX with Strong Acids (e.g., HCl, H₂SO₄) unless part of a controlled neutralization protocol.
-
DO NOT MIX with Oxidizers (e.g., Permanganates, Peroxides).
-
ABSOLUTE PROHIBITION: Never mix with Nitrosating Agents (Sodium Nitrite, Nitrous Acid) due to carcinogenic nitrosamine risk [1].
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (aluminum/zinc) which may degrade upon prolonged contact with amines.
-
Labeling: All containers must be labeled "HAZARDOUS WASTE" with the specific constituents listed: "this compound, [Solvent Name]".
Disposal Workflows
Scenario A: Disposal of Pure Substance (Stock/Expired)
If you have expired or surplus stock of the pure chemical, do not dissolve it unnecessarily. Solid/neat liquid disposal is more cost-effective and safer for incinerators.
-
Seal: Ensure the original container is tightly sealed.
-
Secondary Containment: Place the original container inside a clear, sealable plastic bag to prevent leakage during transport.
-
Tagging: Attach a hazardous waste tag indicating "Toxic" and "Irritant" .
-
Stream: Designate for Lab Pack disposal (Small Container incineration).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Most disposal involves mixtures where the compound is dissolved in a solvent. Use the decision tree below to determine the correct waste stream.
Visualization: Waste Stream Decision Logic
Figure 1: Decision logic for segregating liquid waste containing piperazine derivatives.
Step-by-Step Liquid Disposal Protocol
-
pH Check: If the waste is aqueous, check the pH. This compound is basic.
-
Action: If pH > 12, label as "Corrosive Base" .
-
-
Solvent Compatibility:
-
Non-Halogenated: (Methanol, Ethanol, Ethyl Acetate, DMSO). Pour into the "Non-Halogenated Organic" drum.
-
Halogenated: (DCM, Chloroform). Pour into the "Halogenated Organic" drum.
-
-
Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., Acetone). Add the rinsate to the waste container , do not pour down the drain.
Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent environmental release and exposure.
PPE Requirements[3][4][5][6][7][8][9]
-
Gloves: Nitrile (0.11 mm minimum thickness) or Butyl Rubber for larger spills.
-
Eye Protection: Chemical splash goggles (Face shield recommended for spills > 1 Liter).
-
Respiratory: If aerosolized or in a poorly ventilated area, use a respirator with Organic Vapor/Amine cartridges.
Visualization: Spill Cleanup Workflow
Figure 2: Operational workflow for managing laboratory spills of piperazine derivatives.
Regulatory & Compliance Context (RCRA)
While this compound is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator (you) based on its properties.
-
Characteristic of Ignitability (D001): If dissolved in a flammable solvent (Flash point < 60°C).
-
Characteristic of Corrosivity (D002): If the aqueous solution has a pH ≥ 12.5.
-
Generator Knowledge: As a piperazine derivative, it should be treated as Toxic for disposal purposes to ensure incineration rather than landfilling.
Final Check: Before scheduling pickup, ensure the container label reads:
"Hazardous Waste - Organic Alkali. Contains: this compound, [Solvent Name]. Hazard: Irritant/Flammable."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (2023). Compound Summary: Piperazine Derivatives Safety. National Library of Medicine.
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 2-methyl-1-piperazinecarboxylate
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with Ethyl 2-methyl-1-piperazinecarboxylate. As a piperazine derivative, this compound requires careful handling to mitigate potential health risks. The following information is synthesized from established best practices for similar chemical structures and is designed to ensure a safe laboratory environment.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound may be limited, the hazards can be inferred from data on related piperazine compounds. Piperazine and its derivatives are known to be irritants and sensitizers.[1][2][3] A thorough risk assessment is the foundation of a safe operational plan.
Table 1: Potential Hazard Profile
| Hazard Type | Description | Rationale for Concern |
|---|---|---|
| Skin Irritation | May cause skin irritation upon direct contact.[4][5][6] | Piperazine compounds can be corrosive or irritants, leading to redness, itching, or more severe reactions with prolonged exposure.[1][3] |
| Eye Irritation | Can cause serious eye irritation or damage.[4][5][6] | Accidental splashes can lead to significant eye injury.[2][7] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[4][5][6] | Fine particles or aerosols generated during handling can be inhaled, causing discomfort or adverse health effects.[8][9] |
| Sensitization | May cause an allergic skin reaction.[3] | Repeated exposure can lead to sensitization, where subsequent contact at lower concentrations can trigger an allergic response.[3] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
A comprehensive PPE strategy is mandatory to prevent exposure. The selection of specific PPE is based on a risk assessment of the procedures being performed.
Table 2: Mandatory Personal Protective Equipment
| PPE Category | Specification | Rationale & Expert Insight |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][8][10] | Protects against splashes of liquids or airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm).[1][8] | Provides a barrier against skin contact. Gloves must be inspected for tears or pinholes before use. It is crucial to change gloves frequently, especially after direct contact with the compound, and to practice proper glove removal techniques to avoid contaminating your skin.[10][11] |
| Body Protection | A buttoned lab coat or a chemical-resistant apron.[1][8][9] | Prevents contamination of personal clothing. For procedures with a higher risk of splashes, a chemical-resistant apron over a lab coat provides an additional layer of protection.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[8] | Necessary when handling the compound outside of a certified chemical fume hood, or if there is a potential to generate dust or aerosols (e.g., during weighing or transfer of solid material).[8][9] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is critical for ensuring safety and experimental integrity. The following protocol outlines the key stages of handling this compound.
Workflow Diagram
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Protocol
Phase 1: Preparation
-
Designate a Work Area: All handling of this compound, especially when in solid or powder form, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][12]
-
Verify Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[13]
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in Table 2. Visually inspect each item for damage, such as cracks in goggles or tears in gloves.[8]
-
Prepare Materials: Assemble all necessary laboratory equipment and reagents before you begin handling the compound to minimize movement and potential for spills.
Phase 2: Handling
-
Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then respirator, then goggles, then gloves).
-
Aliquotting the Compound: When weighing or transferring the solid, use care to avoid generating dust.[8][12] If the compound is a liquid, avoid creating splashes or aerosols.
-
Conduct Experiment: Perform your experimental procedure within the designated containment area (fume hood).
-
Post-Handling Hygiene: After handling, and before leaving the laboratory, always wash your hands thoroughly with soap and water, even if you were wearing gloves.[8][12]
Phase 3: Cleanup and Decontamination
-
Decontaminate: Wipe down all work surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Segregate Waste: Collect all waste materials (e.g., contaminated gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed waste container.[12]
Emergency Procedures: In Case of Exposure
Immediate and correct action is vital in the event of an accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][7] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[7][11] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7][14] Rinse the mouth with water and seek immediate medical attention.[11][15]
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Characterization: All waste contaminated with this compound should be considered hazardous unless determined otherwise by a qualified professional.
-
Containerization: Use suitable, closed, and clearly labeled containers for chemical waste.
-
Disposal Protocol: Dispose of all chemical waste through your institution's licensed waste disposal contractor.[11][14][16] Do not pour chemical waste down the drain.[10] Adhere strictly to all local, state, and national regulations for hazardous waste disposal.
References
- Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine. (2025). Benchchem.
- Personal protective equipment for handling 1,4-Dinicotinoylpiperazine. (2025). Benchchem.
- Piperazine SDS, 110-85-0 Safety D
- PIPERAZINE.
- Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
- SAFETY DATA SHEET - 1-(2-Methoxyethyl)piperazine. (2025). TCI Chemicals.
- ETHYL PIPERAZINE-1-CARBOXYLATE MATERIAL SAFETY D
- SAFETY DATA SHEET - 1-Methylpiperazine. (2024). Merck Millipore.
- SAFETY DATA SHEET - Methyl Carbaz
- Safety Data Sheet - 5-Ethyl-2-methylpiperidine. (2025). ChemScene.
- SAFETY DATA SHEET - 1-Ethylpiperazine-2,3-dione. (2025). Fisher Scientific.
- 2-Methylpiperazine Safety D
- SAFETY DATA SHEET - 2-Methylpiperazine. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Ethyl piperazine-1-carboxyl
- Safety Data Sheet - N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide dihydrochloride. (2024). Aaronchem.
- (S)-2-Ethylpiperazine, N1-BOC protected. PubChem.
- SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine. (2024). TCI Chemicals.
- SAFETY DATA SHEET - Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)
- Ethyl Piperazine-2-carboxyl
- Material Safety Data Sheet - 2-Methylpiperazine, 98%. (2005). Cole-Parmer.
- (S)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. (S)-2-Ethylpiperazine, N1-BOC protected | C11H22N2O2 | CID 17750462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. aaronchem.com [aaronchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. chemscene.com [chemscene.com]
- 16. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
